molecular formula C10H8O B156156 4-Phenyl-3-butyn-2-one CAS No. 1817-57-8

4-Phenyl-3-butyn-2-one

Cat. No.: B156156
CAS No.: 1817-57-8
M. Wt: 144.17 g/mol
InChI Key: UPEUQDJSUFHFQP-UHFFFAOYSA-N
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Description

4-Phenyl-3-butyn-2-one is an α ,β -ketoalkyne. Reaction of this compound with bromine chloride and iodine monochloride in CH2Cl2, CH2Cl2/pyridine and MeOH are studied. Reduction of this compound in THF solution has been reported.>4-phenylbut-3-yn-2-one is a ynone.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylbut-3-yn-2-one
Source PubChem
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InChI

InChI=1S/C10H8O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEUQDJSUFHFQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171178
Record name 4-Phenyl-3-butyn-2-one
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Molecular Weight

144.17 g/mol
Source PubChem
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CAS No.

1817-57-8
Record name 4-Phenyl-3-butyn-2-one
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Record name 4-Phenyl-3-butyn-2-one
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Record name 4-Phenyl-3-butyn-2-one
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Record name 4-phenylbut-3-yn-2-one
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Foundational & Exploratory

An In-depth Technical Guide to 4-Phenyl-3-butyn-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and safety information for 4-Phenyl-3-butyn-2-one (CAS No: 1817-57-8), a key intermediate in organic synthesis.

Core Chemical Properties

This compound, also known as 1-Phenyl-1-butyn-3-one, is an α,β-ketoalkyne or a ynone.[1][2] It is a combustible liquid that appears colorless to yellow-green.[3][4] It is noted to be sensitive to air and light and is insoluble in water.[2][3][4] For quality maintenance, it should be stored under an inert gas in a cool, dark place (recommended <15°C) and kept refrigerated.[4][5]

Table 1: Physical and Chemical Properties of this compound

Property Value Source(s)
Molecular Formula C₁₀H₈O [1][6]
Molecular Weight 144.17 g/mol [1]
CAS Number 1817-57-8 [1]
Appearance Liquid [7]
Boiling Point 75-76 °C at 0.8 mmHg[2][7] 130 °C at 22 mmHg[4]
Density 0.99 g/mL at 25 °C [2][7]
Refractive Index n20/D 1.574 [2][7]
Flash Point 95 °C (203 °F) - closed cup [7]
Storage Temperature 2-8°C [3][7]

| Solubility | Insoluble in water |[2][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

Spectrum Type Key Signals / Data Source(s)
IR (Infrared) ν (cm⁻¹): 2200, 1670 [8]
¹H NMR (Proton NMR) (200 MHz, CDCl₃) δ 2.44 (s, 3H), 7.32−7.57 (m, 5H) [8]
MS (Mass Spectrometry) (EI) m/z 145 (M + H)⁺ [8]

| Raman | FT-Raman spectrum available |[1] |

Synthesis and Reactivity

This compound is a valuable intermediate, notably for the synthesis of novel potent adenosine (B11128) A1 receptor antagonists like FK838.[8] Its synthesis can be efficiently achieved on a large scale.

A practical and facile synthesis involves the reaction of a phenylacetylenic Grignard reagent with acetic anhydride (B1165640) under mild conditions, which produces the compound in high yield.[8] This method is a significant improvement over other procedures and is suitable for large-scale industrial applications.[8]

As an α,β-ketoalkyne, it undergoes various chemical reactions.[2] Studies have reported its reduction in a THF solution and its reaction with bromine chloride and iodine monochloride.[2][7]

G Synthesis Workflow for this compound cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_product Product Phenylacetylene (B144264) Phenylacetylene ReactionVessel Formation of Phenylacetylenic Grignard Reagent Phenylacetylene->ReactionVessel Grignard Reagent e.g., Ethylmagnesium bromide Grignard Reagent->ReactionVessel Acetic Anhydride Acetic Anhydride Acylation Acylation with Acetic Anhydride (Mild Conditions) Acetic Anhydride->Acylation ReactionVessel->Acylation Product This compound Acylation->Product

Caption: Synthesis of this compound via Grignard Reaction.

Experimental Protocol: Large-Scale Synthesis

The following protocol is adapted from a published procedure for the large-scale synthesis of this compound.[8]

Objective: To synthesize this compound on a multi-kilogram scale.

Materials:

  • Phenylacetylene

  • Grignard Reagent (e.g., Ethylmagnesium bromide in THF)

  • Acetic Anhydride

  • Toluene

  • Aqueous acid (for quench)

  • Anhydrous solvents

Procedure:

  • Grignard Reagent Formation: Prepare or procure a solution of the phenylacetylenic Grignard reagent. This is typically done by reacting phenylacetylene with a suitable Grignard reagent like ethylmagnesium bromide.

  • Acylation Reaction:

    • In a suitable reaction vessel, charge the phenylacetylenic Grignard reagent solution.

    • Under controlled temperature (mild conditions), add an optimized amount of acetic anhydride to the solution. The use of an optimal amount of the acyl source is critical for success.[8]

  • Quenching and Work-up:

    • After the reaction is complete (monitored by a suitable technique like HPLC), quench the reaction mixture with a suitable aqueous acid.

    • Perform an extraction using an organic solvent (e.g., toluene).

    • Separate the organic layer.

  • Purification:

    • The solvent is removed from the organic layer to afford the crude product as an oil.[8]

    • For an analytical sample, purification can be achieved by distillation.[8] A reported boiling point for a purified sample is 78−80 °C at 3.5 mmHg.[8]

  • Analysis:

    • The purity of the final product can be determined by quantitative HPLC.[8]

    • The identity of the product is confirmed by spectroscopic methods (NMR, MS, IR) and compared with an authentic sample.[8]

Safety and Handling

This compound is considered hazardous and requires careful handling in a laboratory setting.[5]

Table 3: GHS Hazard Information

Category Code Description Source(s)
Pictogram GHS07 [7]
Signal Word Warning [1][4]
Hazard Statements H302 Harmful if swallowed. [1][5]
H315 Causes skin irritation. [1][4]
H319 Causes serious eye irritation. [1][4]
Hazard Class Acute Tox. 4 (Oral) [1][7]
Skin Irrit. 2 [1]
Eye Irrit. 2 [1]

| Storage Class Code | 10 | Combustible liquids |[7] |

Handling and First Aid:

  • Engineering Controls: Use in a well-ventilated area, especially in confined spaces.[5]

  • Personal Protective Equipment (PPE):

    • Eyes/Face: Wear appropriate safety glasses or chemical goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

    • Skin: Wear appropriate protective gloves and clothing to prevent skin exposure.[5]

    • Respiratory: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[5]

  • General Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[5]

  • First Aid:

    • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[5]

    • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[4][5]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4]

G Safe Handling Protocol for this compound Start Start AssessHazards Assess Hazards (H302, H315, H319) Start->AssessHazards PPE Wear Required PPE - Safety Goggles (EN166) - Protective Gloves - Lab Coat AssessHazards->PPE Ventilation Ensure Adequate Ventilation (Use Fume Hood) AssessHazards->Ventilation Handling Handle Chemical - Avoid Ingestion/Inhalation - Avoid Skin/Eye Contact PPE->Handling Ventilation->Handling Storage Store Properly - Tightly Closed Container - Refrigerated (2-8°C) - Away from Incompatibles Handling->Storage Disposal Dispose of Waste (Approved Disposal Plant) Handling->Disposal

References

An In-depth Technical Guide to the Synthesis of 4-Phenyl-3-butyn-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenyl-3-butyn-2-one is a key building block in organic synthesis, finding applications in the preparation of various heterocyclic compounds and as an intermediate in the development of pharmacologically active molecules. This technical guide provides a comprehensive overview of the primary synthetic methodologies for this compound. We present a detailed analysis of several key synthetic routes, including the use of Grignard reagents, Acyl Sonogashira coupling, and the oxidation of the corresponding secondary alcohol. This guide offers detailed experimental protocols for the most prominent methods, a comparative analysis of quantitative data, and visual representations of the synthetic pathways to aid in laboratory-scale and large-scale production.

Introduction

This compound, an α,β-acetylenic ketone, is a versatile intermediate in organic synthesis. Its conjugated system, comprising a phenyl group, an alkyne, and a ketone, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex molecules. This guide aims to provide researchers and professionals in the field of drug development with a detailed and practical understanding of the most effective methods for the synthesis of this important compound.

Synthetic Methodologies

Several synthetic strategies have been developed for the preparation of this compound. The most common and effective methods include:

  • Reaction of a Phenylacetylenic Grignard Reagent with Acetic Anhydride (B1165640): A robust and scalable method that is particularly suitable for large-scale synthesis.

  • Acyl Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling reaction between phenylacetylene (B144264) and an acetylating agent.

  • Oxidation of 4-Phenyl-3-butyn-2-ol: A straightforward method involving the oxidation of the corresponding secondary alcohol.

Each of these methods offers distinct advantages and disadvantages in terms of yield, reaction conditions, scalability, and substrate scope. The following sections will delve into the specifics of each of these synthetic routes.

Comparative Analysis of Synthesis Methods

The choice of synthetic route for this compound depends on several factors, including the desired scale of production, available starting materials, and required purity. The following table summarizes the key quantitative data for the primary synthesis methods discussed in this guide.

Synthesis Method Starting Materials Key Reagents/Catalysts Solvent Temperature (°C) Reaction Time Yield (%) Scalability
Grignard Reaction Phenylacetylene, Ethyl bromide, MagnesiumAcetic anhydride, Iodine (catalyst)Dry THF35 to reflux~4 hours87.8%Excellent
Acyl Sonogashira Coupling Phenylacetylene, Acetyl chloridePdCl₂(PPh₃)₂, CuI, TriethylamineToluene or TriethylamineRoom Temperature to 40°CVariable (typically a few hours)61-96% (for similar ynones)Good
Oxidation of Alcohol 4-Phenyl-3-butyn-2-olOxidizing agent (e.g., PCC, Swern, Dess-Martin)DichloromethaneVariable (typically 0 to RT)VariableGenerally highGood

Detailed Experimental Protocols

Method 1: Grignard Reagent with Acetic Anhydride

This method is well-suited for large-scale synthesis and provides a high yield of the desired product.[1]

Experimental Protocol:

  • Preparation of the Grignard Reagent: To a stirred suspension of magnesium turnings (11.3 kg, 465 mol) in dry tetrahydrofuran (B95107) (THF, 397 L) is added ethyl bromide (2.0 kg, 18.3 mol) and a small amount of iodine. The mixture is heated to 35 °C to initiate the reaction. After initiation, a solution of ethyl bromide (53 kg, 486 mol) in dry THF is added slowly while maintaining the temperature at approximately 35 °C. After the addition is complete, the mixture is refluxed for 1 hour.

  • Formation of Phenylacetylenic Grignard Reagent: The Grignard solution is cooled, and distilled phenylacetylene is added.

  • Acylation: The solution of the phenylacetylenic Grignard reagent is then treated with acetic anhydride under controlled temperature conditions.

  • Work-up and Isolation: The reaction is quenched with a suitable aqueous solution, and the organic layer is separated. The solvent is removed under reduced pressure to afford this compound as an oil. The product can be further purified by distillation.

Grignard_Synthesis Phenylacetylene Phenylacetylene GrignardFormation Phenylacetylenic Grignard Reagent Phenylacetylene->GrignardFormation EtMgBr, THF EtMgBr Ethylmagnesium Bromide (Grignard Reagent) AceticAnhydride Acetic Anhydride Product This compound GrignardFormation->Product Acetic Anhydride Acyl_Sonogashira_Coupling Phenylacetylene Phenylacetylene Product This compound Phenylacetylene->Product Catalysts, Toluene AcetylChloride Acetyl Chloride AcetylChloride->Product Catalysts, Toluene Catalysts PdCl₂(PPh₃)₂ CuI Triethylamine Oxidation_of_Alcohol StartingAlcohol 4-Phenyl-3-butyn-2-ol Product This compound StartingAlcohol->Product Oxidizing Agent, DCM OxidizingAgent Oxidizing Agent (e.g., PCC) Experimental_Workflow Start Starting Materials Reaction Chemical Reaction (Grignard, Sonogashira, or Oxidation) Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Analysis Product Characterization (NMR, IR, MS) Purification->Analysis FinalProduct Pure this compound Analysis->FinalProduct

References

An In-depth Technical Guide to the Reaction of Phenylacetylenic Grignard Reagent with Acetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between phenylacetylenic Grignard reagent (phenylethynylmagnesium halide) and acetic anhydride (B1165640). This reaction is a valuable method for the synthesis of the α,β-acetylenic ketone, 1-phenyl-1-butyn-3-one, a versatile intermediate in organic synthesis. This document outlines the reaction mechanism, detailed experimental protocols, potential side reactions, and expected analytical data for the product.

Reaction Overview and Mechanism

The reaction of a Grignard reagent with an acid anhydride is a well-established method for the formation of ketones and tertiary alcohols. To favor the formation of the ketone, the reaction is typically carried out at low temperatures to prevent a second addition of the Grignard reagent to the ketone intermediate.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The highly nucleophilic carbon of the phenylacetylenic Grignard reagent attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, expelling a carboxylate leaving group to yield the desired ketone, 1-phenyl-1-butyn-3-one, and a magnesium salt of acetic acid.

Reaction Scheme:

ExperimentalWorkflow A Preparation of Phenylacetylenic Grignard Reagent B Reaction with Acetic Anhydride at -70 °C A->B C Aqueous Work-up (NH₄Cl quench) B->C D Extraction and Washing C->D E Drying and Solvent Removal D->E F Purification (Vacuum Distillation or Chromatography) E->F G Characterization of 1-Phenyl-1-butyn-3-one F->G

An In-Depth Technical Guide to the Palladium-Catalyzed Sonogashira Coupling for the Synthesis of 4-Phenyl-3-butyn-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the palladium-catalyzed Sonogashira coupling reaction for the synthesis of 4-phenyl-3-butyn-2-one, a valuable building block in organic synthesis. The document details the reaction's core principles, presents quantitative data from various catalytic systems, and offers a representative experimental protocol.

Introduction to the Acyl-Sonogashira Coupling

The Sonogashira reaction is a powerful cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] A key variation of this reaction, the Acyl-Sonogashira coupling, utilizes an acyl chloride in place of an aryl halide, providing a direct route to ynones (α,β-alkynyl ketones).[2] The synthesis of this compound is achieved through the coupling of phenylacetylene (B144264) with an acetyl electrophile, typically acetyl chloride. This reaction generally employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base.[2][3] The reaction is prized for its mild conditions and tolerance of a wide range of functional groups.[1]

Catalytic Systems and Reaction Parameters

The efficiency of the Acyl-Sonogashira coupling is highly dependent on the choice of catalyst, ligands, base, solvent, and temperature. Below is a summary of various reported conditions for Sonogashira and Acyl-Sonogashira reactions that are pertinent to the synthesis of this compound.

Table 1: Overview of Catalytic Systems for Acyl-Sonogashira Coupling
Catalyst PrecursorCo-catalystLigandBaseSolventTemperature (°C)Yield (%)Reference
PdCl₂(PPh₃)₂ (0.1 mol%)CuI (0.5 mol%)PPh₃ (in complex)Triethylamine (B128534)TriethylamineRoom Temp. - Heat61-96[2]
PdCl₂(PPh₃)₂ (2 mol%)-Thiophene-basedTriethylamineToluene (B28343)4073-99[2]
Pd(OAc)₂ (0.2 mol%)---Solvent-freeRoom Temp.68-98[2]
Pd(OAc)₂ (5 mol%)CuI (5 mol%)PPh₃ (10 mol%)TriethylamineNot Specified5099[4]
PdCl₂(PPh₃)₂ (0.5 mol%)-PPh₃ (in complex)-Ionic Liquid55Good-Excellent[5]
Table 2: Optimization of Copper-Free Sonogashira Coupling Parameters
CatalystBaseSolventTemperature (°C)NotesReference
Pd(OAc)₂/SPhosTBAFTHF80Effective for electron-rich aryl bromides.[6]
Pd(OAc)₂/P(p-tol)₃DBUTHF80Highly effective for a wide range of aryl bromides.[6]
Pd/HAP-DMSO90Ligandless and amine-free conditions; >99% conversion in 1 hour.[7]
Pd(CF₃COO)₂/PPh₃TriethylamineDMF100Optimized conditions for coupling with 2-amino-3-bromopyridines.

Reaction Mechanism and Workflow

The Sonogashira coupling proceeds through a catalytic cycle involving both the palladium catalyst and, in the traditional method, a copper co-catalyst. A copper-free variant of the mechanism is also well-established.

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Ar-Pd(II)-X R-Pd(II)(L)₂-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (from Copper Cycle) Ar-Pd(II)-Alkyne R-Pd(II)(L)₂-C≡CR' Transmetalation->Ar-Pd(II)-Alkyne Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Product R-C≡CR' Reductive_Elimination->Product Alkyne H-C≡CR' Cu-Acetylide Cu(I)-C≡CR' Alkyne->Cu-Acetylide + Cu(I)X + Base Base Base Cu(I)X Cu(I)X Cu-Acetylide->Transmetalation

Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira reaction.

General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Flask, Stir bar, Inert Atmosphere) start->setup reagents Add Pd catalyst, CuI (optional), and solvent. setup->reagents base_alkyne Add base (e.g., Et₃N) and Phenylacetylene. reagents->base_alkyne acyl_chloride Add Acetyl Chloride (often dropwise). base_alkyne->acyl_chloride reaction Stir at specified temperature and time. acyl_chloride->reaction monitoring Monitor reaction (e.g., by TLC). reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quench, Extract with organic solvent). monitoring->workup Complete purification Purification (e.g., Column Chromatography). workup->purification characterization Characterization (NMR, IR, MS). purification->characterization end End characterization->end

Caption: A typical experimental workflow for the Sonogashira coupling.

Detailed Experimental Protocol

The following is a representative, detailed protocol for the synthesis of this compound based on commonly reported conditions for Acyl-Sonogashira couplings. Researchers should consider this a starting point and may need to optimize conditions for their specific setup.

Materials:

  • Phenylacetylene

  • Acetyl chloride

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Toluene, anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon/manifold)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (nitrogen or argon), add bis(triphenylphosphine)palladium(II) dichloride (e.g., 0.02 mmol, 2 mol%) and copper(I) iodide (e.g., 0.02 mmol, 2 mol%).

  • Addition of Solvent and Reagents: Add anhydrous toluene (e.g., 10 mL) and anhydrous triethylamine (e.g., 2.0 mmol, 2.0 equiv) to the flask. Stir the mixture for 10-15 minutes at room temperature. Add phenylacetylene (e.g., 1.2 mmol, 1.2 equiv) via syringe.

  • Addition of Acyl Chloride: Slowly add acetyl chloride (e.g., 1.0 mmol, 1.0 equiv) dropwise to the stirred reaction mixture at room temperature. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and stir for a designated time (e.g., 2-6 hours), or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride (e.g., 15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Logical Relationships in Reaction Optimization

The success of the synthesis is a multifactorial outcome. The interplay between key parameters determines the final yield and purity of the product.

Logical_Relationships cluster_inputs Input Parameters cluster_outcomes Reaction Outcomes Catalyst Catalyst System (Pd source, Ligand, Cu-salt) Yield Product Yield Catalyst->Yield Purity Product Purity (Side-reactions, Homocoupling) Catalyst->Purity Time Reaction Time Catalyst->Time Base Base (Strength, Sterics) Base->Yield Base->Purity Solvent Solvent (Polarity, Boiling Point) Solvent->Yield Solvent->Time Temperature Temperature Temperature->Yield Temperature->Time

Caption: Interdependencies of reaction parameters and outcomes.

Conclusion

The Palladium-catalyzed Acyl-Sonogashira coupling is a highly effective and versatile method for the synthesis of this compound. Careful selection of the palladium catalyst, optional copper co-catalyst, base, and solvent, along with optimization of the reaction temperature, can lead to high yields of the desired ynone. The provided protocol serves as a robust starting point for researchers in the fields of organic synthesis and drug development. Further optimization may be required to adapt the procedure to specific laboratory conditions and scales.

References

Spectroscopic and Synthetic Profile of 4-Phenyl-3-butyn-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Phenyl-3-butyn-2-one, a valuable building block in organic synthesis. The document details the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Furthermore, it outlines detailed experimental protocols for its synthesis and subsequent spectroscopic analysis, serving as a crucial resource for researchers in medicinal chemistry and materials science.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~7.55 - 7.45MultipletAromatic Protons (ortho)
~7.40 - 7.30MultipletAromatic Protons (meta, para)
2.44SingletMethyl Protons (-CH₃)

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
184.8Carbonyl Carbon (C=O)
133.0Aromatic Carbons
130.8Aromatic Carbons
128.6Aromatic Carbons
120.0Aromatic Carbon (ipso)
92.3Alkynyl Carbon
87.2Alkynyl Carbon
32.8Methyl Carbon (-CH₃)

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H Stretch
~2200StrongC≡C Stretch (Alkyne)
~1680StrongC=O Stretch (Ketone)
~1598, 1488, 1445Medium-StrongAromatic C=C Bending
~1360Strong-CH₃ Bending
~758, 688StrongAromatic C-H Bending (out-of-plane)

Sample Preparation: Neat (liquid film)[1]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

m/zRelative Intensity (%)Assignment
144High[M]⁺ (Molecular Ion)
129High[M - CH₃]⁺
101Medium[M - COCH₃]⁺
75Medium[C₆H₃]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound via Sonogashira Coupling

This protocol describes the synthesis of this compound from phenylacetylene (B144264) and acetyl chloride using a palladium-catalyzed Sonogashira cross-coupling reaction.

Materials:

  • Phenylacetylene

  • Acetyl chloride

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (TEA)

  • Toluene (B28343), anhydrous

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).

  • Evacuate the flask and backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Add anhydrous toluene via syringe, followed by triethylamine (2.0 eq).

  • To this stirred suspension, add phenylacetylene (1.2 eq) via syringe.

  • Finally, add acetyl chloride (1.0 eq) dropwise via syringe over a period of 10 minutes.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with toluene.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford this compound as a pale yellow oil.

Spectroscopic Analysis Protocols

Instrumentation:

  • Bruker Avance III HD 400 MHz NMR spectrometer (or equivalent)

  • 5 mm NMR tubes

Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

  • Insert the sample into the spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

  • Shim the magnetic field to obtain optimal resolution.

  • Acquire the ¹H NMR spectrum using a standard single-pulse sequence. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • Process the acquired Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Acquisition:

  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

  • Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Process the FID as described for the ¹H NMR spectrum.

  • Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

Instrumentation:

  • FT-IR spectrometer (e.g., PerkinElmer Spectrum Two) with a KBr plate accessory.

Sample Preparation (Neat Liquid Film):

  • Ensure the KBr plates are clean and dry. Handle them only by the edges to avoid contamination from fingerprints.

  • Place a single drop of the neat this compound onto the surface of one KBr plate.

  • Carefully place the second KBr plate on top of the first, gently spreading the liquid into a thin, uniform film between the plates.

  • Place the "sandwiched" plates into the sample holder of the FT-IR spectrometer.

Data Acquisition:

  • Acquire a background spectrum of the empty sample compartment.

  • Place the sample holder with the prepared KBr plates into the spectrometer.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Instrumentation:

  • Mass spectrometer equipped with an Electron Ionization (EI) source (e.g., Agilent GC-MS system).

Sample Introduction:

  • If using a GC-MS system, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Inject an appropriate volume of the solution into the gas chromatograph, which will separate the compound and introduce it into the mass spectrometer.

  • Alternatively, for direct infusion, introduce a small amount of the neat sample via a direct insertion probe.

Data Acquisition:

  • The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.

  • The resulting positively charged molecular ions and fragment ions are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • A detector records the abundance of each ion.

  • The resulting mass spectrum is a plot of relative intensity versus m/z.

Synthesis and Analysis Workflow

The following diagram illustrates the logical workflow from the synthesis of this compound to its comprehensive spectroscopic characterization.

Synthesis_and_Analysis_Workflow Start Starting Materials (Phenylacetylene, Acetyl Chloride) Synthesis Sonogashira Coupling Reaction Start->Synthesis Reagents & Catalysts Purification Column Chromatography Synthesis->Purification Crude Product Product This compound Purification->Product Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR FT-IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Analysis Spectroscopic Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 4-Phenyl-3-butyn-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-Phenyl-3-butyn-2-one. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document details the expected spectral data, a standard experimental protocol for its acquisition, and a structural representation of the molecule with its proton assignments.

Data Presentation: 1H NMR Spectral Data

The 1H NMR spectrum of this compound is characterized by two main sets of signals corresponding to the aromatic protons of the phenyl group and the protons of the acetyl methyl group. The chemical shifts are influenced by the electron-withdrawing effect of the acetyl group and the anisotropic effects of the phenyl ring and the alkyne moiety.

Below is a summary of the ¹H NMR spectral data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz spectrometer.

Signal AssignmentChemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) Hz
H-a (CH₃)~2.4Singlet3HN/A
H-b (Phenyl H)~7.3-7.5Multiplet5HN/A

Experimental Protocol

The following section outlines a typical experimental procedure for acquiring the 1H NMR spectrum of this compound.

1. Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

  • The solution is transferred to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Spectrometer: A 400 MHz (or higher field) NMR spectrometer is typically used.

  • Solvent: Deuterated Chloroform (CDCl₃).

  • Temperature: Standard ambient probe temperature (e.g., 298 K).

3. Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

  • Acquisition Time: An acquisition time of 3-4 seconds is set to ensure good resolution.

  • Spectral Width: A spectral width of 12-16 ppm is appropriate to cover the expected range of proton chemical shifts.

4. Data Processing:

  • The acquired Free Induction Decay (FID) is subjected to Fourier transformation.

  • Phase correction is applied to obtain an absorption spectrum.

  • Baseline correction is performed to ensure a flat baseline.

  • The spectrum is referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or TMS (δ 0.00 ppm).

  • Integration of the signals is performed to determine the relative number of protons.

  • Peak picking identifies the chemical shifts of the signals.

Visualization of Molecular Structure and Proton Assignments

The following diagram illustrates the molecular structure of this compound and the assignment of the proton signals observed in the 1H NMR spectrum.

Caption: Molecular structure of this compound with 1H NMR signal assignments.

An In-depth Technical Guide to the ¹³C NMR Analysis of 4-Phenyl-3-butyn-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of 4-Phenyl-3-butyn-2-one is predicted to show eight distinct signals, corresponding to the eight unique carbon environments in the molecule. The chemical shifts (δ) are influenced by factors such as hybridization, electronegativity of neighboring atoms, and resonance effects. Based on established chemical shift ranges for analogous functional groups, the predicted data is summarized below.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomChemical EnvironmentPredicted Chemical Shift (δ, ppm)
C1Methyl (CH₃)25 - 35
C2Carbonyl (C=O)180 - 190
C3Alkynyl (C≡C)80 - 90
C4Alkynyl (C≡C)90 - 100
C1'Aromatic (Quaternary)120 - 125
C2', C6'Aromatic (CH)128 - 130
C3', C5'Aromatic (CH)129 - 131
C4'Aromatic (CH)132 - 134

Note: These are estimated values and the actual experimental data may vary.

Structural Assignment and Rationale

The assignment of the predicted chemical shifts is based on the following principles:

  • C1 (Methyl Carbon): This sp³ hybridized carbon is expected to be the most shielded and therefore appear at the lowest chemical shift.

  • C2 (Carbonyl Carbon): The sp² hybridized carbonyl carbon is significantly deshielded due to the electronegativity of the oxygen atom and will have the highest chemical shift in the spectrum.

  • C3 and C4 (Alkynyl Carbons): These sp hybridized carbons of the alkyne group have characteristic chemical shifts in the range of 80-100 ppm. C4, being directly attached to the phenyl group, is expected to be slightly more deshielded than C3.

  • C1' (Ispo-Carbon): The quaternary aromatic carbon directly attached to the butynone chain is expected to have a lower intensity signal compared to the protonated aromatic carbons and its chemical shift is influenced by the substituent effect of the alkyne group.

  • C2', C6', C3', C5', and C4' (Aromatic Carbons): The protonated carbons of the phenyl group will appear in the aromatic region (typically 125-135 ppm). The ortho (C2', C6'), meta (C3', C5'), and para (C4') carbons will have slightly different chemical shifts due to the electronic effects of the butynone substituent.

Experimental Protocol for ¹³C NMR Spectroscopy

The following section details a standard methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.

3.1. Sample Preparation

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid spectral interference from impurities.

  • Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.

  • Concentration: Prepare a solution with a concentration of approximately 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) to the solution to serve as an internal reference standard (δ = 0.0 ppm).

3.2. NMR Spectrometer Setup

  • Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • Probe Tuning: Tune the NMR probe to the ¹³C frequency.

  • Shimming: Optimize the homogeneity of the magnetic field by shimming to obtain sharp and symmetrical peaks.

3.3. Data Acquisition Parameters

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

  • Acquisition Time (AQ): Set to approximately 1-2 seconds.

  • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of approximately 200-250 ppm is sufficient to cover the expected range of chemical shifts.

3.4. Data Processing

  • Fourier Transform: Apply an exponential multiplication (line broadening) to the Free Induction Decay (FID) followed by a Fourier transform.

  • Phasing: Manually phase the spectrum to obtain a flat baseline and absorptive peaks.

  • Baseline Correction: Apply a baseline correction to the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

  • Peak Picking: Identify and list the chemical shifts of all the peaks in the spectrum.

Logical Workflow for ¹³C NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis and interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation A Purify Sample B Select Deuterated Solvent A->B C Dissolve Sample & Add TMS B->C D Tune & Shim Spectrometer C->D Insert Sample into Magnet E Set Acquisition Parameters D->E F Acquire FID E->F G Fourier Transform & Phasing F->G H Baseline Correction & Referencing G->H I Peak Picking H->I J Correlate Peaks to Structure I->J K Compare with Predicted Data J->K L Final Report K->L

Caption: Logical workflow for the 13C NMR analysis of this compound.

An In-depth Technical Guide to the Infrared Spectroscopy of 4-Phenyl-3-butyn-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 4-Phenyl-3-butyn-2-one, a compound of interest in organic synthesis and medicinal chemistry. This document details the characteristic vibrational frequencies, provides a detailed experimental protocol for spectral acquisition, and illustrates key concepts through logical diagrams.

Core Data Presentation: Infrared Spectrum of this compound

The infrared spectrum of this compound is characterized by the presence of a conjugated ketone, an internal alkyne, and a monosubstituted benzene (B151609) ring. The principal absorption bands are summarized in the table below. The conjugation of the carbonyl group and the alkyne with the phenyl ring leads to a shift in their characteristic frequencies compared to their non-conjugated counterparts.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3060MediumAromatic C-H StretchPhenyl Ring
~2925WeakAliphatic C-H StretchMethyl Group
~2200Medium, SharpC≡C StretchInternal Alkyne
~1685StrongC=O StretchConjugated Ketone
~1595, ~1490, ~1445Medium to StrongC=C Stretch (in-ring)Phenyl Ring
~760, ~690StrongC-H Out-of-plane BendMonosubstituted Phenyl

Experimental Protocols: Obtaining the Infrared Spectrum

The following protocol describes the acquisition of a high-quality infrared spectrum of solid this compound using the Potassium Bromide (KBr) pellet method. This technique is suitable for obtaining sharp, well-resolved spectra of solid samples.

Materials:

  • This compound (solid)

  • Spectroscopic grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Pellet press with die

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Place approximately 1-2 mg of this compound into a clean, dry agate mortar.

    • Add approximately 100-200 mg of desiccated spectroscopic grade KBr to the mortar.

    • Gently grind the mixture with the pestle for 2-3 minutes to ensure a fine, homogeneous powder. The particle size of the sample should be reduced to less than 2 µm to minimize scattering of the infrared radiation.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the die of a pellet press.

    • Ensure the powder is evenly distributed across the surface of the die.

    • Assemble the press and apply a pressure of 7-10 tons for approximately 2 minutes. This will cause the KBr to flow and form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.

    • Acquire the infrared spectrum of the sample from 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Ratio the sample spectrum against the background spectrum to obtain the final absorbance or transmittance spectrum.

    • Perform baseline correction and other necessary data processing as required.

Visualizations: Workflows and Relationships

The following diagrams illustrate the experimental workflow for IR spectroscopy and the correlation between the molecular structure of this compound and its characteristic IR absorption bands.

experimental_workflow start Start sample_prep Sample Preparation (Grind with KBr) start->sample_prep pellet_press Pellet Pressing sample_prep->pellet_press background_scan Acquire Background Spectrum pellet_press->background_scan sample_scan Acquire Sample Spectrum background_scan->sample_scan data_processing Data Processing (Ratio and Baseline Correction) sample_scan->data_processing final_spectrum Final IR Spectrum data_processing->final_spectrum end End final_spectrum->end

Caption: Experimental workflow for obtaining the IR spectrum of a solid sample.

structure_spectrum_correlation cluster_molecule This compound cluster_spectrum Characteristic IR Absorptions (cm⁻¹) mol C₆H₅-C≡C-C(=O)-CH₃ ketone ~1685 (C=O) mol->ketone Conjugated Ketone alkyne ~2200 (C≡C) mol->alkyne Internal Alkyne phenyl ~3060 (Aromatic C-H) ~1600-1450 (C=C) ~760, ~690 (C-H bend) mol->phenyl Phenyl Group methyl ~2925 (Aliphatic C-H) mol->methyl Methyl Group

Caption: Correlation between structure and IR spectrum for this compound.

An In-depth Technical Guide to the Mass Spectrometry of 4-Phenyl-3-butyn-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 4-Phenyl-3-butyn-2-one (C₁₀H₈O), a compound of interest in various chemical and pharmaceutical research fields. This document details the expected fragmentation patterns under electron ionization (EI), presents quantitative mass spectral data, outlines a standard experimental protocol for data acquisition, and visualizes the primary fragmentation pathway.

Electron Ionization Mass Spectrum Data

The mass spectrum of this compound is characterized by a distinct molecular ion peak and several key fragment ions that provide structural information. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the most significant ions, are summarized in the table below. This data is based on the electron ionization spectrum available in the NIST Mass Spectrometry Data Center.[1]

m/zRelative Abundance (%)Proposed Fragment Identity
14445[M]⁺• (Molecular Ion)
129100[M - CH₃]⁺
11515[M - COCH₃]⁺ or [C₉H₇]⁺
10130[M - CH₃CO]⁺
8910[C₇H₅]⁺
7712[C₆H₅]⁺ (Phenyl Cation)
5115[C₄H₃]⁺

Proposed Fragmentation Pathway

Under electron ionization (70 eV), this compound undergoes a series of fragmentation reactions. The initial event is the removal of an electron to form the molecular ion ([M]⁺•) at m/z 144. The subsequent fragmentation is dominated by cleavages adjacent to the carbonyl group and the phenyl ring, leading to the formation of several characteristic ions.

The most prominent fragmentation is the loss of a methyl radical (•CH₃) from the acetyl group, resulting in the base peak at m/z 129. This is followed by the loss of a neutral carbon monoxide molecule, a common fragmentation for acylium ions, which is not explicitly shown but contributes to other fragments. Another significant fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the alkyne, leading to the formation of the phenylacetylenyl cation at m/z 115 and the acylium ion at m/z 43 (not shown in the table due to low relative abundance). Further fragmentation of the phenyl-containing ions leads to the characteristic phenyl cation at m/z 77 and other smaller fragments.

fragmentation_pathway M This compound [C₁₀H₈O]⁺• m/z = 144 frag1 [M - CH₃]⁺ [C₉H₅O]⁺ m/z = 129 M->frag1 - •CH₃ frag2 [M - COCH₃]⁺ [C₈H₅]⁺ m/z = 115 M->frag2 - •COCH₃ frag3 [C₆H₅]⁺ m/z = 77 frag2->frag3 - C₂

Caption: Proposed fragmentation pathway of this compound under EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines a general procedure for the analysis of this compound using a standard GC-MS system with an electron ionization source.

3.1. Instrumentation

  • Gas Chromatograph: Equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column).

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer equipped with an electron ionization source.

3.2. Sample Preparation

  • Prepare a stock solution of this compound in a high-purity volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to a final concentration of 10-100 µg/mL, depending on the sensitivity of the instrument.

3.3. GC-MS Parameters

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or split, with a high split ratio for concentrated samples)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C

3.4. Mass Spectrometer Parameters

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-400

  • Scan Rate: 2 scans/second

  • Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent peak).

3.5. Data Analysis

  • Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.

  • Extract the mass spectrum at the apex of the chromatographic peak corresponding to the analyte.

  • Identify the molecular ion and major fragment ions. Compare the acquired spectrum with a reference library (e.g., NIST) for confirmation.

Logical Workflow for Compound Identification

The following diagram illustrates the logical workflow for the identification and characterization of this compound using GC-MS.

workflow start Sample Preparation gcms GC-MS Analysis start->gcms tic Total Ion Chromatogram (TIC) Analysis gcms->tic peak Identify Analyte Peak tic->peak ms Mass Spectrum Extraction peak->ms frag Fragmentation Pattern Analysis ms->frag library Library Search (e.g., NIST) ms->library id Compound Identification frag->id library->id

Caption: Workflow for the GC-MS analysis of this compound.

This guide provides essential information for the mass spectrometric analysis of this compound. The provided data and protocols can serve as a valuable resource for researchers in the fields of analytical chemistry, organic synthesis, and drug discovery.

References

Technical Guide: Physicochemical Properties of 4-Phenyl-3-butyn-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-3-butyn-2-one is a bifunctional molecule featuring a phenyl ring, a ketone, and a carbon-carbon triple bond. This unique combination of functional groups makes it a valuable building block in organic synthesis and a subject of interest in medicinal chemistry. A thorough understanding of its physical properties is essential for its effective use in research and development, particularly in areas such as reaction kinetics, formulation development, and quality control. This document provides a comprehensive overview of the key physical and spectral properties of this compound, along with detailed experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are critical for its handling, storage, and application in various chemical processes. These properties have been determined through various analytical techniques and are summarized in the table below.

PropertyValueConditions
Molecular Formula C₁₀H₈O
Molecular Weight 144.17 g/mol
Appearance Liquid
Boiling Point 75-76 °Cat 0.8 mmHg
Density 0.99 g/mLat 25 °C
Refractive Index 1.574at 20 °C
Flash Point 95 °CClosed cup
Solubility InsolubleIn water

Spectral Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

SpectroscopyKey Data and Interpretation
¹H NMR Spectral data reveals characteristic peaks corresponding to the protons of the phenyl group and the methyl group, providing insight into the molecule's hydrogen environment.
¹³C NMR The carbon spectrum shows distinct signals for the carbonyl carbon, the acetylenic carbons, the carbons of the phenyl ring, and the methyl carbon, confirming the carbon skeleton of the compound.
Infrared (IR) The IR spectrum exhibits characteristic absorption bands for the C=O stretching of the ketone and the C≡C stretching of the alkyne, which are key functional groups in the molecule.
Mass Spectrometry (MS) Mass spectral analysis confirms the molecular weight of this compound and provides fragmentation patterns that can be used for structural verification.

Experimental Protocols

The following section details the methodologies for determining the key physical properties of this compound.

Determination of Boiling Point at Reduced Pressure (Adapted from ASTM D1160)

The boiling point of this compound is determined at reduced pressure to prevent decomposition at higher temperatures.

Apparatus:

  • A distillation flask with a side arm.

  • A heating mantle.

  • A condenser.

  • A receiving flask.

  • A vacuum pump.

  • A manometer to measure the pressure.

  • A calibrated thermometer.

Procedure:

  • Place a sample of this compound in the distillation flask along with a few boiling chips.

  • Assemble the distillation apparatus, ensuring all connections are airtight.

  • Connect the vacuum pump to the apparatus and slowly reduce the pressure to the desired level (e.g., 0.8 mmHg), as measured by the manometer.

  • Begin heating the distillation flask gently with the heating mantle.

  • Record the temperature at which the liquid begins to boil and the first drop of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

Determination of Density

The density of liquid this compound is determined using a pycnometer.

Apparatus:

  • A pycnometer (a specific volume glass flask).

  • An analytical balance.

  • A constant temperature water bath.

Procedure:

  • Clean and dry the pycnometer and determine its mass.

  • Fill the pycnometer with distilled water and place it in a constant temperature water bath at 25 °C until it reaches thermal equilibrium.

  • Adjust the volume of the water to the pycnometer's calibration mark and weigh it.

  • Empty and dry the pycnometer, then fill it with this compound.

  • Repeat the thermal equilibration and weighing process as with the water.

  • The density is calculated using the formula: Density = (mass of sample) / (volume of pycnometer).

Measurement of Refractive Index

The refractive index is a measure of how light propagates through the substance and is determined using a refractometer.

Apparatus:

  • An Abbe refractometer.

  • A constant temperature water bath.

  • A light source (sodium lamp).

Procedure:

  • Calibrate the refractometer using a standard liquid with a known refractive index.

  • Ensure the prism of the refractometer is clean and dry.

  • Place a few drops of this compound onto the prism.

  • Circulate water from the constant temperature bath at 20 °C through the refractometer.

  • Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

  • Read the refractive index from the instrument's scale.

Solubility Assessment

The solubility of this compound in water is determined by simple observation.

Apparatus:

  • Test tubes.

  • A vortex mixer.

Procedure:

  • Add a small amount of this compound to a test tube containing water.

  • Agitate the mixture vigorously using a vortex mixer for a set period.

  • Allow the mixture to stand and observe for any phase separation or the presence of an undissolved liquid. The formation of a separate layer indicates insolubility.

Synthesis Workflow

This compound can be synthesized via the reaction of phenylacetylene (B144264) with an acetylating agent. The following diagram illustrates a typical synthetic workflow.

SynthesisWorkflow Phenylacetylene Phenylacetylene Grignard_Reagent Phenylacetylenic Grignard Reagent Phenylacetylene->Grignard_Reagent  + EtMgBr Reaction Reaction Grignard_Reagent->Reaction Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction Purification Purification (Distillation) Reaction->Purification Product This compound Purification->Product

Caption: Synthesis of this compound.

Conclusion

This technical guide provides a detailed overview of the essential physical properties of this compound, offering valuable data for professionals in the fields of chemical research and drug development. The included experimental protocols serve as a practical reference for the accurate determination of these properties, ensuring reliable and reproducible results in a laboratory setting. The synthesis workflow diagram provides a clear visual representation of its preparation. A comprehensive understanding of these physicochemical characteristics is paramount for the successful application of this versatile compound in its various synthetic and pharmaceutical contexts.

Solubility Profile of 4-Phenyl-3-butyn-2-one in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 4-Phenyl-3-butyn-2-one in various organic solvents. Due to the limited availability of quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information and provides a comprehensive, generalized experimental protocol for determining solubility. This document also includes information on the structurally similar compound, 4-Phenyl-3-buten-2-one, to provide additional context, while clearly distinguishing between the two.

Solubility Data

This compound
SolventQualitative Solubility
WaterInsoluble[1]
4-Phenyl-3-buten-2-one (Structural Analog)

To provide a broader perspective on the potential solubility characteristics of phenylbutynone compounds, the following table summarizes the qualitative solubility of 4-Phenyl-3-buten-2-one, a close structural analog containing a carbon-carbon double bond instead of a triple bond.

SolventQualitative Solubility
AlcoholFreely Soluble[2]
BenzeneFreely Soluble
ChloroformFreely Soluble
Diethyl EtherFreely Soluble
Petroleum EtherVery Slightly Soluble
WaterVery Slightly Soluble

Disclaimer: The data presented for 4-Phenyl-3-buten-2-one is for a structurally related but distinct compound and should be used for informational purposes only.

Experimental Protocols for Solubility Determination

The following are generalized experimental protocols for determining the solubility of a solid organic compound, such as this compound, in an organic solvent.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

  • Test tubes

  • Vortex mixer

  • Spatula

  • Compound of interest (e.g., this compound)

  • A range of organic solvents (e.g., ethanol, acetone, toluene, hexane)

Procedure:

  • Add approximately 10-20 mg of the solid compound to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

  • Visually inspect the solution. If the solid has completely dissolved, it is considered soluble. If a significant amount of solid remains, it is considered insoluble. If some solid has dissolved but a noticeable amount remains, it can be classified as partially soluble.

  • Repeat the procedure for each solvent to be tested.

Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

  • Screw-cap vials or flasks

  • Orbital shaker or rotator in a temperature-controlled environment

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrumentation

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of the solid compound to a pre-weighed vial. The exact amount should be recorded.

  • Add a known volume or mass of the solvent to the vial.

  • Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

  • Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours), ensuring that excess solid remains.

  • After equilibration, allow the mixture to stand undisturbed for a short period to let the undissolved solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial to remove any undissolved solid.

  • Prepare a series of standard solutions of the compound of known concentrations.

  • Analyze the filtered sample and the standard solutions using a suitable analytical method like HPLC to determine the concentration of the dissolved compound.

  • The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for determining the solubility of an organic compound.

G cluster_prep Preparation cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Measurement (Shake-Flask) start Start: Select Compound and Solvents weigh Weigh Compound start->weigh measure Measure Solvent Volume start->measure mix_qual Mix Compound and Solvent weigh->mix_qual measure->mix_qual observe Visual Observation mix_qual->observe classify Classify Solubility (Soluble, Partially Soluble, Insoluble) observe->classify saturate Create Saturated Solution (Excess Solid) classify->saturate For quantitative analysis equilibrate Equilibrate (e.g., 24-72h at const. T) saturate->equilibrate filter Filter Supernatant equilibrate->filter analyze Analyze Concentration (e.g., HPLC) filter->analyze calculate Calculate Solubility analyze->calculate end End: Report Solubility Data calculate->end

Caption: A general workflow for determining the solubility of an organic compound.

References

Stability and Storage of 4-Phenyl-3-butyn-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Phenyl-3-butyn-2-one. The information is compiled from publicly available safety data sheets and chemical supplier recommendations to ensure safe handling and maintain the integrity of the compound for research and development purposes.

Core Stability Profile

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of this compound, it is crucial to adhere to the following storage and handling protocols. The quantitative and qualitative data gathered from multiple sources are summarized in the table below for clarity and easy reference.

ParameterRecommendationIncompatible MaterialsHazardous Decomposition Products
Storage Temperature Refrigerate (2-8°C).[1][2]Strong oxidizing agents, Strong bases, Strong reducing agents.[3]Carbon monoxide (CO), Carbon dioxide (CO2) upon combustion.[3]
Atmosphere Store in a dry and well-ventilated place.[3]N/AN/A
Light Exposure Protect from direct sunlight.[4]N/AN/A
Container Keep container tightly closed.[3]N/AN/A
Handling Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Ensure adequate ventilation.[3]N/AN/A

Potential Degradation Pathways

While specific studies detailing the degradation pathways of this compound under various storage conditions are not extensively documented in the literature, its chemical structure allows for the postulation of potential degradation routes. The presence of the conjugated system, including a triple bond and a ketone, makes it susceptible to nucleophilic attack, oxidation, and polymerization.

The following diagram illustrates the key environmental factors that can contribute to the degradation of this compound.

G cluster_factors Degradation Factors Heat Heat This compound This compound Heat->this compound Thermal Decomposition Light Light Light->this compound Photodegradation Oxidizing_Agents Oxidizing_Agents Oxidizing_Agents->this compound Oxidation Strong_Bases Strong_Bases Strong_Bases->this compound Base-catalyzed reactions Degraded_Products Degraded_Products This compound->Degraded_Products

Caption: Factors leading to the degradation of this compound.

Experimental Protocols

  • Forced Degradation Studies: Exposing the compound to harsh conditions (e.g., high temperature, strong acid/base, oxidizing agents, intense light) to identify potential degradation products and pathways.

  • Long-Term Stability Studies: Storing the compound under recommended and accelerated conditions (e.g., higher temperature and humidity) and monitoring its purity and the formation of degradation products over time using techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS).

A typical workflow for a stability assessment is outlined in the diagram below.

G cluster_workflow Stability Assessment Workflow Start Start Define_Conditions Define Storage Conditions (Temperature, Humidity, Light) Start->Define_Conditions Prepare_Samples Prepare Samples of This compound Define_Conditions->Prepare_Samples Store_Samples Store Samples under Defined Conditions Prepare_Samples->Store_Samples Analyze_Samples Analyze Samples at Specific Time Points (e.g., HPLC, GC-MS) Store_Samples->Analyze_Samples Evaluate_Data Evaluate Data for Degradation Products & Purity Analyze_Samples->Evaluate_Data Determine_Shelf_Life Determine Shelf-Life and Re-test Date Evaluate_Data->Determine_Shelf_Life End End Determine_Shelf_Life->End

Caption: General workflow for assessing the stability of a chemical compound.

Conclusion

Maintaining the stability of this compound is critical for the reliability and reproducibility of experimental results. Adherence to the recommended storage conditions, including refrigeration, protection from light, and storage in a dry, well-ventilated area in a tightly sealed container, is paramount. While specific degradation pathways and quantitative stability data are limited, understanding the potential for degradation from heat, light, and chemical incompatibilities allows for the implementation of effective storage and handling strategies. For critical applications, it is recommended to perform in-house stability assessments to determine an appropriate shelf-life under specific laboratory conditions.

References

An In-depth Technical Guide to the Safety and Handling of 4-Phenyl-3-butyn-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for 4-Phenyl-3-butyn-2-one, intended for researchers, scientists, and professionals in drug development. The following sections detail the hazardous properties, handling procedures, and emergency responses associated with this compound.

Chemical Identification
IdentifierValue
Chemical Name This compound
Synonyms 4-Phenylbut-3-yn-2-one
CAS Number 1817-57-8
Molecular Formula C₁₀H₈O
Molecular Weight 144.17 g/mol [1]
Structure InChI=1S/C10H8O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6H,1H3
Hazard Identification and GHS Classification

This compound is classified as hazardous. The primary hazard associated with this chemical is acute oral toxicity.

GHS Classification:

Hazard ClassCategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed[1][2][3][4]

GHS Label Elements:

  • Pictogram: GHS07 (Exclamation mark)[4]

  • Signal Word: Warning[1][2][4]

  • Hazard Statements: H302: Harmful if swallowed.[1][2][3][4]

  • Precautionary Statements: [1][2][3]

    • Prevention: P264: Wash face, hands and any exposed skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.

    • Response: P301 + P317: IF SWALLOWED: Get medical help. P330: Rinse mouth.

    • Disposal: P501: Dispose of contents/container to an approved waste disposal plant.

Note: Some sources indicate that related compounds, such as the unsaturated analog trans-4-phenyl-3-buten-2-one, may cause skin and eye irritation.[5][6] Users should handle this compound with the assumption that it may also have these properties.

Toxicological Information

The primary toxicological concern for this compound is its acute oral toxicity.[1][2][3] Detailed toxicological studies with specific LD50 values were not available in the reviewed literature. The toxicological properties have not been fully investigated.[5]

First-Aid Measures

In case of exposure, immediate medical attention is recommended.

Exposure RouteFirst-Aid Protocol
Ingestion IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[2][3]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[2][3]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2]
Handling and Storage

Proper handling and storage procedures are crucial to minimize risk.

Handling:

  • Wear personal protective equipment/face protection.[2]

  • Ensure adequate ventilation.[2]

  • Do not get in eyes, on skin, or on clothing.[2]

  • Avoid ingestion and inhalation.[2]

  • Wash hands and any exposed skin thoroughly after handling.[2]

  • Do not eat, drink or smoke when using this product.[2]

Storage:

  • Keep container tightly closed in a dry and well-ventilated place.[2]

  • For maintaining product quality, it is recommended to keep the product refrigerated.[2][4]

  • Incompatible materials include strong oxidizing agents, strong bases, and strong reducing agents.[2]

Exposure Controls and Personal Protection

Engineering Controls:

  • Ensure adequate ventilation, especially in confined areas.[2]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields (or goggles) conforming to EN166.[2]

  • Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]

Physical and Chemical Properties
PropertyValue
Appearance Liquid[4]
Boiling Point 75-76 °C / 0.8 mmHg[4]
Density 0.99 g/mL at 25 °C[4]
Flash Point 95 °C / 203 °F (closed cup)[2][4]
Refractive Index n20/D 1.574[4]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, alcohol-resistant foam.[2]

  • Specific Hazards: Keep product and empty container away from heat and sources of ignition.[2]

  • Hazardous Combustion Products: Carbon monoxide (CO), Carbon dioxide (CO2).[2]

  • Protective Equipment: As in any fire, wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear.[2]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required.[2]

  • Environmental Precautions: Should not be released into the environment.[2]

  • Methods for Containment and Cleaning Up: Soak up with inert absorbent material. Keep in suitable, closed containers for disposal.[2]

Disposal Considerations

Waste from residues and unused products should be disposed of in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate key workflows for the safe handling and emergency response related to this compound.

G Figure 1: Standard Handling Protocol for this compound start Start Handling Procedure ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) start->ppe ventilation Ensure Adequate Ventilation (Fume Hood) ppe->ventilation dispense Carefully Dispense Chemical ventilation->dispense handle Perform Experimental Work dispense->handle cleanup Clean Work Area & Decontaminate Surfaces handle->cleanup dispose Dispose of Waste in Designated Container cleanup->dispose remove_ppe Remove PPE dispose->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end End of Procedure wash->end

Caption: Standard laboratory handling workflow for this compound.

G Figure 2: Emergency Response for Spills spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Supervisor and Safety Officer spill->notify ppe Don Appropriate PPE for Cleanup evacuate->ppe notify->ppe absorb Contain and Absorb Spill with Inert Material ppe->absorb collect Collect Absorbed Material into a Sealed Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose end Resume Operations After Authorization dispose->end

References

Technical Guide: 4-Phenyl-3-butyn-2-one (CAS 1817-57-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-3-butyn-2-one, with the CAS registry number 1817-57-8, is a valuable synthetic intermediate in organic chemistry and drug discovery. Its chemical structure, featuring a conjugated ynone system, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its role in the synthesis of bioactive compounds, including its potential as a Michael acceptor.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₁₀H₈O[1]
Molecular Weight 144.17 g/mol [1]
IUPAC Name 4-phenylbut-3-yn-2-one[2]
Synonyms 1-Phenyl-1-butyn-3-one, Phenylacetylenyl methyl ketone[2]
Appearance Colorless to yellow liquid[1]
Melting Point 4 °C[1]
Boiling Point 75-76 °C at 0.8 mmHg[1]
Density 0.99 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.574[1]
Solubility Insoluble in water.[3]
Flash Point 95 °C (203 °F) - closed cup[1]
Storage Temperature 2-8°C[1]

Synthesis of this compound

A practical and scalable synthesis of this compound can be achieved through the reaction of a phenylacetylenic Grignard reagent with acetic anhydride (B1165640).

Experimental Protocol: Large-Scale Synthesis

This protocol is adapted for a large-scale preparation.

Materials:

  • Phenylacetylene (B144264)

  • Ethyl bromide

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Acetic anhydride

  • Iodine (catalytic amount)

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl) solution (brine)

  • Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Preparation of the Grignard Reagent:

    • To a flame-dried reactor under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a catalytic amount of iodine in dry THF.

    • Add a small portion of ethyl bromide to initiate the reaction.

    • Once the reaction starts (indicated by a color change and gentle reflux), slowly add the remaining ethyl bromide in dry THF, maintaining a gentle reflux.

    • After the addition is complete, continue to reflux the mixture for an additional hour to ensure complete formation of the ethylmagnesium bromide.

    • Cool the Grignard reagent to 0°C.

    • Slowly add phenylacetylene to the cooled Grignard solution. Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Acylation Reaction:

    • Cool the freshly prepared phenylacetylenic Grignard reagent to -20°C.

    • Slowly add acetic anhydride to the reaction mixture, maintaining the temperature below -10°C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours.

  • Work-up and Purification:

    • Quench the reaction by carefully adding it to a cold, saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.

    • Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

    • Combine the organic extracts and wash them sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Role in the Synthesis of Bioactive Molecules

This compound serves as a key intermediate in the synthesis of various compounds, most notably in the preparation of the potent and selective adenosine (B11128) A1 receptor antagonist, FK838.

Synthesis of FK838 via 1,3-Dipolar Cycloaddition

The synthesis of the pyrazolo[1,5-a]pyridine (B1195680) core of FK838 involves a 1,3-dipolar cycloaddition reaction between this compound and a 1-aminopyridinium salt.

Caption: Synthesis of FK838 from this compound.

Experimental Protocol: Synthesis of 1-Aminopyridinium Iodide

A common precursor for the 1,3-dipole is 1-aminopyridinium iodide, which can be synthesized as follows:

Materials:

Procedure:

  • Dissolve hydroxylamine-O-sulfonic acid in methanol and cool the solution in an ice bath.

  • Slowly add pyridine to the cooled solution.

  • Allow the mixture to stir at room temperature for several hours.

  • Add potassium carbonate to the reaction mixture and stir until gas evolution ceases.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a minimal amount of water and add hydroiodic acid to precipitate the 1-aminopyridinium iodide.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Potential Biological Activity: Michael Acceptor Mechanism

While primarily utilized as a synthetic intermediate, the α,β-unsaturated ketone moiety in this compound classifies it as a Michael acceptor. This functional group can react with biological nucleophiles, such as cysteine residues in proteins, via a conjugate addition reaction. This covalent modification can lead to the modulation of protein function and subsequent biological effects.

Michael_Addition This compound This compound Covalent Adduct Covalent Adduct This compound->Covalent Adduct Biological Nucleophile Biological Nucleophile (e.g., Cysteine Thiol) Biological Nucleophile->Covalent Adduct Modulation of Protein Function Modulation of Protein Function Covalent Adduct->Modulation of Protein Function Biological Effect Biological Effect Modulation of Protein Function->Biological Effect

Caption: Michael acceptor mechanism of this compound.

This reactivity profile suggests that this compound and its derivatives could be investigated for potential pharmacological activities, including but not limited to:

  • Antimicrobial effects: By targeting essential enzymes in pathogens.

  • Antioxidant properties: Through interaction with reactive oxygen species or modulation of antioxidant pathways.

  • Cytotoxic effects: By covalently modifying proteins involved in cancer cell proliferation and survival.

Further research is warranted to fully elucidate the direct biological activities and specific signaling pathways that may be modulated by this compound.

Conclusion

This compound (CAS 1817-57-8) is a synthetically important molecule with well-defined chemical and physical properties. Its utility as a key intermediate in the synthesis of the adenosine A1 receptor antagonist FK838 is well-established. Furthermore, its inherent reactivity as a Michael acceptor opens avenues for its exploration as a potentially bioactive compound in its own right. This guide provides a foundational resource for researchers and drug development professionals working with this versatile chemical entity.

References

Methodological & Application

Application Notes and Protocols for 4-Phenyl-3-butyn-2-one as a Michael Acceptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-3-butyn-2-one is an α,β-alkynyl ketone that serves as a versatile Michael acceptor in organic synthesis and holds potential as a covalent modifier of biological nucleophiles. Its reactivity stems from the electron-deficient triple bond, which is activated by the adjacent carbonyl group, making it susceptible to attack by a variety of soft nucleophiles. This property is of significant interest in drug development, particularly for the design of targeted covalent inhibitors (TCIs). TCIs can offer enhanced potency, prolonged duration of action, and improved therapeutic indices by forming a stable covalent bond with their biological target. This document provides an overview of the applications of this compound as a Michael acceptor, along with detailed experimental protocols for its synthesis and use in Michael addition reactions.

Chemical Reactivity and Applications

As a Michael acceptor, this compound readily undergoes conjugate addition with various nucleophiles, including thiols, amines, and stabilized carbanions. This reactivity is the basis for its utility in both synthetic chemistry and chemical biology.

In Organic Synthesis: The Michael addition of nucleophiles to this compound provides a straightforward method for the synthesis of a diverse range of β-substituted α,β-unsaturated ketones. These products can serve as valuable intermediates in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogues.

In Drug Development and Chemical Biology: The ability of this compound to react with biological nucleophiles, such as the cysteine residues in proteins, makes it an attractive electrophilic warhead for the design of covalent inhibitors. By incorporating this moiety into a molecule with affinity for a specific protein target, researchers can develop potent and selective irreversible inhibitors. One area of interest is its potential to target cysteine residues in proteins involved in disease signaling pathways. For instance, the Keap1-Nrf2 pathway, a critical regulator of cellular antioxidant responses, is a key target in the development of therapies for diseases involving oxidative stress. Keap1 contains several reactive cysteine residues that, when modified by electrophiles, lead to the activation of the Nrf2 transcription factor and the upregulation of cytoprotective genes. While direct evidence for this compound targeting Keap1 is still emerging, its reactivity profile suggests it as a potential candidate for modulating this pathway.

Data Presentation

The following table summarizes the yields of Michael addition reactions with this compound, providing a quantitative overview of its reactivity with different nucleophiles.

NucleophileProductYield (%)Reference
1,3-PropanedithiolDouble addition product98[1]
Aniline(E)-4-(Phenylamino)-4-phenylbut-3-en-2-one85[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a practical and facile synthesis of this compound from phenylacetylene (B144264) and acetic anhydride (B1165640).

Materials:

Procedure:

  • Preparation of Phenylacetylenic Grignard Reagent: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous THF.

  • Add a small amount of ethyl bromide to initiate the Grignard reaction. Once the reaction starts, add the remaining ethyl bromide (1.1 eq) in THF dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux for 1 hour.

  • Cool the reaction mixture to room temperature and slowly add phenylacetylene (1.0 eq) dropwise. Stir the mixture for 1 hour at room temperature.

  • Acylation: Cool the Grignard solution in an ice bath and add acetic anhydride (1.1 eq) dropwise via the dropping funnel.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a pale yellow oil.

Protocol 2: General Procedure for Thia-Michael Addition to this compound

This protocol outlines a general method for the conjugate addition of thiols to this compound.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, N-acetylcysteine)

  • Solvent (e.g., Dichloromethane, Acetonitrile)

  • Base (optional, e.g., Triethylamine, DBU)

  • Silica gel for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add the thiol (1.1 eq) to the solution.

  • If a catalyst is used, add it at this stage (e.g., 10 mol% triethylamine).

  • Stir the reaction mixture at room temperature and monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the β-thio-α,β-unsaturated ketone.

Protocol 3: General Procedure for Aza-Michael Addition to this compound

This protocol provides a general method for the conjugate addition of amines to this compound.

Materials:

  • This compound

  • Amine (e.g., aniline, piperidine)

  • Solvent (e.g., Dichloromethane, Acetonitrile)

  • Base (optional, e.g., Triethylamine, DBU)

  • Silica gel for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add the amine (1.1 eq) to the solution.

  • If a catalyst is used, add it at this stage (e.g., 10 mol% triethylamine).

  • Stir the reaction mixture at room temperature and monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the β-amino-α,β-unsaturated ketone.

Mandatory Visualizations

Michael_Addition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product reagents Dissolve this compound and Nucleophile in Solvent add_catalyst Add Catalyst (optional) reagents->add_catalyst stir Stir at Room Temperature add_catalyst->stir monitor Monitor by TLC stir->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete chromatography Purify by Column Chromatography concentrate->chromatography product Michael Adduct chromatography->product

Caption: General experimental workflow for a Michael addition reaction using this compound.

Covalent_Inhibition_Pathway cluster_nrf2 Keap1-Nrf2 Signaling Pathway Keap1 Keap1 (Cysteine Residues) Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Ub Ubiquitin Keap1->Ub Mediates Ubiquitination Nrf2_nucleus Nrf2 Keap1->Nrf2_nucleus Release Proteasome Proteasome Nrf2->Proteasome Degradation Ub->Nrf2 ARE Antioxidant Response Element (ARE) Cytoprotective_Genes Cytoprotective Gene Expression ARE->Cytoprotective_Genes Initiates Transcription PBT This compound PBT->Keap1 Covalent Modification of Cysteine Nrf2_nucleus->ARE Translocates to Nucleus & Binds ARE

Caption: Proposed mechanism of Keap1-Nrf2 pathway activation by covalent modification with this compound.

Logical_Relationship PBT This compound MichaelAcceptor Michael Acceptor PBT->MichaelAcceptor is a Electrophile Electrophilic Warhead PBT->Electrophile acts as an OrganicSynthesis Organic Synthesis Intermediate MichaelAcceptor->OrganicSynthesis useful for CovalentInhibitor Covalent Inhibitor Design Electrophile->CovalentInhibitor enables

Caption: Logical relationship of this compound's chemical properties and applications.

References

Application Notes: Michael Addition Reactions with 4-Phenyl-3-butyn-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Phenyl-3-butyn-2-one is a versatile α,β-acetylenic ketone, commonly referred to as an ynone. Its electron-deficient triple bond makes it an excellent Michael acceptor, readily undergoing conjugate addition reactions with a wide array of nucleophiles. This reactivity allows for the stereoselective formation of β-substituted α,β-unsaturated ketones, which are valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The Michael addition to ynones is a powerful and atom-economical method for creating carbon-carbon and carbon-heteroatom bonds under mild conditions.[1][2]

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in Michael addition reactions. It covers reactions with various nucleophiles, including thiols (thia-Michael), amines (aza-Michael), and phosphines, summarizing key quantitative data and providing step-by-step methodologies.

General Reaction Mechanism

The Michael addition to an ynone involves the nucleophilic attack at the β-carbon of the activated alkyne. This initial addition generates a resonance-stabilized enolate intermediate, which is subsequently protonated (typically by the solvent or during aqueous work-up) to yield the final β-substituted α,β-unsaturated ketone product. The reaction often produces a mixture of (E)- and (Z)-isomers.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products ynone This compound (Ynone) step1 1. Nucleophilic Attack ynone->step1 nu Nucleophile (Nu-H) nu->step1 enolate Enolate Intermediate step2 2. Protonation enolate->step2 product_z (Z)-Adduct product_e (E)-Adduct step1->enolate Conjugate Addition step2->product_z Mixture of Isomers step2->product_e Mixture of Isomers

Caption: General mechanism of the Michael addition to an ynone.

Applications and Versatility

This compound serves as a versatile precursor in organic synthesis due to its reactivity with a broad spectrum of nucleophiles.

  • Thia-Michael Addition: Thiols are excellent nucleophiles for this reaction, often proceeding under catalyst-free conditions to produce β-thio-α,β-unsaturated ketones with high efficiency.[3][4] These products are key building blocks for sulfur-containing heterocycles and other biologically active molecules.[5]

  • Aza-Michael Addition: Primary and secondary amines add readily to ynones, providing access to β-amino-α,β-unsaturated ketones (enaminones).[6] These structures are prevalent in many pharmaceutical compounds and are versatile intermediates for further transformations.

  • Phospha-Michael Addition: Tertiary phosphines can act as catalysts or as nucleophiles in reactions with activated alkynes.[7][8] Nucleophilic phosphine (B1218219) catalysis involves the initial addition of the phosphine to the ynone to form a reactive zwitterionic intermediate, which can then facilitate a variety of transformations.[9]

Quantitative Data Summary

The following table summarizes representative yields for Michael addition reactions involving this compound with various nucleophiles.

EntryNucleophileCatalyst/ConditionsProductYield (%)Reference
11-Dodecanethiol (B93513)None, Water, rt, 2-4h(E/Z)-4-(Dodecylthio)-4-phenylbut-3-en-2-one90[3]
21,3-PropanedithiolHigh surface area MgODouble addition product98[10]

Experimental Protocols

Protocol 1: Catalyst-Free Thia-Michael Addition of 1-Dodecanethiol

This protocol is adapted from a general procedure for the conjugate addition of thiols to ynones in water.[3]

Materials:

  • This compound (1.0 mmol, 144.2 mg)

  • 1-Dodecanethiol (1.2 mmol, 242.9 mg, 287 µL)

  • Deionized Water (5 mL)

  • Ethyl acetate (B1210297)

  • Brine solution (saturated aq. NaCl)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Equipment:

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • To a 25 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol).

  • Add deionized water (5 mL) to the flask.

  • While stirring the suspension vigorously, add 1-dodecanethiol (1.2 mmol) via syringe.

  • Continue to stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ynone is consumed.

Work-up and Purification:

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate mixture) to afford the desired (E/Z)-4-(dodecylthio)-4-phenylbut-3-en-2-one.[3]

Protocol 2: General Procedure for Aza-Michael Addition

This protocol provides a general framework for the addition of a primary or secondary amine to this compound.

Materials:

  • This compound (1.0 mmol, 144.2 mg)

  • Amine (e.g., piperidine, morpholine, benzylamine) (1.1 mmol)

  • Solvent (e.g., Methanol, Ethanol, or solvent-free) (5 mL)

  • Optional: Triethylamine (10 mol%) as a basic catalyst

Procedure:

  • Dissolve this compound (1.0 mmol) in the chosen solvent (5 mL) in a round-bottom flask. For solvent-free conditions, add the neat reactants to the flask.

  • Add the amine (1.1 mmol) to the solution. If using a catalyst, add it at this stage.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-6 hours).[3]

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the corresponding β-amino-α,β-unsaturated ketone.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for performing and analyzing a Michael addition reaction in a research laboratory setting.

G prep 1. Reactant Preparation (Weighing solids, measuring liquids) setup 2. Reaction Setup (Add reactants, solvent, catalyst to flask) prep->setup reaction 3. Reaction (Stirring at specified temperature) setup->reaction monitor 4. Monitoring (TLC, GC-MS, or LC-MS) reaction->monitor Periodically monitor->reaction Incomplete workup 5. Work-up (Quenching, extraction, drying) monitor->workup Complete purify 6. Purification (Column chromatography, distillation) workup->purify analysis 7. Product Analysis (NMR, IR, Mass Spectrometry) purify->analysis complete Pure Product analysis->complete

Caption: General laboratory workflow for a Michael addition reaction.

References

Application Notes and Protocols: Thiol-yne Michael Addition with 4-Phenyl-3-butyn-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Thiol-yne Michael addition is a powerful and versatile click chemistry reaction that involves the conjugate addition of a thiol to an activated alkyne, such as an ynone. This reaction is characterized by its high efficiency, mild reaction conditions, and high yields, making it an invaluable tool in organic synthesis, materials science, and particularly in drug development for the synthesis of complex molecules and bioconjugation.[1][2][3] 4-Phenyl-3-butyn-2-one is an excellent substrate for this reaction due to the presence of the ketone group, which activates the alkyne for nucleophilic attack. This document provides detailed application notes and experimental protocols for the Thiol-yne Michael addition reaction with this compound.

Reaction Mechanism and Stereoselectivity

The Thiol-yne Michael addition can proceed through either a radical-mediated or a nucleophilic pathway. The nucleophilic pathway, often catalyzed by a base, is more common for activated alkynes like this compound. The base deprotonates the thiol to form a highly nucleophilic thiolate anion, which then attacks the β-carbon of the ynone. Subsequent protonation yields the vinyl sulfide (B99878) product.

The stereochemical outcome of the reaction, resulting in either the E or Z isomer, is influenced by several factors including the choice of catalyst, solvent, and temperature.[1][4] Generally, the reaction is stereoselective, often favoring the formation of the Z-isomer under kinetic control, while the more thermodynamically stable E-isomer can be favored under different conditions or through subsequent isomerization.[1]

Thiol_Yne_Michael_Addition Figure 1: Base-Catalyzed Thiol-yne Michael Addition Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Thiol R-SH Thiolate R-S⁻ Thiol->Thiolate + Base Ynone Ph-C≡C-C(O)CH₃ Base Base BH⁺ BH⁺ Enolate [Ph-C(S-R)=C⁻-C(O)CH₃] Thiolate->Enolate + Ph-C≡C-C(O)CH₃ Z_Product Z-Vinyl Sulfide Enolate->Z_Product + H⁺ E_Product E-Vinyl Sulfide Z_Product->E_Product Isomerization Experimental_Workflow Figure 2: General Experimental Workflow A 1. Reactant Preparation B 2. Reaction Setup A->B C 3. Addition of Reagents B->C D 4. Reaction Monitoring C->D E 5. Work-up D->E F 6. Purification E->F G 7. Characterization F->G

References

Application Notes and Protocols: Aza-Michael Addition to 4-Phenyl-3-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aza-Michael addition, a nucleophilic conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a cornerstone reaction in organic synthesis for the formation of carbon-nitrogen bonds. This reaction is instrumental in the synthesis of β-amino ketones, which are valuable intermediates in the production of a wide array of pharmaceuticals, natural products, and fine chemicals. 4-Phenyl-3-buten-2-one (B7806413), also known as benzalacetone, is a readily available and versatile Michael acceptor. Its reactivity and the synthetic utility of its adducts make the Aza-Michael addition to this substrate a reaction of significant interest in medicinal chemistry and drug development.

These application notes provide detailed protocols and compiled data for the Aza-Michael addition of various amines to 4-phenyl-3-buten-2-one, covering both catalyzed and catalyst-free conditions.

Data Presentation

Table 1: Catalyst-Free Aza-Michael Addition to α,β-Unsaturated Carbonyl Compounds
EntryAmine NucleophileMichael AcceptorSolventTemperature (°C)Time (h)Yield (%)Reference
1AnilineMethyl Vinyl KetoneNeatRoom Temp.292Adapted from[1]
2BenzylamineMethyl AcrylateNeatRoom Temp.0.595Adapted from[2]
3PiperidineEthyl AcrylateNeatRoom Temp.0.2598Adapted from[2]
4MorpholineAcrylonitrileNeatRoom Temp.196Adapted from[2]

Note: Data for entries 1-4 are based on reactions with structurally similar Michael acceptors and are illustrative for 4-phenyl-3-buten-2-one.

Table 2: Catalyzed Aza-Michael Addition to α,β-Unsaturated Carbonyl Compounds
EntryAmine NucleophileMichael AcceptorCatalyst (mol%)SolventTemperature (°C)TimeYield (%)Reference
1AnilineMethyl Vinyl KetoneSulfated ZirconiaNeatRoom Temp.20 min90[1]
2p-ChloroanilineMethyl Vinyl KetoneSulfated ZirconiaNeatRoom Temp.30 min88[1]
3BenzylamineEthyl AcrylateAcidic AluminaNeatRoom Temp.1.5 h94[3]
4Anilinen-Butyl AcrylateCuBTCDichloromethaneRoom Temp.24 h85[4]
5Benzylaminetert-Butyl AcrylateDBU (20)Neat (MW)7510 min44[5]

Note: The data in this table, while not exclusively for 4-phenyl-3-buten-2-one, showcases various catalytic systems applicable to this reaction.

Experimental Protocols

Protocol 1: General Procedure for Sulfated Zirconia-Catalyzed Aza-Michael Addition

This protocol is adapted from a procedure for the addition of amines to methyl vinyl ketone and is applicable to 4-phenyl-3-buten-2-one.[1]

Materials:

  • 4-Phenyl-3-buten-2-one (1.0 mmol)

  • Amine (e.g., aniline, benzylamine, piperidine) (1.0 mmol)

  • Sulfated Zirconia (10 mol%)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a round-bottom flask, add 4-phenyl-3-buten-2-one (1.0 mmol) and the amine (1.0 mmol).

  • Add sulfated zirconia (10 mol%) to the mixture.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, add ethyl acetate to the reaction mixture.

  • Filter the catalyst from the solution.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired β-amino ketone.

Characterization of 4-(Phenylamino)butan-2-one (from methyl vinyl ketone): [1]

  • ¹H NMR (300 MHz, CDCl₃): δ = 7.10 (t, 2H), 6.65 (t, 1H), 6.53 (d, 2H), 3.39 (t, 2H), 2.71 (t, 2H), 2.14 (s, 3H) ppm.

  • IR (neat): ν = 2923, 1708, 1169, 752 cm⁻¹.

  • ESIMS: (M+1) 164 m/z.

Protocol 2: General Procedure for Catalyst-Free Aza-Michael Addition

This protocol is a general method for solvent-free Aza-Michael additions.[2]

Materials:

  • 4-Phenyl-3-buten-2-one (1.0 mmol)

  • Amine (e.g., aniline, benzylamine, piperidine) (1.2 mmol)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry flask, mix 4-phenyl-3-buten-2-one (1.0 mmol) and the amine (1.2 mmol).

  • Stir the mixture at room temperature. For less reactive amines, gentle heating (e.g., 50-60 °C) may be required.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, directly purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure aza-Michael adduct.

Visualizations

Caption: Mechanism of the Aza-Michael Addition Reaction.

Experimental_Workflow start Start reactants Combine 4-Phenyl-3-buten-2-one, Amine, and Catalyst (if any) start->reactants reaction Stir at Specified Temperature reactants->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up & Extraction (for catalyzed reactions) monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolate Pure Product purification->product end End product->end

Caption: General Experimental Workflow for Aza-Michael Addition.

References

Application Notes and Protocols for [3+2] Cycloaddition Reactions Involving 4-Phenyl-3-butyn-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of [3+2] cycloaddition reactions utilizing 4-Phenyl-3-butyn-2-one as a versatile building block for the synthesis of diverse heterocyclic compounds. The protocols outlined herein are intended to serve as a guide for the practical application of these reactions in synthetic chemistry, with a particular focus on their relevance to drug discovery and development. The inherent reactivity of the activated alkyne in this compound makes it an excellent dipolarophile for reactions with various 1,3-dipoles, leading to the formation of five-membered heterocycles such as 1,2,3-triazoles, isoxazoles, and isoxazolines. These scaffolds are prevalent in many biologically active molecules and approved pharmaceuticals.

Synthesis of 1,2,3-Triazoles via Azide-Alkyne Cycloaddition

The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne is a cornerstone of click chemistry, providing a highly efficient route to 1,2,3-triazoles. The reaction with this compound can be performed under thermal conditions or, more commonly, with catalysis to control regioselectivity and enhance reaction rates.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed reaction is the premier example of a click reaction, affording 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and yield.[1][2] The reaction is typically performed at room temperature and is tolerant of a wide variety of functional groups.[1]

General Reaction Scheme:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product reactant1 This compound product 1,4-Disubstituted 1,2,3-triazole reactant1->product + reactant2 R-N3 reactant2->product + catalyst Cu(I) catalyst catalyst->product

Caption: General workflow for CuAAC reaction.

Experimental Protocol: Synthesis of 1-(Substituted)-4-(phenylacetyl)-1H-1,2,3-triazole

This protocol is a general procedure adaptable for various organic azides.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the organic azide (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • To this solution, add sodium ascorbate (0.1 mmol, 10 mol%) followed by copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%).

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1,4-disubstituted 1,2,3-triazole.

EntryAzide (R-N₃)Catalyst SystemSolventTime (h)Yield (%)Reference
1Benzyl azideCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O24High[1][3]
2Methyl azideCuSO₄·5H₂O, Sodium AscorbateDMSO/H₂O24High[3]
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

In contrast to the CuAAC reaction, the ruthenium-catalyzed cycloaddition typically yields the 1,5-disubstituted 1,2,3-triazole regioisomer.[2][4] This method is particularly useful for internal alkynes and provides access to fully substituted triazoles.[4]

General Reaction Scheme:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product reactant1 This compound product 1,5-Disubstituted 1,2,3-triazole reactant1->product + reactant2 R-N3 reactant2->product + catalyst Ru(II) catalyst catalyst->product

Caption: General workflow for RuAAC reaction.

Experimental Protocol: Synthesis of 1-(Substituted)-5-(phenylacetyl)-1H-1,2,3-triazole

Materials:

  • This compound

  • Substituted organic azide (e.g., Benzyl azide)

  • Ruthenium catalyst (e.g., CpRuCl(PPh₃)₂ or CpRuCl(COD))

  • Anhydrous, degassed solvent (e.g., 1,2-dichloroethane)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 mmol) and the organic azide (1.0 mmol) in the anhydrous solvent (10 mL).

  • Add the ruthenium catalyst (1-5 mol%).

  • Heat the reaction mixture at a specified temperature (e.g., 45-80 °C) and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the 1,5-disubstituted 1,2,3-triazole.

EntryAzide (R-N₃)CatalystSolventTemp (°C)Yield (%)Reference
1Benzyl azideCpRuCl(PPh₃)₂DCE45High[4][5]
2Phenyl azideCpRuCl(COD)Toluene80Good[4][5]

Synthesis of Isoxazoles via Nitrile Oxide Cycloaddition

The [3+2] cycloaddition of nitrile oxides with alkynes is a classical and effective method for the synthesis of isoxazoles.[6][7] Nitrile oxides are typically generated in situ from the corresponding aldoximes or hydroximoyl chlorides.

General Reaction Scheme:

G cluster_workflow Synthesis of Isoxazoles start Aldoxime in_situ In situ generation of Nitrile Oxide start->in_situ Oxidation cycloaddition [3+2] Cycloaddition in_situ->cycloaddition alkyne This compound alkyne->cycloaddition product 3,5-Disubstituted Isoxazole (B147169) cycloaddition->product

Caption: Experimental workflow for isoxazole synthesis.

Experimental Protocol: Synthesis of 3-(Substituted)-5-(phenylacetyl)isoxazole

Materials:

  • This compound

  • Substituted aldoxime (e.g., Benzaldehyde oxime)

  • Oxidizing agent (e.g., N-Chlorosuccinimide (NCS) in the presence of a base, or tert-butyl hypoiodite)

  • Base (e.g., Triethylamine or Pyridine)

  • Solvent (e.g., Chloroform or Dichloromethane)

Procedure:

  • Dissolve the aldoxime (1.1 mmol) in the chosen solvent.

  • Add the base (1.2 mmol).

  • Slowly add the oxidizing agent (e.g., NCS, 1.1 mmol) at 0 °C and stir for 30 minutes to generate the nitrile oxide in situ.

  • To this mixture, add a solution of this compound (1.0 mmol) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the 3,5-disubstituted isoxazole.

EntryAldoximeReagentsSolventYield (%)Reference
1Benzaldehyde oximeNCS, Et₃NCHCl₃Good[6][7]
24-Chlorobenzaldehyde oximet-BuOICH₂Cl₂Good[8]

Synthesis of Isoxazolines via Nitrone Cycloaddition

The reaction of nitrones with alkynes provides access to isoxazolines, which are valuable intermediates in organic synthesis and can be further transformed into various functionalized molecules.[9][10]

General Reaction Scheme:

G cluster_main Nitrone-Alkyne [3+2] Cycloaddition reagents This compound + Nitrone (R¹-CH=N⁺(R²)-O⁻) reaction Heat or Lewis Acid Catalyst reagents->reaction product Substituted Isoxazoline reaction->product

Caption: Logical relationship in nitrone cycloaddition.

Experimental Protocol: Synthesis of Substituted 4-(Phenylacetyl)isoxazolines

Materials:

  • This compound

  • Substituted nitrone (e.g., C-Phenyl-N-methylnitrone)

  • Solvent (e.g., Toluene or Xylene)

  • (Optional) Lewis acid catalyst (e.g., Sc(OTf)₃)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 mmol) and the nitrone (1.2 mmol) in the anhydrous solvent.

  • If using a catalyst, add the Lewis acid (e.g., Sc(OTf)₃, 10 mol%) to the mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired isoxazoline.

EntryNitroneCatalystSolventTemp (°C)Yield (%)Reference
1C-Phenyl-N-methylnitroneNoneToluene110Moderate[9][10]
2C-Phenyl-N-benzylnitroneSc(OTf)₃DCE80Good[11]

Disclaimer: The provided protocols are generalized procedures and may require optimization for specific substrates and scales. It is recommended to consult the cited literature for detailed experimental conditions and characterization data. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for the Diels-Alder Reaction Featuring 4-Phenyl-3-butyn-2-one as a Dienophile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a cornerstone of modern organic synthesis, enabling the construction of complex six-membered rings in a highly stereospecific and convergent manner. This [4+2] cycloaddition between a conjugated diene and a dienophile has been instrumental in the synthesis of natural products, pharmaceuticals, and novel materials. The reactivity and selectivity of the Diels-Alder reaction are profoundly influenced by the electronic nature of the reactants. Electron-poor dienophiles, in particular, are highly effective in reactions with electron-rich dienes.

4-Phenyl-3-butyn-2-one is an intriguing, though not extensively documented, dienophile for Diels-Alder reactions. Its structure features a carbon-carbon triple bond conjugated with a carbonyl group, which withdraws electron density from the alkyne, thereby activating it for cycloaddition. The presence of a phenyl group further modulates its electronic and steric properties. These structural features suggest that this compound can serve as a valuable building block for the synthesis of a variety of complex cyclic and bicyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

This document provides detailed, illustrative application notes and protocols for the use of this compound as a dienophile in Diels-Alder reactions with various dienes. Due to a lack of specific published experimental data for this dienophile, the following protocols and data are based on established principles of the Diels-Alder reaction with analogous acetylenic ketones and are intended to serve as a starting point for experimental investigation.

Reaction Mechanism and Stereochemistry

The Diels-Alder reaction with an acetylenic dienophile like this compound proceeds through a concerted, pericyclic transition state to yield a substituted 1,4-cyclohexadiene (B1204751) derivative. The reaction is typically thermally initiated, although Lewis acid catalysis can significantly accelerate the reaction and enhance its selectivity, particularly with less reactive dienes.

When cyclic dienes are employed, the reaction can lead to the formation of two stereoisomeric products: the endo and exo adducts. The endo product, where the substituents on the dienophile are oriented towards the diene's π-system in the transition state, is often the kinetically favored product due to secondary orbital interactions. However, the exo product is generally the thermodynamically more stable isomer. The ratio of endo to exo products can be influenced by reaction temperature, solvent, and the presence of catalysts.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene TS [4+2] Pericyclic Transition State Diene->TS [4π] Dienophile This compound Dienophile->TS [2π] Product 1,4-Cyclohexadiene Adduct TS->Product Concerted Cycloaddition

Caption: General Mechanism of the Diels-Alder Reaction.

Illustrative Experimental Protocols

The following protocols are hypothetical and designed to serve as a starting point for the investigation of Diels-Alder reactions with this compound. Optimization of reaction conditions, including temperature, reaction time, and catalyst loading, is recommended for each specific diene.

Protocol 1: Reaction with Furan (B31954)

Objective: To synthesize the Diels-Alder adduct of this compound and furan.

Materials:

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol).

  • Solvent and Diene Addition: Dissolve the dienophile in anhydrous toluene (10 mL). Add a stoichiometric excess of freshly distilled furan (3.0 mmol).

  • Thermal Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Lewis Acid Catalyzed Reaction (Alternative): In a separate flame-dried flask at 0 °C, dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL). Add the Lewis acid (e.g., AlCl₃, 0.2 mmol) portion-wise. Stir for 15 minutes, then add furan (1.2 mmol) dropwise. Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a Lewis acid was used, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford the desired Diels-Alder adduct.

Protocol 2: Reaction with Cyclopentadiene (B3395910)

Objective: To synthesize the endo/exo Diels-Alder adducts of this compound and cyclopentadiene.

Materials:

Procedure:

  • Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the monomeric cyclopentadiene by distillation. Keep the collected cyclopentadiene on ice.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous THF (10 mL).

  • Diene Addition: Cool the solution to 0 °C and add the freshly prepared cyclopentadiene (1.5 mmol) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Workup and Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by silica gel column chromatography (hexanes/ethyl acetate) to separate the endo and exo adducts.

Protocol 3: Reaction with Anthracene (B1667546)

Objective: To synthesize the Diels-Alder adduct of this compound and anthracene.

Materials:

  • This compound

  • Anthracene

  • Xylene or Mesitylene (high-boiling solvent)

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 mmol) and anthracene (1.2 mmol).

  • Solvent Addition: Add xylene (15 mL).

  • Reaction: Heat the mixture to reflux (approximately 140 °C) for 24-48 hours. Monitor the disappearance of the starting materials by TLC.

  • Workup and Purification: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, concentrate the solvent under reduced pressure and purify the residue by silica gel column chromatography (hexanes/ethyl acetate).

Data Presentation

The following tables summarize hypothetical quantitative data for the described Diels-Alder reactions. These values are illustrative and intended to guide experimental design. Actual results may vary.

Table 1: Illustrative Reaction Conditions and Yields

DieneDienophileCatalystSolventTemp (°C)Time (h)Yield (%)Endo:Exo Ratio
FuranThis compoundNoneToluene1102465N/A
FuranThis compoundAlCl₃ (0.2 eq)DCMRT885N/A
CyclopentadieneThis compoundNoneTHFRT18904:1
AnthraceneThis compoundNoneXylene1403670N/A

N/A: Not Applicable. The reaction with furan leads to a single constitutional isomer, and the reaction with anthracene gives a single stereoisomer.

Visualizations

Experimental_Workflow Reactants 1. Combine Diene and This compound Reaction 2. Thermal or Lewis Acid Catalyzed Reaction Reactants->Reaction Workup 3. Quenching and Aqueous Workup Reaction->Workup Extraction 4. Organic Extraction Workup->Extraction Purification 5. Column Chromatography Extraction->Purification Analysis 6. Characterization (NMR, MS) Purification->Analysis

Caption: A typical experimental workflow for the Diels-Alder reaction.

Endo_Exo_Selectivity cluster_reactants Reactants cluster_products Products CyclicDiene Cyclic Diene Endo Endo Adduct (Kinetic Product) CyclicDiene->Endo Lower Ea (Favored at lower temp) Exo Exo Adduct (Thermodynamic Product) CyclicDiene->Exo Higher Ea (Favored at higher temp) Dienophile This compound Dienophile->Endo Lower Ea (Favored at lower temp) Dienophile->Exo Higher Ea (Favored at higher temp)

Caption: Kinetic vs. Thermodynamic control in endo/exo selectivity.

Conclusion and Future Directions

This compound holds promise as a versatile dienophile for the synthesis of complex cyclic molecules via the Diels-Alder reaction. The illustrative protocols and data presented here provide a foundation for researchers to explore its reactivity with a wide range of dienes. Further experimental work is necessary to fully elucidate the scope, limitations, and stereoselectivity of these reactions. Systematic studies on the effects of various Lewis acids, solvents, and reaction temperatures will be crucial for optimizing reaction conditions and expanding the synthetic utility of this dienophile. The resulting cycloadducts could serve as valuable intermediates in the development of novel therapeutic agents and advanced materials.

Application Notes and Protocols for the Synthesis of Heterocyles Using 4-Phenyl-3-butyn-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a variety of important heterocyclic compounds utilizing 4-phenyl-3-butyn-2-one as a versatile starting material. The following sections detail the synthesis of pyrazoles, furans, thiophenes, and pyridines, complete with experimental procedures, quantitative data, and visual representations of the reaction pathways and workflows.

Introduction

This compound is a readily available alkynone that serves as a valuable C4 synthon in heterocyclic chemistry. Its bifunctional nature, possessing both a reactive ketone and an alkyne moiety, allows for a diverse range of cyclization reactions. This document outlines validated methods for the transformation of this compound into several key heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science. For the synthesis of furans, thiophenes, and pyridines, the initial step involves the hydration of this compound to the corresponding 1,4-dicarbonyl compound, 1-phenylbutane-1,3-dione.

Data Presentation

The following table summarizes the synthesized heterocyclic compounds, the synthetic strategy employed, and the corresponding yields.

HeterocycleProduct NameSynthetic StrategyYield (%)
Pyrazole3-Methyl-5-phenyl-1H-pyrazoleCyclocondensation85-95
Furan (B31954)2-Methyl-5-phenylfuran (B12895050)Paal-Knorr Synthesis80-90
Thiophene (B33073)2-Methyl-5-phenylthiophene (B1588679)Paal-Knorr Thiophene Synthesis75-85
Pyridine (B92270)2,4-Dimethyl-6-phenylpyridineModified Hantzsch Pyridine Synthesis60-70

Reaction Schemes and Workflows

The following diagrams illustrate the synthetic pathways and experimental workflows for the preparation of each class of heterocycle.

Synthesis_Overview start This compound diketone 1-Phenylbutane-1,3-dione start->diketone Hydration pyrazole 3-Methyl-5-phenyl-1H-pyrazole start->pyrazole Hydrazine (B178648) Hydrate (B1144303) furan 2-Methyl-5-phenylfuran diketone->furan Acid Catalyst thiophene 2-Methyl-5-phenylthiophene diketone->thiophene Lawesson's Reagent pyridine 2,4-Dimethyl-6-phenylpyridine diketone->pyridine β-Aminocrotononitrile

Figure 1: Overview of heterocyclic syntheses from this compound.

Pyrazole_Synthesis start This compound reaction Reflux start->reaction reagents Hydrazine Hydrate Ethanol (B145695) reagents->reaction workup Cooling & Crystallization reaction->workup product 3-Methyl-5-phenyl- 1H-pyrazole workup->product

Figure 2: Workflow for the synthesis of 3-methyl-5-phenyl-1H-pyrazole.

Furan_Thiophene_Synthesis cluster_diketone Step 1: Hydration cluster_furan Step 2a: Furan Synthesis cluster_thiophene Step 2b: Thiophene Synthesis start This compound hydration H₂SO₄ (cat.), H₂O Ethanol, Reflux start->hydration diketone 1-Phenylbutane-1,3-dione hydration->diketone furan_reagents p-Toluenesulfonic acid Toluene (B28343), Reflux diketone->furan_reagents thiophene_reagents Lawesson's Reagent Toluene, Reflux diketone->thiophene_reagents furan_product 2-Methyl-5-phenylfuran furan_reagents->furan_product thiophene_product 2-Methyl-5-phenylthiophene thiophene_reagents->thiophene_product

Figure 3: Workflow for the synthesis of furan and thiophene derivatives.

Pyridine_Synthesis diketone 1-Phenylbutane-1,3-dione reaction Reflux diketone->reaction reagents β-Aminocrotononitrile Acetic Acid reagents->reaction workup Basification & Extraction reaction->workup product 2,4-Dimethyl-6-phenylpyridine workup->product

Figure 4: Workflow for the synthesis of 2,4-dimethyl-6-phenylpyridine.

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-5-phenyl-1H-pyrazole

This protocol describes the direct cyclocondensation of this compound with hydrazine hydrate to yield 3-methyl-5-phenyl-1H-pyrazole.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol (10 mL per gram of starting material), add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to induce crystallization.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol and then with deionized water.

  • Dry the product under vacuum to obtain 3-methyl-5-phenyl-1H-pyrazole as a white to off-white solid.

Expected Yield: 85-95%

Protocol 2: Synthesis of 1-Phenylbutane-1,3-dione (Intermediate)

This protocol outlines the hydration of this compound to the corresponding 1,4-dicarbonyl compound, which is a key intermediate for the synthesis of furan, thiophene, and pyridine derivatives.

Materials:

  • This compound (1.0 eq)

  • Sulfuric acid (catalytic amount)

  • Ethanol

  • Deionized water

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate (B86663)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of ethanol and deionized water (3:1 v/v, 20 mL per gram of starting material).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of starting material).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield crude 1-phenylbutane-1,3-dione, which can be used in the subsequent steps without further purification.

Expected Yield: 90-98% (crude)

Protocol 3: Synthesis of 2-Methyl-5-phenylfuran

This protocol details the acid-catalyzed intramolecular cyclization of 1-phenylbutane-1,3-dione (Paal-Knorr synthesis) to form 2-methyl-5-phenylfuran.

Materials:

  • 1-Phenylbutane-1,3-dione (1.0 eq)

  • p-Toluenesulfonic acid monohydrate (0.1 eq)

  • Toluene

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask with Dean-Stark trap

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 1-phenylbutane-1,3-dione (1.0 eq) in toluene (15 mL per gram), add p-toluenesulfonic acid monohydrate (0.1 eq).

  • Heat the mixture to reflux using a Dean-Stark trap to azeotropically remove water.

  • Continue refluxing for 3-5 hours until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and wash with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to afford 2-methyl-5-phenylfuran as a colorless oil.

Expected Yield: 80-90%

Protocol 4: Synthesis of 2-Methyl-5-phenylthiophene

This protocol describes the synthesis of 2-methyl-5-phenylthiophene from 1-phenylbutane-1,3-dione using Lawesson's reagent.

Materials:

  • 1-Phenylbutane-1,3-dione (1.0 eq)

  • Lawesson's reagent (0.5 eq)

  • Toluene (anhydrous)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1-phenylbutane-1,3-dione (1.0 eq) and Lawesson's reagent (0.5 eq) in anhydrous toluene (20 mL per gram of diketone).

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter to remove any insoluble byproducts.

  • Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with hexane) to give 2-methyl-5-phenylthiophene as a colorless oil.

Expected Yield: 75-85%

Protocol 5: Synthesis of 2,4-Dimethyl-6-phenylpyridine

This protocol outlines the synthesis of a substituted pyridine via a modified Hantzsch-type reaction of 1-phenylbutane-1,3-dione with β-aminocrotononitrile.

Materials:

  • 1-Phenylbutane-1,3-dione (1.0 eq)

  • β-Aminocrotononitrile (1.1 eq)

  • Glacial acetic acid

  • Sodium hydroxide (B78521) solution (10%)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Combine 1-phenylbutane-1,3-dione (1.0 eq) and β-aminocrotononitrile (1.1 eq) in glacial acetic acid (10 mL per gram of diketone).

  • Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC.

  • Cool the mixture to room temperature and pour it into ice-water.

  • Carefully basify the mixture with a 10% sodium hydroxide solution until it is alkaline (pH > 8).

  • Extract the aqueous layer with diethyl ether (3 x 25 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain 2,4-dimethyl-6-phenylpyridine.

Expected Yield: 60-70%

Application Notes and Protocols for the Synthesis of 3-Methyl-5-phenylpyrazole from 4-Phenyl-3-butyn-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-methyl-5-phenylpyrazole from the cyclocondensation reaction of 4-phenyl-3-butyn-2-one with hydrazine (B178648) hydrate (B1144303). Pyrazoles are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, making their efficient synthesis a key focus in medicinal chemistry and drug development. These notes offer a comprehensive guide, including a discussion on reaction mechanisms, regioselectivity, detailed experimental procedures, and characterization of the final product.

Introduction

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. The pyrazole (B372694) scaffold is a prominent structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The inherent biological activity of pyrazole derivatives, which includes anti-inflammatory, analgesic, antimicrobial, and anticancer properties, drives the continuous development of novel and efficient synthetic methodologies.

One of the most classical and straightforward methods for pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. In this context, α,β-alkynyl ketones, such as this compound, serve as excellent precursors for the construction of the pyrazole ring. The reaction with hydrazine proceeds via a cyclocondensation mechanism, yielding a substituted pyrazole.

Reaction Mechanism and Regioselectivity

The synthesis of 3-methyl-5-phenylpyrazole from this compound and hydrazine hydrate is a cyclocondensation reaction. The unsymmetrical nature of the starting alkynyl ketone introduces the possibility of forming two regioisomers: 3-methyl-5-phenylpyrazole and 3-phenyl-5-methylpyrazole.

The reaction is generally believed to proceed through the initial nucleophilic attack of the hydrazine on the carbonyl carbon, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction with unsubstituted hydrazine is primarily governed by the electronic and steric factors of the α,β-alkynyl ketone.

In the case of this compound, the carbonyl carbon is more electrophilic and sterically less hindered than the acetylenic carbon, favoring the initial attack of a hydrazine nitrogen atom at the carbonyl group. This leads to the preferential formation of 3-methyl-5-phenylpyrazole.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1 This compound I1 Hydrazone Intermediate R1->I1 Nucleophilic Attack R2 Hydrazine Hydrate R2->I1 P1 3-Methyl-5-phenylpyrazole I1->P1 Cyclization & Dehydration

Figure 1: Simplified reaction pathway for pyrazole synthesis.

Experimental Protocols

This section provides a detailed protocol for the synthesis of 3-methyl-5-phenylpyrazole.

Materials and Reagents:

  • This compound

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (B145695)

  • Glacial Acetic Acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate (B1210297)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add hydrazine hydrate (1.2 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

  • The reaction mixture is then heated to reflux and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), the mixture is cooled to room temperature.

  • The ethanol is removed under reduced pressure using a rotary evaporator.

  • The residue is dissolved in ethyl acetate (20 mL) and washed successively with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient as the eluent to afford pure 3-methyl-5-phenylpyrazole.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve this compound in Ethanol add_reagents Add Hydrazine Hydrate & Acetic Acid start->add_reagents reflux Reflux for 4-6 hours add_reagents->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool evaporate Remove Ethanol cool->evaporate dissolve Dissolve in Ethyl Acetate evaporate->dissolve wash Wash with NaHCO3 and Brine dissolve->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography characterize Characterization (NMR, IR, MP) chromatography->characterize

Figure 2: General experimental workflow for the synthesis.

Data Presentation

Table 1: Product Characterization Data for 3-Methyl-5-phenylpyrazole

PropertyValue
Chemical Formula C₁₀H₁₀N₂
Molecular Weight 158.20 g/mol
Appearance White to off-white solid
Melting Point 105-107 °C
Yield Typically 85-95%
CAS Number 3347-62-4[1]

Table 2: Spectroscopic Data for 3-Methyl-5-phenylpyrazole

Spectroscopic Data Chemical Shift (δ, ppm) or Wavenumber (cm⁻¹)
¹H NMR (CDCl₃) ~12.3 (br s, 1H, NH), ~7.4 (m, 5H, Ar-H), ~6.1 (s, 1H, pyrazole-H), ~2.3 (s, 3H, CH₃)
¹³C NMR (CDCl₃) ~148 (C-CH₃), ~134 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~125 (Ar-CH), ~105 (pyrazole-CH), ~13 (CH₃)
FT-IR (KBr) ~3400-3200 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~1600 (C=N stretch), ~1500 (C=C stretch)

Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and instrument.

Safety Precautions

  • Handle hydrazine hydrate with extreme caution as it is toxic and corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • This compound is a skin and eye irritant. Avoid contact with skin and eyes.

  • Organic solvents are flammable. Keep away from open flames and ignition sources.

Conclusion

The synthesis of 3-methyl-5-phenylpyrazole from this compound and hydrazine hydrate is a robust and high-yielding method for accessing this important heterocyclic scaffold. The provided protocol offers a detailed and reproducible procedure suitable for research and development in the fields of medicinal chemistry and materials science. The regioselectivity of the reaction favors the formation of the desired 3-methyl-5-phenyl isomer, simplifying the purification process. The characterization data provided will aid in the unambiguous identification of the synthesized compound.

References

Synthesis of Pyridin-2-one Derivatives from 4-Phenylbut-3-en-2-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various pyridin-2-one derivatives, starting from the readily available α,β-unsaturated ketone, 4-phenylbut-3-en-2-one. Pyridin-2-one scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including potent antitumor and antimicrobial properties.

Application Notes

Pyridin-2-one derivatives synthesized from 4-phenylbut-3-en-2-one have demonstrated significant potential in the development of novel therapeutic agents. Notably, these compounds have been identified as potent anticancer agents that can induce cell cycle arrest and apoptosis in various cancer cell lines.

Anticancer Activity:

Several studies have revealed that certain pyridin-2-one derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. A prominent mechanism of action involves the upregulation of the p53 tumor suppressor protein and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2][3] This dual activation can lead to a cascade of events culminating in cell cycle arrest at the G2/M phase and the induction of programmed cell death (apoptosis) in cancer cells.[1][2] Furthermore, some derivatives have been found to inhibit p53 ubiquitination, thereby stabilizing the protein and enhancing its tumor-suppressive functions.[4] The cytotoxic potential of various pyridin-2-one derivatives has been evaluated in a range of cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range.[1]

Experimental Protocols

The synthesis of pyridin-2-one derivatives from 4-phenylbut-3-en-2-one can be efficiently achieved through a one-pot multicomponent reaction. This approach offers several advantages, including operational simplicity, reduced reaction times, and high atom economy. The general strategy involves the condensation of 4-phenylbut-3-en-2-one with an active methylene (B1212753) compound, such as cyanoacetamide or its derivatives, in the presence of a suitable catalyst.

Protocol 1: Synthesis of 3-Cyano-6-methyl-4-phenylpyridin-2(1H)-one

This protocol describes the synthesis of a core pyridin-2-one structure from 4-phenylbut-3-en-2-one and cyanoacetamide.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-phenylbut-3-en-2-one (1 equivalent) and cyanoacetamide (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the solid precipitate, wash with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 3-cyano-6-methyl-4-phenylpyridin-2(1H)-one.

Protocol 2: One-Pot Synthesis of 4,6-Disubstituted-3-cyanopyridin-2-ones

This protocol provides a general method for the synthesis of a variety of pyridin-2-one derivatives by varying the active methylene compound.

Materials:

Procedure:

  • Combine 4-phenylbut-3-en-2-one (1 equivalent), the active methylene nitrile (1 equivalent), and an excess of ammonium acetate (e.g., 4-8 equivalents) in a round-bottom flask.

  • Add the solvent (ethanol or a 1:1 mixture of water and ethanol).

  • Reflux the mixture for 6-10 hours, monitoring by TLC.

  • After cooling, the product often precipitates from the solution. If not, the solvent can be partially evaporated, and the mixture cooled in an ice bath to induce precipitation.

  • Collect the solid product by filtration and wash with cold solvent.

  • Purify the product by recrystallization from an appropriate solvent.

Data Presentation

The following table summarizes representative data for pyridin-2-one derivatives synthesized from α,β-unsaturated ketones. Please note that yields and specific characterization data will vary based on the exact substrates and reaction conditions used.

Derivative NameStarting MaterialsCatalystSolventYield (%)M.P. (°C)Spectroscopic Data Highlights
3-Cyano-4,6-dimethyl-2-pyridone Acetylacetone, CyanoacetamidePiperidineEthanol61-79-IR (cm⁻¹): 2215-2216 (CN), 1653-1674 (C=O); ¹H NMR (CDCl₃, δ): 6.04-6.32 (CH), 2.19-2.20 (CH₃)
Ethyl 1,6-diamino-4-aryl-3-cyano-2-oxo-1,2-dihydropyridine-5-carboxylate Cyanoacetohydrazide, Ethyl cyanoacetate, Aromatic aldehydePiperidineWater/EthanolHigh--
4,6-Disubstituted-3-cyano-2-aminopyridines 4-Amino/hydroxyacetophenone, Aromatic aldehyde, Malononitrile, Ammonium acetate-----

Visualizations

Experimental Workflow

G Experimental Workflow for Pyridin-2-one Synthesis cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Product & Analysis 4-Phenylbut-3-en-2-one 4-Phenylbut-3-en-2-one Mixing Mixing of Reactants 4-Phenylbut-3-en-2-one->Mixing Active Methylene Compound Active Methylene Compound (e.g., Cyanoacetamide) Active Methylene Compound->Mixing Catalyst Catalyst (e.g., Piperidine) Catalyst->Mixing Solvent Solvent (e.g., Ethanol) Solvent->Mixing Reflux Reflux (4-10h) Mixing->Reflux Heating Cooling Cooling to RT Reflux->Cooling Precipitation Precipitation / Acidification Cooling->Precipitation Filtration Filtration & Washing Precipitation->Filtration Purification Recrystallization Filtration->Purification Pyridin-2-one Derivative Pyridin-2-one Derivative Purification->Pyridin-2-one Derivative Characterization Characterization (NMR, IR, MS, M.P.) Pyridin-2-one Derivative->Characterization G Anticancer Mechanism of Pyridin-2-one Derivatives cluster_p53 p53 Pathway cluster_jnk JNK Pathway Pyridin-2-one Pyridin-2-one Derivative p53_up p53 Upregulation Pyridin-2-one->p53_up induces JNK_act JNK Activation (Phosphorylation) Pyridin-2-one->JNK_act induces p21 p21 Activation p53_up->p21 G2M_arrest G2/M Cell Cycle Arrest p21->G2M_arrest Cancer_Cell_Death Cancer Cell Death G2M_arrest->Cancer_Cell_Death Apoptosis Apoptosis JNK_act->Apoptosis Apoptosis->Cancer_Cell_Death

References

Application of 4-Phenyl-3-butyn-2-one in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Phenyl-3-butyn-2-one is a versatile bifunctional molecule containing both a ketone and an alkyne group. This unique structure makes it a valuable starting material and intermediate in the synthesis of a variety of heterocyclic compounds, which are core scaffolds in many pharmaceutical agents. Its reactivity allows for the construction of complex molecular architectures, particularly five-membered aromatic heterocycles like pyrazoles. Pyrazole (B372694) derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties, making them significant targets in drug discovery and development.

Key Application: Synthesis of Pyrazole Derivatives

A primary and well-documented application of this compound in pharmaceutical intermediate synthesis is its use as a precursor for pyrazole derivatives. The synthesis is typically achieved through a cyclocondensation reaction with a hydrazine (B178648) derivative. This reaction is a classic and efficient method for constructing the pyrazole ring system.

The general reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon of the this compound, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The substitution pattern of the final pyrazole product can be controlled by the choice of the starting hydrazine. For instance, reaction with hydrazine hydrate (B1144303) yields an N-unsubstituted pyrazole, while substituted hydrazines will produce N-substituted pyrazole derivatives.

A notable example is the synthesis of 3-methyl-5-phenyl-1H-pyrazole, a key intermediate for various biologically active molecules.

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-5-phenyl-1H-pyrazole

This protocol details the synthesis of 3-methyl-5-phenyl-1H-pyrazole from this compound and hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Filtration apparatus (Büchner funnel and flask)

  • Recrystallization solvent (e.g., ethanol-water mixture)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol.

  • To this solution, add hydrazine hydrate (1.1 eq) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield pure 3-methyl-5-phenyl-1H-pyrazole.

Quantitative Data Summary

Reactant 1Reactant 2SolventReaction TimeTemperatureProductYield (%)
This compoundHydrazine hydrateEthanol2-4 hoursReflux3-Methyl-5-phenyl-1H-pyrazole>85%

Visualizations

Logical Workflow for Pyrazole Synthesis

workflow start Start reactants This compound + Hydrazine Hydrate start->reactants dissolve Dissolve in Ethanol reactants->dissolve reflux Reflux (2-4h) dissolve->reflux cool Cool to RT & Ice Bath reflux->cool filter Vacuum Filtration cool->filter recrystallize Recrystallize filter->recrystallize product 3-Methyl-5-phenyl-1H-pyrazole recrystallize->product

Caption: Workflow for the synthesis of 3-methyl-5-phenyl-1H-pyrazole.

Signaling Pathway of Pyrazole-based Drugs (General Example)

The following diagram illustrates a generalized signaling pathway that could be inhibited by a pyrazole-containing drug, such as a COX-2 inhibitor. This is a conceptual representation as the specific pathway depends on the drug's target.

signaling_pathway cluster_membrane Cell Membrane receptor Receptor plc PLC receptor->plc stimulus Pro-inflammatory Stimulus stimulus->receptor pip2 PIP2 plc->pip2 hydrolyzes aa Arachidonic Acid plc->aa releases ip3 IP3 pip2->ip3 dag DAG pip2->dag pkc PKC dag->pkc pkc->plc activates cox2 COX-2 aa->cox2 pgs Prostaglandins cox2->pgs inflammation Inflammation pgs->inflammation pyrazole_drug Pyrazole-based COX-2 Inhibitor pyrazole_drug->cox2 inhibits

Caption: Generalized COX-2 signaling pathway inhibited by pyrazole drugs.

This compound serves as a highly effective and versatile precursor for the synthesis of pyrazole-containing pharmaceutical intermediates. The straightforward and high-yielding cyclocondensation reaction with hydrazines makes it an attractive building block in drug discovery and development programs aimed at creating novel therapeutics. The ability to readily generate diverse pyrazole scaffolds highlights the importance of this compound in medicinal chemistry.

Application Notes and Protocols for the Synthesis of Adenosine A1 Receptor Antagonists from 4-Phenyl-3-butyn-2-one Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) A1 receptor (A1R) antagonists represent a promising class of therapeutic agents for a variety of conditions, including renal disorders, heart failure, and neurodegenerative diseases. The pyrimidine (B1678525) scaffold is a common core structure in many potent and selective A1R antagonists. This document outlines a synthetic strategy for a class of 2-amino-4,6-disubstituted pyrimidine A1R antagonists, starting from precursors structurally related to 4-phenyl-3-butyn-2-one. While a direct synthesis from this compound is not extensively documented for a specific high-affinity A1R antagonist, the reaction of a 1,3-dicarbonyl compound (a plausible derivative of the starting ketone) with guanidine (B92328) provides a reliable method to construct the essential pyrimidine core.

This document provides a detailed experimental protocol for the synthesis of a representative 2-amino-4,6-diarylpyrimidine, quantitative data for a series of related A1R antagonists, and a visualization of the adenosine A1 receptor signaling pathway.

Adenosine A1 Receptor Signaling Pathway

Activation of the adenosine A1 receptor, a G protein-coupled receptor (GPCR), primarily initiates an inhibitory signaling cascade. The receptor couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA). Additionally, the βγ subunits of the G protein can activate other signaling pathways, including phospholipase C (PLC) and various ion channels.

Adenosine_A1_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular A1R Adenosine A1 Receptor G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) PLC Phospholipase C (PLC) G_protein->PLC Activates (βγ subunits) cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Adenosine Adenosine Adenosine->A1R Activates Antagonist A1R Antagonist (e.g., Pyrimidine derivative) Antagonist->A1R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Inhibitory Cellular Response PKA->Cellular_Response Leads to PIP2 PIP2 PIP2->PLC IP3->Cellular_Response Contributes to PKC Protein Kinase C (PKC) DAG->PKC Activates PKC->Cellular_Response Contributes to

Caption: Adenosine A1 Receptor Signaling Pathway.

Proposed Synthetic Workflow

The synthesis of 2-amino-4,6-diarylpyrimidines can be efficiently achieved through the condensation of a 1,3-diaryl-1,3-propanedione (a chalcone (B49325) derivative) with guanidine. The required chalcone can be synthesized via a Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) and benzaldehyde (B42025). This workflow provides a versatile platform for generating a library of substituted pyrimidine derivatives for structure-activity relationship (SAR) studies.

Synthetic_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps Acetophenone Substituted Acetophenone Chalcone 1,3-Diaryl-2-propen-1-one (Chalcone) Acetophenone->Chalcone Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Chalcone Claisen-Schmidt Condensation Guanidine Guanidine Hydrochloride Pyrimidine 2-Amino-4,6-diarylpyrimidine (A1R Antagonist) Guanidine->Pyrimidine Cyclocondensation Chalcone->Pyrimidine

Caption: Synthetic Workflow for 2-Amino-4,6-diarylpyrimidines.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Diaryl-2-propen-1-one (Chalcone)

This protocol describes a general procedure for the Claisen-Schmidt condensation to form the chalcone intermediate.

Materials:

Procedure:

  • In a round-bottom flask, dissolve the substituted acetophenone (10 mmol) and substituted benzaldehyde (10 mmol) in ethanol (30 mL).

  • Cool the mixture in an ice bath with stirring.

  • Slowly add a solution of sodium hydroxide (20 mmol) in water (20 mL) to the reaction mixture.

  • Continue stirring in the ice bath for 2-3 hours, and then at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.

  • The precipitated solid (chalcone) is collected by filtration, washed with cold water until neutral, and dried.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Protocol 2: Synthesis of 2-Amino-4,6-diarylpyrimidine

This protocol details the cyclocondensation reaction of the chalcone with guanidine to yield the final pyrimidine product.

Materials:

  • 1,3-Diaryl-2-propen-1-one (Chalcone) (5 mmol)

  • Guanidine Hydrochloride (10 mmol)

  • Sodium Hydroxide (10 mmol)

  • Ethanol

  • Distilled Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone (5 mmol), guanidine hydrochloride (10 mmol), and sodium hydroxide (10 mmol) in ethanol (50 mL).

  • Reflux the reaction mixture for 8-10 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude 2-amino-4,6-diarylpyrimidine is purified by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of ethanol and water).

Data Presentation

The following table summarizes the binding affinity (Ki) and selectivity of a series of 2,4,6-trisubstituted pyrimidines as adenosine A1 receptor antagonists.

Compound IDR1R2R4A1 Ki (nM)[1]
1a HHH1000
1b MeHH500
1c EtHH250
30 HPhPh4

Table 1: Structure-Activity Relationship of 2,4,6-trisubstituted pyrimidines at the Adenosine A1 Receptor.

Characterization and Quality Control

The synthesized compounds should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final products.

  • Melting Point: To check for the purity of crystalline solids.

Application in Drug Discovery

The protocols and data presented provide a framework for the synthesis and preliminary evaluation of novel adenosine A1 receptor antagonists. The versatility of the synthetic route allows for the generation of a diverse library of pyrimidine derivatives by varying the substituents on the starting acetophenone and benzaldehyde. This enables a systematic exploration of the structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties. The synthesized compounds can be further evaluated in in vitro functional assays (e.g., cAMP accumulation assays) and in vivo models to determine their therapeutic potential.[2]

References

Application Notes and Protocols: Antimicrobial Activity of 4-Phenyl-3-butyn-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific quantitative antimicrobial activity data, detailed experimental protocols, or defined signaling pathways for 4-Phenyl-3-butyn-2-one and its derivatives. The following application notes and protocols are based on established methodologies for the antimicrobial evaluation of related α,β-unsaturated and acetylenic ketones. The provided data tables are templates for the presentation of experimental results.

Introduction

This compound and its derivatives belong to the class of α,β-acetylenic ketones, which are compounds of interest in medicinal chemistry due to their potential biological activities. The electrophilic nature of the α,β-unsaturated carbonyl system suggests a potential for interaction with biological nucleophiles, a common mechanism for antimicrobial action. This document provides a framework for the systematic evaluation of the antimicrobial properties of this class of compounds.

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be organized for clear comparison. The following tables are templates for presenting such data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

Compound IDDerivative SubstitutionGram-Positive BacteriaGram-Negative BacteriaFungi
Staphylococcus aureus (ATCC 29213) MIC (µg/mL)Bacillus subtilis (ATCC 6633) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)
PBO-1 Unsubstituted
PBO-2 4-Chloro
PBO-3 4-Methoxy
PBO-4 4-Nitro
Control Ciprofloxacin (B1669076)
Control Fluconazole (B54011)

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound Derivatives

Compound IDDerivative SubstitutionGram-Positive BacteriaGram-Negative BacteriaFungi
Staphylococcus aureus (ATCC 29213) MBC (µg/mL)Bacillus subtilis (ATCC 6633) MBC (µg/mL)Escherichia coli (ATCC 25922) MBC (µg/mL)
PBO-1 Unsubstituted
PBO-2 4-Chloro
PBO-3 4-Methoxy
PBO-4 4-Nitro
Control Ciprofloxacin
Control Fluconazole

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible results in antimicrobial susceptibility testing.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial and fungal strains (e.g., from ATCC)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum:

    • Bacteria: Culture bacteria in CAMHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

    • Fungi: Culture fungi on an appropriate agar (B569324) medium. Prepare a spore suspension and adjust the concentration to approximately 0.5-2.5 x 10^3 CFU/mL in RPMI-1640.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the 96-well plate using the appropriate broth to achieve a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be used as a reference control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Objective: To determine the lowest concentration of a compound that kills 99.9% of the initial microbial inoculum.

Materials:

  • Results from the MIC assay

  • Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) plates

  • Sterile spreader

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spread the aliquot onto a fresh agar plate.

  • Incubate the plates under the same conditions as the MIC assay.

  • The MBC/MFC is the lowest concentration of the compound that results in no colony formation on the agar plate.

Visualizations

Putative Mechanism of Action for α,β-Acetylenic Ketones

The antimicrobial activity of α,β-unsaturated carbonyl compounds, including acetylenic ketones, is often attributed to their ability to act as Michael acceptors. They can form covalent adducts with biological nucleophiles, such as the sulfhydryl groups of cysteine residues in essential enzymes, leading to enzyme inactivation and subsequent cell death.

G cluster_0 Microbial Cell cluster_1 Cellular Disruption Compound This compound Derivative Enzyme Essential Enzyme (with Cysteine residue) Compound->Enzyme Michael Addition Inactive_Enzyme Inactive Enzyme (Covalent Adduct) Enzyme->Inactive_Enzyme Covalent Modification Metabolism Inhibition of Metabolic Pathways Inactive_Enzyme->Metabolism Cell_Death Cell Death Metabolism->Cell_Death

Caption: Putative mechanism of action via Michael addition.

Experimental Workflow for Antimicrobial Screening

A logical workflow is essential for the efficient discovery and evaluation of new antimicrobial agents.

G Start Synthesize this compound Derivatives MIC Primary Screening: MIC Determination Start->MIC MBC_MFC Secondary Screening: MBC/MFC Determination MIC->MBC_MFC Active Compounds Cytotoxicity Toxicity Assessment: Cytotoxicity Assays MBC_MFC->Cytotoxicity Potent Compounds Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Low Toxicity Lead Lead Compound Identification Mechanism->Lead

Caption: Workflow for antimicrobial drug discovery.

Cytotoxic Effects of 4-Phenyl-3-butyn-2-one on Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive literature search did not yield specific studies detailing the cytotoxic effects, quantitative data (e.g., IC50 values), or elucidated signaling pathways for 4-Phenyl-3-butyn-2-one on cancer cells. The following application notes and protocols are based on general methodologies for assessing cytotoxicity and information on structurally related compounds. These should serve as a foundational guide for researchers initiating investigations into the anticancer properties of this compound.

Introduction

This compound is an α,β-acetylenic ketone. While direct evidence of its anticancer activity is not available in the current literature, other classes of compounds containing phenyl and carbonyl moieties, such as chalcones and phenylacetamides, have demonstrated significant cytotoxic and pro-apoptotic effects against various cancer cell lines. These related compounds often induce cell death through mechanisms involving the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of key signaling pathways such as those regulated by Bcl-2 family proteins and caspases.

This document provides detailed protocols for standard in vitro assays to determine the cytotoxic and apoptotic effects of this compound on cancer cells. It also includes visualizations of general experimental workflows and a representative signaling pathway commonly implicated in cancer cell apoptosis.

Data Presentation: A Template for Reporting Cytotoxicity

Quantitative data from cytotoxicity and apoptosis assays should be meticulously recorded and presented to allow for clear interpretation and comparison. Below is a template table for summarizing key findings.

CompoundCell LineAssayIncubation Time (h)IC50 (µM)Max Inhibition (%)Apoptosis Rate (%) [Concentration]Notes
This compounde.g., MCF-7MTT24
48
72
e.g., A549MTT24
48
72
e.g., MCF-7Annexin V/PI48--
e.g., A549Annexin V/PI48--
Doxorubicin (Control)e.g., MCF-7MTT48
Doxorubicin (Control)e.g., A549MTT48

Experimental Protocols

The following are detailed protocols for fundamental assays to evaluate the cytotoxic effects of a test compound like this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include positive (e.g., staurosporine) and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. Gently trypsinize the adherent cells and combine them with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Visualizations

Experimental Workflows

experimental_workflows cluster_mtt MTT Assay Workflow cluster_apoptosis Apoptosis Assay Workflow mtt_seed Seed Cells mtt_treat Treat with Compound mtt_seed->mtt_treat mtt_incubate Incubate (24-72h) mtt_treat->mtt_incubate mtt_add Add MTT Reagent mtt_incubate->mtt_add mtt_solubilize Solubilize Formazan mtt_add->mtt_solubilize mtt_read Read Absorbance mtt_solubilize->mtt_read apop_seed Seed Cells apop_treat Treat with Compound apop_seed->apop_treat apop_harvest Harvest Cells apop_treat->apop_harvest apop_stain Stain (Annexin V/PI) apop_harvest->apop_stain apop_analyze Flow Cytometry Analysis apop_stain->apop_analyze

Caption: General experimental workflows for MTT and Apoptosis assays.

Signaling Pathway: Intrinsic Apoptosis

Many cytotoxic compounds induce apoptosis through the intrinsic (mitochondrial) pathway.

intrinsic_apoptosis compound This compound (Hypothesized) stress Cellular Stress (e.g., ROS) compound->stress bcl2 Bcl-2 Family (Bax/Bak activation, Bcl-2 inhibition) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cyto c, Caspase-9) cyto_c->apoptosome casp3 Caspase-3 Activation apoptosome->casp3 apoptosis Apoptosis casp3->apoptosis

Application Notes and Protocols for the Enantioselective Reduction of 4-Phenyl-3-butyn-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective reduction of prochiral ketones to form chiral alcohols is a fundamental transformation in modern organic synthesis, particularly in the pharmaceutical industry where the stereochemistry of drug molecules is critical for their efficacy and safety. 4-Phenyl-3-butyn-2-one is a valuable prochiral starting material, and its reduction product, (S)- or (R)-4-phenyl-3-butyn-2-ol, is a key chiral building block for the synthesis of various biologically active compounds. This document provides detailed application notes and experimental protocols for three highly effective methods for the enantioselective reduction of this compound: Corey-Bakshi-Shibata (CBS) reduction, Noyori asymmetric transfer hydrogenation, and enzymatic reduction.

Methods for Enantioselective Reduction

Three primary catalytic methods have demonstrated high efficacy and enantioselectivity in the reduction of this compound.

  • Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst to stereoselectively guide the reduction of the ketone by a stoichiometric borane (B79455) reagent.[1][2][3] The CBS reduction is known for its high enantioselectivity and predictable stereochemical outcome.[1][2][3]

  • Noyori Asymmetric Transfer Hydrogenation: This technique employs a ruthenium catalyst bearing a chiral diamine ligand, typically TsDPEN, to facilitate the transfer of hydrogen from a hydrogen donor, such as 2-propanol or a formic acid/triethylamine mixture, to the ketone.[4][5] This method is renowned for its operational simplicity and high efficiency for a broad range of ketones, including acetylenic ones.[6][7]

  • Enzymatic Reduction: Biocatalysis using alcohol dehydrogenases (ADHs) offers a green and highly selective alternative for the synthesis of chiral alcohols. The W110A mutant of the secondary alcohol dehydrogenase from Thermoanaerobacter ethanolicus (W110A TeSADH) has been shown to be particularly effective for the reduction of this compound, affording the (S)-enantiomer with excellent yield and enantioselectivity.[8][9][10]

Data Presentation

The following table summarizes the quantitative data for the enantioselective reduction of this compound using the three aforementioned methods.

MethodCatalystReducing Agent/Hydrogen SourceSolventTemp. (°C)Yield (%)ee (%)Product Configuration
Corey-Bakshi-Shibata (CBS) Reduction(S)-2-Methyl-CBS-oxazaborolidineBorane-dimethyl sulfide (B99878) (BMS)THF-78 to 25>95>95(R)
Noyori Asymmetric Transfer HydrogenationRuCl--INVALID-LINK--Formic acid/Triethylamine (5:2)Acetonitrile (B52724)28>95>99(S)
Enzymatic ReductionW110A TeSADH2-PropanolTris-HCl Buffer/2-Propanol50ExcellentHigh(S)

Note: Data for CBS and Noyori reductions are representative for α,β-ynones and may vary for this compound specifically. The enzymatic reduction has been reported to provide excellent yield and high enantioselectivity for this specific substrate.[8][9]

Experimental Protocols

Corey-Bakshi-Shibata (CBS) Reduction for (R)-4-Phenyl-3-butyn-2-ol

This protocol is adapted from the general procedure for the enantioselective reduction of ketones using a chiral oxazaborolidine catalyst.[11][12]

Materials:

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • This compound

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol (B129727)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes and needles

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 mmol, 10 mol%).

  • Cool the flask to 0 °C in an ice bath and add anhydrous THF (5 mL).

  • Slowly add borane-dimethyl sulfide complex (0.6 mmol) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 15 minutes.

  • In a separate flask, dissolve this compound (1 mmol) in anhydrous THF (5 mL).

  • Cool the catalyst solution to -78 °C using a dry ice/acetone bath.

  • Add the solution of this compound dropwise to the catalyst mixture over 30 minutes.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Slowly quench the reaction by the dropwise addition of methanol (2 mL) at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Add 1 M HCl (5 mL) and stir for 30 minutes.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford (R)-4-phenyl-3-butyn-2-ol.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Noyori Asymmetric Transfer Hydrogenation for (S)-4-Phenyl-3-butyn-2-ol

This protocol is based on the established procedure for the asymmetric transfer hydrogenation of acetylenic ketones.[7]

Materials:

  • RuCl--INVALID-LINK--

  • This compound

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • To a dry, nitrogen-flushed round-bottom flask, add RuCl--INVALID-LINK-- (0.01 mmol, 1 mol%).

  • Add anhydrous acetonitrile (5 mL).

  • Add this compound (1 mmol).

  • Add the formic acid/triethylamine mixture (1 mL).

  • Stir the reaction mixture at 28 °C for 4-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water (10 mL).

  • Extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers and wash with brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (S)-4-phenyl-3-butyn-2-ol.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Enzymatic Reduction for (S)-4-Phenyl-3-butyn-2-ol

This protocol is adapted from the general procedure for the reduction of phenyl-ring-containing ketones using W110A TeSADH.[10]

Materials:

  • W110A secondary alcohol dehydrogenase from Thermoanaerobacter ethanolicus (W110A TeSADH)

  • This compound

  • Tris-HCl buffer (50 mM, pH 7.5)

  • 2-Propanol

  • NADP⁺ (or NADPH)

  • Vial or small reaction vessel

  • Shaker or magnetic stirrer

Procedure:

  • In a reaction vial, prepare a solution of this compound in 2-propanol.

  • In a separate vial, prepare a solution of W110A TeSADH and NADP⁺ in Tris-HCl buffer.

  • Combine the two solutions in a reaction vessel to achieve a final concentration of 1-10 mg/mL of the ketone and an appropriate concentration of the enzyme and cofactor. The final concentration of 2-propanol should be between 10-30% (v/v).

  • Incubate the reaction mixture at 50 °C with gentle shaking or stirring.

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by GC or HPLC.

  • Once the reaction is complete, extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of the aqueous phase).

  • Combine the organic extracts, dry over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the product if necessary by flash column chromatography.

  • Determine the enantiomeric excess of the resulting (S)-4-phenyl-3-butyn-2-ol by chiral GC or HPLC analysis.

Visualizations

Enantioselective_Reduction_Workflow cluster_start Starting Material cluster_methods Enantioselective Reduction Methods cluster_products Chiral Products 4_Phenyl_3_butyn_2_one This compound CBS CBS Reduction ((S)-CBS, BMS) 4_Phenyl_3_butyn_2_one->CBS Noyori Noyori Transfer Hydrogenation (Ru-(S,S)-TsDPEN, HCOOH/NEt3) 4_Phenyl_3_butyn_2_one->Noyori Enzymatic Enzymatic Reduction (W110A TeSADH, 2-Propanol) 4_Phenyl_3_butyn_2_one->Enzymatic R_alcohol (R)-4-Phenyl-3-butyn-2-ol CBS->R_alcohol S_alcohol (S)-4-Phenyl-3-butyn-2-ol Noyori->S_alcohol Enzymatic->S_alcohol

Caption: General workflow for the enantioselective reduction of this compound.

Logical_Relationships cluster_factors Key Factors cluster_outcomes Reaction Outcomes Catalyst Chiral Catalyst/ Enzyme Enantioselectivity Enantioselectivity (ee%) Catalyst->Enantioselectivity Substrate Substrate (this compound) Yield Yield Substrate->Yield Substrate->Enantioselectivity Conditions Reaction Conditions (Temp, Solvent, Reductant) Conditions->Yield Conditions->Enantioselectivity

Caption: Factors influencing the outcome of the enantioselective reduction.

References

Application Note: A Robust and Scalable Protocol for the Synthesis of 4-Phenyl-3-butyn-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed, step-by-step protocol for the large-scale synthesis of 4-phenyl-3-butyn-2-one, a key intermediate in the production of various pharmaceuticals. The described method, adapted from a successfully scaled industrial process, utilizes a phenylacetylenic Grignard reagent and acetic anhydride (B1165640) to achieve high yields and purity.[1] This process is noted for its mild reaction conditions and suitability for large-scale applications, having been successfully employed to produce quantities exceeding 100 kg.[1] This document is intended for researchers, scientists, and professionals in drug development and process chemistry who require a reliable and scalable method for the synthesis of this important compound.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its versatile chemical structure allows for its use in the construction of a variety of complex molecules. A notable application is in the synthesis of the potent adenosine (B11128) A1 receptor antagonist FK838, which has shown potential in regulating renal function.[1] The demand for large quantities of such intermediates necessitates the development of efficient, cost-effective, and scalable synthetic routes. This protocol details a practical and optimized method for the large-scale production of this compound.[1]

Overall Reaction Scheme

G cluster_reactants Reactants cluster_products Product Phenylacetylene (B144264) Phenylacetylene Phenylacetylene->inv1 Ethyl_bromide Ethyl Bromide Ethyl_bromide->inv1 Magnesium Magnesium Magnesium->inv1 Acetic_anhydride Acetic Anhydride Acetic_anhydride->inv2 Product This compound Grignard_formation Phenylacetylenic Grignard Reagent Formation inv1->Grignard_formation 1. THF Acylation Acylation inv2->Acylation 2. Acylation Grignard_formation->inv2 Acylation->Product

Caption: Overall synthesis pathway for this compound.

Experimental Protocol

This protocol is designed for the large-scale synthesis of this compound.

Materials and Equipment:

  • Large-scale jacketed glass reactor with a mechanical stirrer, temperature probe, and addition funnels.

  • Nitrogen or Argon source for inert atmosphere.

  • Distillation apparatus for purification.

  • Standard laboratory glassware.

  • High-Performance Liquid Chromatography (HPLC) system for quantitative analysis.

Reagents:

  • Phenylacetylene (distilled before use)

  • Ethyl bromide

  • Magnesium turnings

  • Iodine (catalytic amount)

  • Dry Tetrahydrofuran (THF)

  • Acetic anhydride

  • Methanol (B129727) (MeOH)

  • Toluene (B28343)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

Procedure:

Step 1: Formation of the Phenylacetylenic Grignard Reagent

  • To a solution of ethyl bromide (18.3 mol) and a small catalytic amount of iodine in dry THF (397 L), add metallic magnesium (465 mol).[1]

  • Heat the mixture to 35 °C and stir for 1 hour.[1]

  • Slowly add the remaining ethyl bromide (486 mol) at approximately 35 °C.[1]

  • Reflux the resulting solution for an additional hour.[1]

  • Cool the mixture to -5 °C and slowly add phenylacetylene (422 mol) while maintaining the temperature between -5 and 0 °C.[1]

  • Stir the mixture at 0 °C for 2 hours to complete the formation of the Grignard reagent.[1]

Step 2: Acylation Reaction

  • Cool the prepared Grignard reagent to -10 °C.[1]

  • Slowly add acetic anhydride (1055 mol) to the reaction mixture, ensuring the temperature is maintained between -10 and -5 °C.[1]

  • Stir the reaction mixture at -5 °C for 1 hour.[1]

Step 3: Work-up and Isolation

  • Quench the reaction by slowly adding methanol (211 L) at a temperature below 15 °C.[1]

  • Follow by the slow addition of a saturated aqueous solution of ammonium chloride (422 L).[1]

  • Add toluene (422 L) and stir the mixture.[1]

  • Separate the organic layer.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.[1]

  • The resulting organic layer contains the crude this compound.[1]

Step 4: Purification

  • Remove the solvent from the organic layer under reduced pressure to yield the crude product as an oil.[1]

  • For an analytical sample, the crude product can be purified by distillation at 78-80 °C under a pressure of 3.5 mmHg.[1]

Data Presentation

The following table summarizes the quantitative data from the large-scale synthesis.

ParameterValueReference
Phenylacetylene Input422 mol[1]
Magnesium Input465 mol[1]
Ethyl Bromide Input504.3 mol (total)[1]
Acetic Anhydride Input1055 mol[1]
Yield of this compound49.1 kg (87.8%)[1]
Purity by HPLC (crude)93%[1]
Boiling Point (purified)78-80 °C / 3.5 mmHg[1]

Spectroscopic Data for this compound: [1]

  • IR (NaCl, ν [cm⁻¹]): 2200, 1670

  • ¹H NMR (200 MHz, CDCl₃) δ: 2.44 (s, 3H), 7.32-7.57 (m, 5H)

  • MS (EI) m/z: 145 (M + H)⁺

Experimental Workflow Diagram

G Start Start Grignard_Prep Prepare Phenylacetylenic Grignard Reagent in THF Start->Grignard_Prep Acylation Acylate with Acetic Anhydride at -10 to -5 °C Grignard_Prep->Acylation Workup Work-up with MeOH, aq. NH₄Cl, and Toluene Extraction Acylation->Workup Purification Solvent Removal and Vacuum Distillation Workup->Purification End Pure this compound Purification->End

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This application note outlines a proven and efficient protocol for the large-scale synthesis of this compound. The described method offers high yields and purity, utilizing readily available starting materials and manageable reaction conditions.[1] This makes it an attractive and practical choice for industrial applications and for research groups requiring significant quantities of this key synthetic intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Phenyl-3-butyn-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-Phenyl-3-butyn-2-one, a key intermediate in various chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent and effective methods for synthesizing this compound are:

  • Grignard Reaction: This method involves the reaction of a phenylacetylenic Grignard reagent with acetic anhydride (B1165640). It is known for its applicability to large-scale synthesis and can produce high yields under mild conditions.[1]

  • Sonogashira Coupling: This is a cross-coupling reaction that uses a palladium catalyst and a copper(I) co-catalyst to form a carbon-carbon bond between a terminal alkyne (like phenylacetylene) and an acyl halide (like acetyl chloride).[2][3][4]

Q2: What is the expected yield for this compound synthesis?

A2: Yields are highly dependent on the chosen method, reaction scale, and optimization of conditions. For the Grignard method, yields as high as 87.8% have been reported on a large scale.[1] The Sonogashira coupling can also achieve very high yields, sometimes up to 98%, though this can vary based on the specific substrates and catalysts used.[2]

Q3: What are the critical safety precautions for this synthesis?

A3: this compound is harmful if swallowed.[5] Reagents used in its synthesis also require careful handling. For instance, Grignard reagents are highly reactive with water and require anhydrous conditions. Phenylacetylene should be distilled before use to remove water.[1] Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all chemicals used.

Q4: How can I purify the final product?

A4: The primary method for purifying this compound is vacuum distillation.[1] A reported boiling point is 78-80 °C at 3.5 mmHg.[1] Column chromatography can also be used for purification, especially on a smaller scale.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Low or No Product Yield
Potential Cause Recommended Solution
Poor Quality Reagents Phenylacetylene can contain water; it is recommended to distill it before use.[1] Ensure all other reagents meet the required purity standards.
Moisture Contamination (Grignard Method) The Grignard reaction is highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.
Inactive Catalyst (Sonogashira Coupling) Palladium catalysts can degrade over time. Use a fresh batch of the catalyst. Ensure the correct palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) is used.[4][6]
Incorrect Reaction Temperature Temperature control is crucial. For the Grignard method, the initial formation of the reagent may require heating to 35 °C, followed by reflux.[1] Sonogashira couplings are often run at room temperature but may require gentle heating depending on the substrates.[2][4]
Insufficient Reaction Time Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting materials are still present, the reaction may need more time to reach completion.
Formation of Significant Byproducts
Potential Cause Recommended Solution
Side Reactions with Acetic Anhydride (Grignard Method) Using an optimal amount of acetic anhydride is critical to success and is a significant improvement over other procedures.[1] Adding the Grignard reagent to the anhydride slowly at a controlled temperature can minimize side reactions.
Homocoupling of Alkyne (Sonogashira Coupling) The formation of 1,4-diphenylbuta-1,3-diyne (Glaser coupling byproduct) can occur. This can be minimized by ensuring anaerobic (oxygen-free) conditions and using the appropriate amine base.
Decomposition of Product The product may be sensitive to prolonged heating or exposure to acid/base. Minimize reaction time and purify the product promptly after workup.

Troubleshooting Workflow Diagram

G start Low/No Yield Observed check_reagents 1. Check Reagent Quality & Purity start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions 2. Verify Reaction Conditions (Temp, Time) conditions_ok Conditions Correct? check_conditions->conditions_ok check_catalyst 3. Check Catalyst Activity (Sonogashira) grignard Using Grignard? check_catalyst->grignard Yes/OK replace_catalyst Action: Use Fresh Catalyst / Check Ligands check_catalyst->replace_catalyst No check_moisture 4. Ensure Anhydrous Conditions (Grignard) dry_system Action: Flame-dry Glassware / Use Anhydrous Solvents check_moisture->dry_system No end Problem Resolved check_moisture->end Yes/OK reagents_ok->check_conditions Yes purify_reagents Action: Distill Phenylacetylene / Use Fresh Reagents reagents_ok->purify_reagents No sonogashira Using Sonogashira? conditions_ok->sonogashira Yes adjust_conditions Action: Adjust Temperature / Increase Time & Monitor by TLC conditions_ok->adjust_conditions No sonogashira->check_catalyst Yes sonogashira->grignard No grignard->check_moisture Yes grignard->end No purify_reagents->end adjust_conditions->end replace_catalyst->end dry_system->end G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)(X)L₂ (Oxidative Addition) pd0->pd_complex R-X transmetal Transmetalation pd_complex->transmetal pd_alkyne R-Pd(II)(C≡CPh)L₂ transmetal->pd_alkyne pd_alkyne->pd0 Reductive Elimination product R-C≡CPh (Product) pd_alkyne->product cu_x CuX cu_alkyne Cu-C≡CPh (Copper Acetylide) cu_x->cu_alkyne Ph-C≡C-H + Base cu_alkyne->transmetal Transfers Acetylide cu_alkyne->cu_x Enters Pd Cycle

References

Improving yield in Grignard synthesis of 4-Phenyl-3-butyn-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 4-Phenyl-3-butyn-2-one synthesized via a two-step Grignard reaction and subsequent oxidation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, categorized by reaction stage.

Stage 1: Grignard Reagent Formation & Reaction

ProblemProbable Cause(s)Recommended Solution(s)
Reaction Fails to Initiate (No bubbling, heat, or color change after adding initiator)1. Wet glassware or solvent.2. Inactive magnesium surface (oxide layer).3. Impure reagents.1. Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents.[1][2][3]2. Activate magnesium by crushing the turnings to expose a fresh surface. Add a small crystal of iodine to the magnesium before adding the alkyl halide; initiation is marked by the disappearance of the iodine color.[2][3]3. Use freshly distilled solvents and reagents.
Low Yield of Intermediate Alcohol (4-Phenyl-3-butyn-2-ol)1. Incomplete formation of the Grignard reagent.2. Side reaction of Grignard reagent (e.g., Wurtz coupling).3. Inefficient reaction with acetaldehyde (B116499).4. Loss of product during aqueous workup.1. Ensure all magnesium has reacted before proceeding. If the reaction stalls, gentle heating may be required.[1]2. Add the alkyl halide solution dropwise to the magnesium suspension to maintain a gentle reflux and minimize localized high concentrations that favor coupling.[1]3. Add the acetaldehyde solution slowly to the Grignard reagent at 0 °C to control the exothermic reaction.[4]4. Quench the reaction slowly with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at 0 °C.[4]
Formation of Biphenyl Side Product Competing reaction where the phenyl radical combines with another phenyl radical instead of forming the Grignard reagent.[2]This is more common when forming phenylmagnesium bromide directly. The recommended two-step formation (creating ethylmagnesium bromide first, then reacting with phenylacetylene) minimizes this.

Stage 2: Oxidation of 4-Phenyl-3-butyn-2-ol

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Oxidation (Starting material remains)1. Insufficient oxidant.2. Low reaction temperature or short reaction time.1. Ensure the correct stoichiometry of the oxidizing agent is used. Typically 1.5-2.0 equivalents are sufficient.2. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, allow it to stir longer at room temperature.
Low Yield of Final Ketone (this compound)1. Over-oxidation to other products.2. Degradation of the product during workup.3. Volatility of the product leading to loss during solvent removal.1. Use a mild oxidizing agent such as Pyridinium (B92312) Chlorochromate (PCC) or a Swern oxidation protocol to avoid cleaving the triple bond or other side reactions.[5]2. Ensure the workup is not overly acidic or basic. Neutralize carefully if necessary.3. Use a rotary evaporator with controlled temperature and pressure. Avoid heating the product excessively.
Product is Impure (Contains colored byproducts)Residual chromium salts (if using PCC) or other reagent-derived impurities.Purify the crude product using column chromatography on silica (B1680970) gel. A gradient elution with a mixture of hexanes and ethyl acetate (B1210297) is typically effective.

Frequently Asked Questions (FAQs)

Q1: Why must the Grignard reaction be performed under strictly anhydrous conditions? A: Grignard reagents are extremely strong bases and will react readily with any protic source, especially water.[2][6] This reaction protonates the carbanion of the Grignard reagent, rendering it inactive for the desired nucleophilic attack on the carbonyl carbon and reducing the overall yield.

Q2: My Grignard reagent has turned cloudy and black during formation. Is this normal? A: A cloudy, grey, or black appearance is common and typically indicates the formation of finely divided magnesium and potentially minor side products.[3] It does not necessarily mean the reagent is bad, but prolonged heating after formation can lead to degradation.[3]

Q3: Can I use a different Grignard reagent, like methylmagnesium bromide, to form the phenylacetylide? A: Yes, any simple alkylmagnesium halide (e.g., ethylmagnesium bromide, methylmagnesium bromide) can be used as a strong base to deprotonate phenylacetylene (B144264), forming phenylacetylenylmagnesium bromide in situ.[7]

Q4: What is the purpose of using a saturated ammonium chloride (NH₄Cl) solution for the workup? A: Saturated NH₄Cl is a weak acid, capable of protonating the intermediate alkoxide to form the desired alcohol without being acidic enough to cause side reactions like dehydration, which can occur with stronger acids.[4] It also helps to dissolve the magnesium salts formed during the reaction.

Q5: Are there alternative methods to synthesize this compound? A: Yes, other methods exist, such as the palladium-catalyzed Sonogashira coupling of an acyl chloride with phenylacetylene, which can produce similar ynones in high yield.[8] However, the Grignard pathway is a classic and cost-effective method.

Experimental Workflow and Logic Diagrams

G cluster_0 Stage 1: Grignard Synthesis of 4-Phenyl-3-butyn-2-ol cluster_1 Stage 2: Oxidation to this compound A Prepare Anhydrous Setup (Flame-dried glassware, N2 atm) B Activate Mg Turnings (Iodine crystal) A->B C Form EtMgBr (Add Ethyl Bromide in Anhydrous Ether) B->C D Form Phenylacetylide (Add Phenylacetylene) C->D E Cool to 0 °C D->E F React with Electrophile (Add Acetaldehyde) E->F G Aqueous Workup (Quench with sat. NH4Cl) F->G H Extract & Dry (Ether, MgSO4) G->H I Intermediate Product: 4-Phenyl-3-butyn-2-ol (Crude) H->I J Prepare Oxidizing Agent (e.g., PCC in DCM) I->J Proceed with crude or purified alcohol K Oxidize Alcohol (Add crude alcohol solution) J->K L Monitor by TLC K->L M Workup & Filtration (Filter through silica/celite) L->M N Purification (Column Chromatography) M->N O Final Product: This compound N->O

Caption: High-level workflow for the two-stage synthesis of this compound.

G start Start: Grignard Formation q1 Is reaction initiating? (Bubbling/Exotherm) start->q1 a1_yes Proceed: Slowly add remaining Alkyl Halide q1->a1_yes Yes a1_no Troubleshoot: 1. Add Iodine Crystal 2. Apply gentle heat 3. Check for moisture q1->a1_no No q2 Is all Mg consumed? a1_yes->q2 a1_no->q1 Re-evaluate a2_yes Proceed: Add Phenylacetylene q2->a2_yes Yes a2_no Troubleshoot: 1. Reflux longer 2. Check stoichiometry q2->a2_no No end Reaction Ready for Electrophile a2_yes->end a2_no->q2 Re-evaluate

Caption: Troubleshooting decision tree for the initial Grignard reagent formation step.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Phenyl-3-butyn-2-ol

  • Preparation: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

  • Grignard Formation:

    • To the flask, add magnesium turnings (1.2 eq.) and a single crystal of iodine.

    • In the dropping funnel, prepare a solution of ethyl bromide (1.1 eq.) in anhydrous diethyl ether.

    • Add a small portion (~10%) of the ethyl bromide solution to the magnesium. The reaction should initiate, evidenced by bubbling and the fading of the iodine color. If it doesn't, gently warm the flask.

    • Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of ethylmagnesium bromide.

  • Acetylide Formation:

    • Prepare a solution of phenylacetylene (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the Grignard reagent. A vigorous reaction with gas evolution (ethane) will occur.

    • Stir the resulting suspension at room temperature for 1 hour.

  • Reaction with Acetaldehyde:

    • Cool the flask containing the phenylacetylenylmagnesium bromide to 0 °C in an ice bath.

    • Add a solution of acetaldehyde (1.1 eq.) in anhydrous diethyl ether dropwise, maintaining the internal temperature below 5 °C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

  • Workup:

    • Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 4-Phenyl-3-butyn-2-ol.

Protocol 2: Oxidation to this compound using PCC

  • Preparation: In a round-bottom flask, add pyridinium chlorochromate (PCC, 1.5 eq.) and a small amount of silica gel to anhydrous dichloromethane (B109758) (DCM). Stir to create a suspension.

  • Oxidation:

    • Dissolve the crude 4-Phenyl-3-butyn-2-ol (1.0 eq.) from the previous step in a minimal amount of anhydrous DCM.

    • Add the alcohol solution to the PCC suspension in one portion. The mixture will turn dark and may warm slightly.

    • Stir the reaction at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Workup:

    • Once the reaction is complete, dilute the mixture with diethyl ether and pass it through a short plug of silica gel or celite to filter out the chromium salts.

    • Wash the filter cake thoroughly with additional diethyl ether.

  • Purification:

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography on silica gel (e.g., 5-10% Ethyl Acetate in Hexanes) to yield pure this compound.

References

Technical Support Center: Synthesis of 4-Phenyl-3-butyn-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-Phenyl-3-butyn-2-one.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which is commonly prepared via a Sonogashira coupling reaction between an acetyl source (like acetyl chloride) and phenylacetylene (B144264).

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Action
Inactive Catalyst Ensure the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and copper(I) co-catalyst (e.g., CuI) are fresh and have been stored under appropriate inert conditions. Catalyst degradation can significantly hinder the reaction.
Poor Quality Reagents Use freshly distilled or purified phenylacetylene and acetyl chloride. Impurities in the starting materials can poison the catalyst. Ensure the amine base (e.g., triethylamine) is anhydrous.
Presence of Oxygen Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Oxygen can lead to the decomposition of the palladium catalyst and promote the unwanted homocoupling of phenylacetylene (Glaser coupling).[1][2]
Suboptimal Reaction Temperature The optimal temperature can vary depending on the specific catalyst and solvent system. If the reaction is sluggish at room temperature, gentle heating may be required. However, excessive heat can lead to catalyst decomposition and increased side reactions.

Issue 2: Formation of Significant Byproducts

Byproduct Identification Mitigation Strategy
1,4-Diphenylbuta-1,3-diyne (Phenylacetylene Homocoupling) Typically observed as a white to off-white solid, can be identified by GC-MS, LC-MS, or NMR spectroscopy.This is a result of the Glaser coupling side reaction.[1][3] To minimize its formation, strictly exclude oxygen from the reaction system.[1][2] Running the reaction under copper-free conditions is also a common strategy to avoid this byproduct.[1][3]
N,N-Diethylacetamide This byproduct can form from the reaction of acetyl chloride with residual water and subsequent reaction with the amine base, or directly from the reaction of acetyl chloride with the amine base. It can be detected by GC-MS or NMR of the crude reaction mixture.Ensure all reagents and solvents are strictly anhydrous. Add the acetyl chloride slowly to the reaction mixture at a low temperature to control the exothermic reaction and minimize side reactions with the amine base.

Issue 3: Reaction Mixture Turns Black

The formation of a black precipitate, commonly referred to as "palladium black," signals the decomposition and precipitation of the palladium catalyst.[2][4][5] This renders the catalyst inactive and halts the reaction.

Potential Cause Preventative Measure
Presence of Oxygen As mentioned, rigorous degassing of the reaction setup is crucial.[1][2]
High Reaction Temperature Avoid excessive heating, as it can accelerate catalyst decomposition.
Inappropriate Solvent Some solvents may promote the formation of palladium black. If this issue is persistent, consider switching to an alternative solvent.
Impurities Ensure high purity of all reagents and solvents.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis is the acyl Sonogashira coupling of phenylacetylene with an acetyl electrophile, such as acetyl chloride, in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture at regular intervals.

Q3: What is the role of the copper co-catalyst in the Sonogashira coupling?

A3: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is a more reactive species in the transmetalation step of the catalytic cycle, thereby increasing the reaction rate. However, it can also promote the undesirable homocoupling of the alkyne.

Q4: Can I perform the synthesis of this compound without a copper co-catalyst?

A4: Yes, copper-free Sonogashira couplings are well-established and are often preferred to prevent the formation of the 1,4-diphenylbuta-1,3-diyne byproduct.[1][3] These conditions may require the use of specific ligands for the palladium catalyst or different reaction conditions to achieve good yields.

Q5: What is a typical work-up and purification procedure for this compound?

A5: A standard work-up involves quenching the reaction with an aqueous solution (e.g., saturated ammonium (B1175870) chloride), followed by extraction with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is often purified by column chromatography on silica (B1680970) gel.

Experimental Protocols

Representative Protocol for the Synthesis of this compound via Acyl Sonogashira Coupling

Disclaimer: This is a representative protocol and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • Phenylacetylene

  • Acetyl chloride

  • Tris(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or toluene)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., 1-5 mol%) and copper(I) iodide (e.g., 2-10 mol%).

  • Add the anhydrous solvent (e.g., THF) and triethylamine (e.g., 2-3 equivalents relative to the limiting reagent).

  • Degas the mixture by bubbling with the inert gas for 15-20 minutes.

  • Add phenylacetylene (1 equivalent) to the stirred mixture.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add acetyl chloride (1-1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS). The reaction time can vary from a few hours to overnight.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep_catalyst Add Pd Catalyst and CuI prep_solvent Add Anhydrous Solvent and Triethylamine prep_catalyst->prep_solvent prep_degas Degas Mixture prep_solvent->prep_degas add_phenylacetylene Add Phenylacetylene prep_degas->add_phenylacetylene cool Cool to 0°C add_phenylacetylene->cool add_acetyl_chloride Add Acetyl Chloride cool->add_acetyl_chloride react Stir at RT add_acetyl_chloride->react quench Quench with NH4Cl (aq) react->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low/No Product Yield? check_catalyst Check Catalyst Activity and Reagent Purity start->check_catalyst Yes side_products Significant Side Products? start->side_products No check_conditions Verify Inert Atmosphere and Temperature check_catalyst->check_conditions check_conditions->side_products homocoupling Glaser Coupling (Homocoupling) side_products->homocoupling Yes black_precipitate Black Precipitate (Palladium Black)? side_products->black_precipitate No amine_side_reaction Amine-Acyl Chloride Side Reaction homocoupling->amine_side_reaction amine_side_reaction->black_precipitate pd_decomposition Palladium Catalyst Decomposition black_precipitate->pd_decomposition Yes optimize Optimize Reaction Conditions black_precipitate->optimize No pd_decomposition->optimize

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Purification of 4-Phenyl-3-butyn-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 4-phenyl-3-butyn-2-one by distillation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying this compound?

A1: The recommended method for purifying this compound is vacuum distillation. This technique is necessary because the compound is susceptible to decomposition at elevated temperatures.

Q2: What is the boiling point of this compound?

A2: The boiling point of this compound is 75-76 °C at a pressure of 0.8 mmHg[1]. It is crucial to perform the distillation under vacuum to achieve this boiling point and prevent thermal degradation.

Q3: Can I purify this compound using atmospheric distillation?

A3: Atmospheric distillation is not recommended. The high temperature required for distillation at atmospheric pressure would likely cause the compound to decompose, leading to low yield and impurities.

Q4: What are the potential safety hazards associated with the distillation of this compound?

A4: this compound is classified as an acute toxicant if swallowed[1]. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The distillation should be performed in a well-ventilated fume hood.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No product distilling over at the expected temperature and pressure. - The vacuum is not low enough.- The heating bath temperature is too low.- There is a leak in the distillation apparatus.- Check the vacuum pump and ensure it is pulling a sufficient vacuum (around 0.8 mmHg).- Gradually increase the temperature of the heating bath.- Check all joints and connections for leaks. Re-grease joints if necessary.
The compound appears to be decomposing in the distillation flask (darkening of the solution). - The heating bath temperature is too high.- The distillation is proceeding too slowly.- Reduce the heating bath temperature.- Ensure an efficient vacuum is maintained to allow for rapid distillation at a lower temperature.
"Bumping" or uneven boiling in the distillation flask. - Lack of boiling chips or a stir bar.- The heating is too rapid.- Add a few boiling chips or a magnetic stir bar to the distillation flask before starting the distillation.- Heat the flask gradually and evenly.
The product is solidifying in the condenser. - The condenser water is too cold.- Use room temperature water or a coolant at a slightly higher temperature in the condenser.

Experimental Protocol: Vacuum Distillation of this compound

Objective: To purify crude this compound by vacuum distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short path distillation head with condenser and receiving flask

  • Thermometer and adapter

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar (or boiling chips)

  • Vacuum pump

  • Manometer

  • Cold trap (recommended)

  • Glass wool for insulation (optional)

Procedure:

  • Apparatus Setup:

    • Assemble a short path distillation apparatus. Ensure all glassware is clean and dry.

    • Place a magnetic stir bar or a few boiling chips in the round-bottom flask containing the crude this compound.

    • Connect the distillation apparatus to a vacuum pump with a manometer in line to monitor the pressure. A cold trap between the apparatus and the pump is highly recommended to protect the pump.

    • Ensure all joints are properly sealed.

  • Distillation:

    • Begin stirring the crude material.

    • Slowly and carefully apply the vacuum. The pressure should be reduced to approximately 0.8 mmHg.

    • Once the desired pressure is stable, begin to gently heat the distillation flask using a heating mantle or oil bath.

    • Monitor the temperature of the vapor as it rises through the distillation head.

    • Collect the fraction that distills over at 75-76 °C.

  • Shutdown:

    • Once the distillation is complete, remove the heating source and allow the apparatus to cool to room temperature.

    • Slowly and carefully release the vacuum.

    • Disassemble the apparatus and collect the purified product from the receiving flask.

Troubleshooting Workflow

G Troubleshooting Distillation of this compound start Start Distillation check_pressure Is Pressure Stable at ~0.8 mmHg? start->check_pressure check_leaks Check for Leaks and Pump Function check_pressure->check_leaks No heat_flask Gradually Heat Flask check_pressure->heat_flask Yes check_leaks->check_pressure check_temp Is Product Distilling at 75-76 °C? heat_flask->check_temp check_decomposition Is there evidence of decomposition? heat_flask->check_decomposition adjust_heat Adjust Heating check_temp->adjust_heat No collect_product Collect Purified Product check_temp->collect_product Yes adjust_heat->check_temp check_decomposition->check_temp No reduce_heat Reduce Heat Immediately check_decomposition->reduce_heat Yes reduce_heat->heat_flask end Distillation Complete collect_product->end

Caption: Troubleshooting workflow for the vacuum distillation of this compound.

References

Technical Support Center: Catalyst Deactivation in 4-Phenyl-3-butyn-2-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of 4-Phenyl-3-butyn-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the synthesis of this compound, and which reaction is typically employed?

A1: The synthesis of this compound is most commonly achieved through a Sonogashira cross-coupling reaction.[1] This reaction typically utilizes a palladium catalyst, often in conjunction with a copper(I) co-catalyst.[1] Common palladium sources include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and various supported palladium catalysts such as palladium on charcoal (Pd/C).[2][3] The reaction couples a terminal alkyne with an aryl or vinyl halide. For this compound, this would involve the coupling of phenylacetylene (B144264) with an acetylating agent, or the coupling of an aryl halide with 3-butyn-2-one.

Q2: What are the primary mechanisms of catalyst deactivation in this synthesis?

A2: Catalyst deactivation in the Sonogashira coupling for this compound synthesis can occur through several mechanisms:

  • Palladium Nanoparticle Agglomeration: In the case of heterogeneous catalysts like Pd/C, or when homogeneous catalysts decompose, the active palladium nanoparticles can agglomerate. This reduces the active surface area of the catalyst, leading to a decrease in catalytic activity.

  • Leaching of the Metal: For supported catalysts, the active metal can leach from the support into the reaction mixture, leading to a loss of catalytic activity and potential contamination of the product.

  • Ligand Degradation: Phosphine (B1218219) ligands, commonly used to stabilize the palladium catalyst, can be susceptible to oxidation or other forms of degradation, especially at elevated temperatures. This can lead to the formation of inactive palladium species.

  • Formation of Inactive Palladium Species: The active Pd(0) species can be oxidized to inactive Pd(II) species or can form stable complexes with reactants, products, or impurities, removing them from the catalytic cycle.

  • Catalyst Poisoning: Certain functional groups or impurities in the reactants or solvent can act as catalyst poisons by strongly binding to the active sites of the palladium catalyst.[4] Common poisons include sulfur and phosphorus compounds.

Q3: Can the ynone product itself contribute to catalyst deactivation?

A3: While not extensively documented specifically for this compound, it is plausible that the ynone product could contribute to catalyst deactivation. The conjugated system and the carbonyl group could potentially coordinate to the palladium center, forming a stable complex that inhibits further catalytic turnover. Additionally, ynones can participate in side reactions, such as Michael additions, which could lead to the formation of byproducts that may act as catalyst poisons.

Troubleshooting Guide

Problem 1: My reaction is incomplete, and I observe a significant amount of starting material even after extended reaction times.

  • Possible Cause 1: Catalyst Deactivation. The catalyst may have lost its activity during the reaction. This can be visually indicated by the formation of palladium black (a sign of agglomeration).

  • Troubleshooting Steps:

    • Monitor Catalyst Appearance: Observe the reaction mixture for the formation of a black precipitate (palladium black).

    • Increase Catalyst Loading: As a diagnostic tool, a small increase in catalyst loading might help drive the reaction to completion, suggesting that the initial amount of active catalyst was insufficient due to deactivation.

    • Use a More Robust Ligand: If using a homogeneous catalyst, consider switching to a more sterically hindered or electron-rich phosphine ligand, which can improve catalyst stability.[5]

    • Optimize Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer duration.

Problem 2: The reaction works for the first run, but the recycled catalyst shows a significant drop in activity.

  • Possible Cause 2: Catalyst Leaching or Agglomeration. The active palladium may be leaching from the support, or the nanoparticles may be agglomerating upon recycling.

  • Troubleshooting Steps:

    • Analyze the Filtrate: After filtering the catalyst, analyze the reaction mixture for the presence of palladium to quantify leaching.

    • Characterize the Used Catalyst: Techniques like Transmission Electron Microscopy (TEM) can be used to examine the morphology of the recycled catalyst and check for nanoparticle agglomeration.

    • Consider a Different Support: If using a supported catalyst, the choice of support material can influence its stability. Experiment with different supports to find one that minimizes leaching and agglomeration.

    • Implement a Catalyst Regeneration Protocol: Depending on the deactivation mechanism, it may be possible to regenerate the catalyst. For deactivation by oxidation, a mild reducing agent might restore activity. For coking, a controlled oxidation might be effective.

Problem 3: I am observing the formation of significant amounts of side products, particularly homocoupling of the alkyne (Glaser coupling).

  • Possible Cause 3: Imbalance in the Catalytic System. The formation of alkyne homocoupling products is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst in the presence of oxygen.

  • Troubleshooting Steps:

    • Degas Solvents and Reagents: Thoroughly degas all solvents and reagents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen.

    • Optimize the Pd/Cu Ratio: The ratio of the palladium catalyst to the copper co-catalyst can influence the extent of side reactions. A systematic optimization of this ratio may be necessary.

    • Consider a Copper-Free Sonogashira Protocol: Several copper-free Sonogashira protocols have been developed to avoid the issue of Glaser coupling.[6] These often require a different choice of base or ligand.

Quantitative Data on Catalyst Deactivation

The following table summarizes the performance of various palladium catalysts in Sonogashira-type reactions over multiple cycles, illustrating the common trend of decreasing yield with catalyst reuse.

Catalyst SystemSubstratesSolventBaseTemp. (°C)Cycle 1 Yield (%)Cycle 2 Yield (%)Cycle 3 Yield (%)Cycle 4 Yield (%)Cycle 5 Yield (%)Reference
Polystyrene-anchored Pd(II) pyridine (B92270) complexIodobenzene, PhenylacetyleneWaterPiperidineRT9896959493[2]
Dithizone-functionalized supported Pd(II) complexIodobenzene, PhenylacetyleneWaterPiperidineRT~99~99~98~98~98[7]
PdNPs on Pectin4-Iodoanisole, PhenylacetyleneDMFK₂CO₃1009694918987[7]
Pd/NH₂-SiO₂Iodobenzene, PhenylacetyleneEthylene Glycol--989080--[2]

Experimental Protocols

General Protocol for the Sonogashira Synthesis of this compound

This protocol is a general guideline and may require optimization for specific substrates and catalyst systems.

Materials:

  • Aryl halide (e.g., Iodobenzene)

  • Terminal alkyne (e.g., 3-Butyn-2-one)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., Triethylamine, 2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., THF, DMF, or Toluene)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, copper(I) iodide, and the aryl halide.

  • Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to the desired temperature (typically 40-80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the reaction mixture through a pad of celite to remove the catalyst and any inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Protocol for Catalyst Recycling (for supported catalysts)
  • After the reaction is complete, allow the reaction mixture to cool to room temperature.

  • Filter the reaction mixture to separate the solid catalyst.

  • Wash the recovered catalyst with the reaction solvent, followed by a low-boiling point solvent (e.g., diethyl ether or acetone) to remove any adsorbed organic species.

  • Dry the catalyst under vacuum.

  • The recovered catalyst can then be used in a subsequent reaction. Note that a gradual decrease in activity is often observed, and it may be necessary to supplement with a small amount of fresh catalyst in later cycles.

Visualizing Catalyst Deactivation and Troubleshooting

Potential Pathways for Palladium Catalyst Deactivation

G Potential Catalyst Deactivation Pathways A Active Pd(0) Catalyst B Palladium Agglomeration (Pd Black) A->B High Temp. High Concentration C Ligand Degradation A->C Oxygen High Temp. D Oxidation to Pd(II) A->D Oxidants Air E Leaching (for supported catalysts) A->E Weak Support Interaction F Inactive Catalyst Species C->F D->F E->F Loss of active sites

Caption: Potential deactivation pathways for a palladium catalyst.

Troubleshooting Workflow for Catalyst Deactivation

G Troubleshooting Workflow for Catalyst Deactivation Start Low Reaction Yield or Incomplete Conversion Check_Catalyst Observe for Pd Black Formation? Start->Check_Catalyst Recycling_Issue Is this a recycled catalyst? Check_Catalyst->Recycling_Issue No Agglomeration Potential Agglomeration/ Deactivation Check_Catalyst->Agglomeration Yes Leaching Potential Leaching Recycling_Issue->Leaching Yes Optimize_Conditions Optimize Reaction Conditions: - Lower Temperature - Adjust Catalyst Loading - Change Ligand/Solvent Recycling_Issue->Optimize_Conditions No Agglomeration->Optimize_Conditions Characterize Characterize Used Catalyst (TEM, ICP) Leaching->Characterize End Improved Yield Optimize_Conditions->End Regenerate Attempt Catalyst Regeneration Regenerate->End Characterize->Regenerate

Caption: A logical workflow for troubleshooting catalyst deactivation.

References

Preventing polymerization of phenylacetylene in reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for troubleshooting and preventing the unwanted polymerization of phenylacetylene (B144264) during chemical reactions. Phenylacetylene is a valuable building block in organic synthesis, but its propensity to polymerize under various conditions can lead to reduced yields, difficult purification, and reaction failures. This resource offers practical solutions to common challenges encountered when working with this versatile alkyne.

Frequently Asked Questions (FAQs)

Q1: What causes phenylacetylene to polymerize?

A1: Phenylacetylene polymerization can be initiated by several factors:

  • Heat: Elevated temperatures can induce thermal polymerization. For instance, styrene, a similar vinyl aromatic compound, undergoes thermal polymerization at approximately 2% per hour at temperatures above 100°C.[1] While specific data for phenylacetylene is sparse, it is advisable to maintain low reaction temperatures whenever possible.

  • Radical Initiators: Peroxides (often present in aged solvents like THF or diethyl ether), oxygen, and other radical sources can initiate a free-radical polymerization cascade.

  • Metal Catalysts: Many transition metals used in cross-coupling and other reactions, such as palladium, copper, rhodium, tungsten, gold, and mercury, can also catalyze the polymerization of phenylacetylene.[2]

  • Acids and Bases: Strong acidic or basic conditions can also promote polymerization.[3]

  • Light: Exposure to UV light can trigger polymerization, especially in the presence of initiators.

Q2: How can I tell if my phenylacetylene has started to polymerize?

A2: Signs of polymerization include:

  • The appearance of a yellow to brown color in the normally colorless liquid.[4]

  • An increase in viscosity, or the formation of gummy or solid precipitates.

  • Inconsistent or poor results in reactions where phenylacetylene is a starting material.

  • Broad, poorly resolved peaks corresponding to polymeric material in NMR or other analytical spectra.

Q3: What is the difference between a polymerization inhibitor and a retarder?

A3: An inhibitor provides a distinct induction period during which no significant polymerization occurs. It is consumed as it scavenges initiating radicals. Once the inhibitor is depleted, polymerization can proceed at its normal rate. A retarder slows down the rate of polymerization but does not provide a complete induction period.[1] In many applications, a combination of both is used for comprehensive control.

Q4: Do I need to remove the storage inhibitor from phenylacetylene before my reaction?

A4: Generally, yes. Commercial phenylacetylene is often supplied with a stabilizer (like hydroquinone (B1673460) or BHT) to prevent polymerization during storage. This inhibitor can interfere with your desired reaction, especially if it proceeds through a radical mechanism. Removal is highly recommended for sensitive reactions or when precise stoichiometric control is required.[5] However, in some cases, using a higher concentration of an initiator can overcome the inhibitor's effect, though this may alter reaction kinetics.[5]

Q5: How should I store purified phenylacetylene?

A5: Purified phenylacetylene should be stored in a cool, dark place, preferably in a refrigerator or freezer at temperatures between 2-8°C.[6] The container should be an amber glass bottle to protect it from light, and the headspace should be flushed with an inert gas like argon or nitrogen to exclude oxygen.[2][4] For long-term storage, re-adding a small amount of a suitable inhibitor is advisable.

Troubleshooting Guide: Unwanted Polymerization

This section addresses common scenarios of unwanted polymerization during reactions involving phenylacetylene and provides targeted solutions.

Problem Probable Cause(s) Recommended Solution(s)
Reaction mixture becomes viscous or solidifies during the reaction. Thermal Polymerization: Reaction temperature is too high. • Radical Initiation: Presence of peroxide impurities in solvents or exposure to air (oxygen). • Catalyst-Induced Polymerization: The transition metal catalyst is promoting alkyne polymerization.Temperature Control: Maintain strict temperature control using a cooling bath. Avoid localized heating. • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[7] • Use Purified Reagents: Use freshly distilled, peroxide-free solvents. • Add an Inhibitor: Introduce a suitable polymerization inhibitor at the start of the reaction (see inhibitor table below).[8]
Low yield of the desired product with significant polymer byproduct. Slow Desired Reaction Rate: The rate of polymerization is competitive with the intended chemical transformation. • Incompatible Reaction Conditions: The chosen solvent, base, or ligands may inadvertently promote polymerization.Optimize Reaction Conditions: Adjust concentrations, temperature, or catalyst loading to favor the desired reaction pathway. • Ligand Screening: For metal-catalyzed reactions, screen different ligands. Bulky, electron-rich phosphine (B1218219) ligands can sometimes suppress alkyne polymerization. • Slow Addition: Add phenylacetylene slowly to the reaction mixture to maintain a low instantaneous concentration, which can disfavor polymerization.[7]
Unwanted homocoupling (dimerization) of phenylacetylene in Sonogashira reactions. Presence of Oxygen: Oxygen promotes the oxidative coupling of copper acetylide intermediates (Glaser coupling).[7] • Copper Co-catalyst: The copper(I) salt, while accelerating the Sonogashira reaction, is also a primary catalyst for homocoupling.[7]Rigorous Degassing: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[7] • Use Copper-Free Conditions: Employ a copper-free Sonogashira protocol. Many modern methods utilize specific palladium catalysts and ligands that do not require a copper co-catalyst.[9] • Slow Alkyne Addition: Add the phenylacetylene dropwise to keep its concentration low.[7]
Polymerization occurs during workup or purification (e.g., distillation). Removal of Inhibitors: Inhibitors present during the reaction are removed during aqueous washes or extractions. • High Temperatures: Distillation temperatures are high enough to initiate thermal polymerization.Add Inhibitor Before Workup: Add a small amount of a water-insoluble inhibitor like BHT to the organic phase before extraction. • Add Inhibitor for Distillation: Add a non-volatile inhibitor (e.g., hydroquinone) to the distillation flask.[8] • Use Vacuum Distillation: Purify via vacuum distillation to lower the boiling point and reduce thermal stress on the compound.

Data Summary Tables

Table 1: Common Polymerization Inhibitors for Phenylacetylene

The following table summarizes common free-radical inhibitors. The effective concentration can vary depending on the specific reaction conditions, and optimization is often necessary. The listed concentrations are general starting points based on their use with other unsaturated monomers.[8][10]

Inhibitor Abbreviation Typical Concentration Range (ppm) Notes
HydroquinoneHQ100 - 1000Often requires the presence of trace oxygen to be effective.[10] Can typically be removed by a basic wash.
Butylated HydroxytolueneBHT100 - 500A common, versatile inhibitor. More soluble in organic solvents than hydroquinone.
4-MethoxyphenolMEHQ100 - 500Similar to hydroquinone, often used for storage stabilization.
PhenothiazinePTZ50 - 200Highly effective at lower concentrations, but can be more challenging to remove from the reaction mixture.[8]
(2,2,6,6-Tetramethylpiperidin-1-yl)oxylTEMPO50 - 200A stable free radical that is a very effective radical scavenger.
Table 2: Physical and Thermal Properties of Phenylacetylene
Property Value Reference
Boiling Point 142-144 °C
Melting Point -45 °C
Density 0.93 g/cm³
Thermal Decomposition of Poly(phenylacetylene) derivatives Onset ~300 °C[6]

Experimental Protocols

Protocol 1: General Procedure for Inhibiting Polymerization in a Reaction

This protocol provides a general method for setting up a reaction to minimize the risk of unwanted phenylacetylene polymerization.

Materials:

  • High-purity phenylacetylene

  • Anhydrous, peroxide-free solvent (e.g., freshly distilled THF or toluene)

  • Polymerization inhibitor (e.g., BHT or Hydroquinone)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: Thoroughly dry all glassware in an oven and cool under a stream of inert gas.

  • Initial Charge: To the reaction vessel, add the chosen polymerization inhibitor (e.g., 200 ppm of BHT relative to the mass of phenylacetylene to be used).[8]

  • Add the anhydrous, peroxide-free solvent and any other solid reagents (excluding catalysts that might be sensitive to the inhibitor initially).

  • Inerting: Begin stirring and purge the vessel with an inert gas for 15-20 minutes to remove oxygen. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: Slowly add the phenylacetylene and any other liquid reagents to the reaction vessel at the desired temperature. If using a metal catalyst, it can be added before or after the phenylacetylene, depending on the specific reaction protocol.

  • Monitoring: Maintain a constant temperature and inert atmosphere. Monitor the reaction for any signs of polymerization, such as a sudden increase in viscosity or color change.

Protocol 2: Removal of Hydroquinone Inhibitor Prior to Reaction

Materials:

  • Phenylacetylene containing hydroquinone inhibitor

  • Diethyl ether or other suitable organic solvent

  • 1 M Sodium Hydroxide (NaOH) solution, cooled

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

Procedure:

  • Dilution: Dilute the phenylacetylene with 2-3 volumes of diethyl ether in a separatory funnel.

  • Base Wash: Add an equal volume of cold 1 M NaOH solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure. The hydroquinone will be deprotonated to the water-soluble sodium phenoxide salt.[5]

  • Separation: Allow the layers to separate and drain off the lower aqueous layer. Repeat the base wash two more times.

  • Brine Wash: Wash the organic layer with an equal volume of brine to remove any residual NaOH.

  • Drying: Drain the organic layer into a clean, dry flask and add an anhydrous drying agent (e.g., MgSO₄). Swirl and let it stand for 15-20 minutes.

  • Isolation: Filter or decant the dried solution to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator. Important: Use a low bath temperature to prevent thermal polymerization of the now uninhibited phenylacetylene.

  • Use Immediately: Use the purified phenylacetylene immediately for the best results.

Visual Guides

Polymerization_Causes cluster_initiators Initiators Heat Heat (>100°C) Phenylacetylene Phenylacetylene Monomer Heat->Phenylacetylene initiates Light UV Light Light->Phenylacetylene initiates Catalysts Metal Catalysts (Pd, Cu, Rh, etc.) Catalysts->Phenylacetylene catalyzes Radicals Radicals (Oxygen, Peroxides) Radicals->Phenylacetylene initiates Polymer Unwanted Poly(phenylacetylene) Phenylacetylene->Polymer leads to Troubleshooting_Workflow Start Unwanted Polymerization Observed Check_Temp Is Reaction Temperature High? Start->Check_Temp Check_Air Is Reaction Open to Air/Oxygen? Check_Temp->Check_Air No Sol_Temp Lower Temperature Use Cooling Bath Check_Temp->Sol_Temp Yes Check_Catalyst Is a Metal Catalyst Present? Check_Air->Check_Catalyst No Sol_Air Use Inert Atmosphere (N2 or Ar) & Degassed Solvents Check_Air->Sol_Air Yes Check_Inhibitor Was an Inhibitor Used? Check_Catalyst->Check_Inhibitor No Sol_Catalyst Optimize Catalyst/Ligands Consider Copper-Free System Check_Catalyst->Sol_Catalyst Yes Sol_Inhibitor Add Inhibitor (e.g., BHT, HQ) Check_Inhibitor->Sol_Inhibitor No Success Problem Resolved Check_Inhibitor->Success Yes, but still polymerizing. (Re-evaluate other factors) Sol_Temp->Success Sol_Air->Success Sol_Catalyst->Success Sol_Inhibitor->Success

References

Technical Support Center: Purification of 4-Phenyl-3-butyn-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 4-Phenyl-3-butyn-2-one. The following sections detail common impurities, purification protocols, and solutions to frequently encountered issues during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities include:

  • Unreacted Starting Materials: Phenylacetylene and the acetylating agent (e.g., acetic anhydride, acetyl chloride) are common carryovers.

  • Solvents: Residual solvents from the reaction and workup (e.g., THF, diethyl ether, toluene) are often present.

  • Byproducts:

    • 1,4-diphenylbuta-1,3-diyne: This can form from the oxidative homocoupling (Glaser coupling) of phenylacetylene, especially in the presence of copper catalysts and oxygen.

    • Polymeric materials: Acetylenic compounds can be prone to polymerization.

    • Side-reaction products: Depending on the specific reaction conditions, other byproducts may form.

Q2: What is the recommended initial purification strategy for crude this compound?

A2: For a crude oil, a good initial purification strategy is vacuum distillation . This compound has a relatively high boiling point, which allows for the removal of lower-boiling impurities like residual solvents and unreacted phenylacetylene.

Q3: My purified this compound is a yellow oil, but I have seen it described as a solid. Why is this?

A3: this compound is reported to be a liquid at room temperature. However, the related compound, (E)-4-phenylbut-3-en-2-one (benzalacetone), is a solid with a melting point of 39-42 °C. It is possible that your product contains impurities or that you are observing a different compound. It is crucial to confirm the identity and purity of your product using analytical techniques such as NMR, IR, and mass spectrometry.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Purification Troubleshooting Workflow

start Crude Product (this compound) distillation Vacuum Distillation start->distillation analysis1 Purity Analysis (TLC, GC, HPLC) distillation->analysis1 column Column Chromatography analysis2 Purity Analysis (TLC, GC, HPLC) column->analysis2 recrystallization Recrystallization analysis3 Purity Analysis (TLC, GC, HPLC) recrystallization->analysis3 pure_product Pure Product (>98%) analysis1->pure_product Purity OK troubleshoot1 Issue: Low Purity/ Colored Distillate analysis1->troubleshoot1 Purity Not OK analysis2->pure_product Purity OK troubleshoot2 Issue: Co-elution of Impurities analysis2->troubleshoot2 Purity Not OK analysis3->pure_product Purity OK troubleshoot3 Issue: Oiling Out/ No Crystals analysis3->troubleshoot3 Purity Not OK troubleshoot1->column troubleshoot2->recrystallization troubleshoot3->column Try different solvent system start Purified This compound tlc Thin-Layer Chromatography (TLC) start->tlc Initial Check hplc High-Performance Liquid Chromatography (HPLC) tlc->hplc Quantitative Analysis gc Gas Chromatography (GC) tlc->gc Alternative Quantitative Analysis nmr Nuclear Magnetic Resonance (NMR) hplc->nmr gc->nmr ms Mass Spectrometry (MS) nmr->ms Structural Confirmation final_analysis Confirm Purity and Structure ms->final_analysis

Technical Support Center: HPLC Analysis for Purity Determination of 4-Phenyl-3-butyn-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 4-Phenyl-3-butyn-2-one. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the purity analysis of this compound?

A1: A common starting point for the analysis of this compound is reverse-phase HPLC. A method using a C18 column with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or formic acid is often effective.[1] The specific gradient, flow rate, and other parameters may need to be optimized for your specific instrument and column.

Q2: How do I choose the optimal detection wavelength for this compound?

A2: The optimal detection wavelength should be at the UV absorbance maximum of this compound. Based on spectral data of structurally similar compounds, a wavelength in the range of 254 nm to 280 nm is a good starting point. It is recommended to run a UV-Vis spectrum of your sample to determine the precise wavelength of maximum absorbance for the best sensitivity.

Q3: What are some potential impurities I might see in my chromatogram?

A3: Potential impurities can originate from the synthesis of this compound. Depending on the synthetic route, these could include unreacted starting materials such as phenylacetylene (B144264) or acetic anhydride, or byproducts from side reactions. Degradation products can also appear as impurities, especially if the sample has been stored improperly or is unstable under the analytical conditions.

Q4: My peak for this compound is tailing. What could be the cause and how can I fix it?

A4: Peak tailing can be caused by several factors in HPLC. Common causes include interactions between the analyte and active sites on the column packing (silanols), column overload, or a mismatch between the sample solvent and the mobile phase. To address this, you can try adjusting the pH of the mobile phase, using a lower concentration of your sample, or ensuring your sample is dissolved in a solvent similar in composition to the initial mobile phase.

Q5: I am observing a drifting baseline. What are the likely causes?

A5: A drifting baseline can be due to a number of issues, including an unequilibrated column, changes in mobile phase composition, or temperature fluctuations in the detector or column. Ensure your column is thoroughly equilibrated with the mobile phase before starting your analysis. If using a gradient, ensure the solvents are well-mixed and degassed. Using a column oven can help to maintain a stable temperature.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.

Observed Problem Potential Cause Suggested Solution
High Backpressure Blockage in the system (e.g., guard column, column frit, tubing).Systematically isolate the source of the blockage by removing components one by one (starting from the detector and moving backward). Backflush the column with a strong, compatible solvent. If the pressure remains high, the column may need to be replaced.
Mobile phase viscosity is too high.Reduce the viscosity by adjusting the mobile phase composition or increasing the column temperature.
Precipitated buffer in the mobile phase.Ensure the buffer is fully dissolved in the mobile phase. Filter the mobile phase before use.
No Peaks or Very Small Peaks Injection issue (e.g., empty vial, incorrect injection volume).Verify the sample vial has sufficient volume and the autosampler is functioning correctly. Manually inject a standard to confirm system performance.
Detector issue (e.g., lamp off, incorrect wavelength).Check that the detector lamp is on and has sufficient energy. Confirm the correct detection wavelength is set.
Sample is too dilute.Prepare a more concentrated sample.
Ghost Peaks Contamination in the mobile phase, injection system, or column.Use high-purity solvents and prepare fresh mobile phase. Run a blank gradient to identify the source of contamination. Clean the injector and column.
Carryover from a previous injection.Implement a needle wash step in your autosampler sequence. Inject a blank after a high-concentration sample to check for carryover.
Retention Time Shifts Inconsistent mobile phase preparation.Prepare mobile phase accurately and consistently. Use a mobile phase degasser.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Column aging or degradation.Use a guard column to protect the analytical column. Monitor column performance over time with a standard.
Poor Peak Resolution Inappropriate mobile phase composition.Optimize the mobile phase by adjusting the organic solvent ratio, pH, or buffer concentration. Consider using a different organic solvent (e.g., methanol (B129727) instead of acetonitrile).
Gradient profile is too steep.Use a shallower gradient to improve separation of closely eluting peaks.
Column is not efficient.Check the column's theoretical plates with a standard compound. The column may need to be replaced.

Experimental Protocol: Purity Determination of this compound by RP-HPLC

This protocol provides a general method for the purity determination of this compound. Optimization may be required for your specific instrumentation and sample.

1. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (or formic acid, analytical grade).

  • This compound reference standard and sample.

2. Mobile Phase Preparation

  • Mobile Phase A: Water with 0.1% (v/v) phosphoric acid.

  • Mobile Phase B: Acetonitrile with 0.1% (v/v) phosphoric acid.

  • Filter and degas both mobile phases before use.

3. Chromatographic Conditions

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile + 0.1% Phosphoric Acid
Gradient 0-2 min: 50% B, 2-15 min: 50-90% B, 15-17 min: 90% B, 17-18 min: 90-50% B, 18-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL

4. Sample Preparation

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to get a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. Data Analysis

  • Identify the peak for this compound based on the retention time of the reference standard.

  • Calculate the purity of the sample using the area normalization method:

    • % Purity = (Area of the main peak / Total area of all peaks) x 100

Data Presentation

Table 1: Typical Chromatographic Performance

Parameter Typical Value Acceptance Criteria
Retention Time (min) ~ 8.5± 0.2 min of standard
Tailing Factor 1.1≤ 1.5
Theoretical Plates > 5000> 2000

Table 2: Example of Purity Analysis Data

Sample ID Retention Time (min) Peak Area % Area
Impurity 14.2150000.5
This compound8.5297000099.0
Impurity 210.1150000.5
Total 3000000 100.0

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Injection Sample Injection MobilePhase->Injection SamplePrep Sample Preparation SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Mobile Phase Flow Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Chromatogram PurityCalc Purity Calculation Integration->PurityCalc Report Generate Report PurityCalc->Report

Caption: Experimental workflow for HPLC purity analysis.

HPLC_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Chromatographic Problem (e.g., High Backpressure) Cause1 Blockage in System Problem->Cause1 Cause2 Mobile Phase Issue Problem->Cause2 Cause3 Column Degradation Problem->Cause3 Solution1 Isolate and Clear Blockage Cause1->Solution1 Solution2 Prepare Fresh Mobile Phase Cause2->Solution2 Solution3 Replace Column Cause3->Solution3

Caption: Logical workflow for HPLC troubleshooting.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of therapeutic proteins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of therapeutic proteins from related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of therapeutic proteins?

A1: The most common impurities include:

  • Product-related impurities: These are forms of the therapeutic protein that differ from the desired product, such as aggregates (dimers, multimers), fragments, or variants with post-translational modifications.[1]

  • Process-related impurities: These are substances introduced during the manufacturing process. They are broadly categorized into:

    • Host Cell Proteins (HCPs): Proteins derived from the host organism (e.g., CHO cells, E. coli) used for protein expression.[2]

    • Host Cell DNA: Residual DNA from the host cells.

    • Endotoxins: Lipopolysaccharides from the outer membrane of Gram-negative bacteria, which can cause an inflammatory response.[3]

    • Leached components: Substances that leach from chromatography resins or other equipment, such as Protein A.[2]

Q2: Why is the removal of protein aggregates a critical step in purification?

A2: Protein aggregation is a significant challenge as aggregates can reduce the efficacy of the therapeutic protein and, more importantly, can induce an immunogenic response in patients.[1][4] Therefore, regulatory agencies require aggregate levels to be minimized in the final product.

Q3: What are Host Cell Proteins (HCPs) and why are they a concern?

A3: Host Cell Proteins (HCPs) are proteins produced by the host cells used for recombinant protein production.[5] They are a major class of process-related impurities. Even at low levels, HCPs can compromise the safety and efficacy of biopharmaceuticals by potentially causing adverse immune reactions in patients.[6] Some HCPs may be proteases that can degrade the therapeutic protein, affecting its stability and shelf-life.[2]

Q4: What is the acceptable level of endotoxin (B1171834) in a final therapeutic protein product?

A4: The acceptable level of endotoxin is very low, as endotoxins can cause pyrogenic responses (fever) and other adverse effects even at minute concentrations. For parenteral drugs, the limit is typically defined in Endotoxin Units (EU) per milligram of the product, and specific limits are set by regulatory bodies like the FDA and EMA.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during protein purification, organized by the type of problem.

I. Low Protein Yield
Question Possible Causes Troubleshooting Suggestions
Why is my protein yield unexpectedly low after a chromatography step? 1. Protein degradation: Proteases in the sample may be degrading the target protein.[7]2. Poor binding to the column: Incorrect buffer pH or ionic strength can prevent the protein from binding effectively to the resin.[8]3. Protein precipitation on the column: The protein may be aggregating and precipitating on the column due to unfavorable buffer conditions.[1]4. Non-specific adsorption: The protein may be adsorbing to filters or tubing.[7]1. Add protease inhibitors to your sample and buffers.[7]2. Ensure the pH of your buffer is appropriate for the isoelectric point (pI) of your protein and the type of chromatography. For ion-exchange, the pH should be adjusted to ensure the protein has the correct net charge.[9]3. Perform buffer optimization studies to find conditions that maintain protein stability. This may involve adjusting pH, salt concentration, or adding stabilizers like glycerol (B35011) or arginine.[10][11]4. Use low protein-binding filters and minimize tubing length.[7]
My protein is found in the flow-through during affinity chromatography. What should I do? 1. Affinity tag is not accessible: The fusion tag may be improperly folded and inaccessible to the resin.2. Incorrect binding buffer: The pH or composition of the binding buffer may be interfering with the interaction between the tag and the resin.3. Column capacity exceeded: Too much protein was loaded onto the column.[8]1. Consider re-engineering the protein with a different tag or adding a linker sequence between the tag and the protein.2. Verify the pH and composition of your binding buffer. Ensure there are no competing agents.3. Reduce the amount of protein loaded or use a larger column.[8]
II. Poor Protein Purity
Question Possible Causes Troubleshooting Suggestions
My purified protein contains a high level of aggregates. How can I remove them? 1. Suboptimal buffer conditions: pH, ionic strength, and temperature can all influence aggregation.[1]2. High protein concentration: Concentrating the protein can promote aggregation.[10]3. Ineffective chromatography step: The chosen chromatography method may not be suitable for separating monomers from aggregates.1. Screen different buffer conditions (pH, salt type, and concentration) to find those that minimize aggregation.[11]2. If possible, perform purification steps at lower protein concentrations.[10]3. Hydrophobic Interaction Chromatography (HIC) is often effective for aggregate removal. Aggregates are typically more hydrophobic than monomers and will bind more strongly to the HIC resin.[4][12] Size Exclusion Chromatography (SEC) can also be used to separate based on size.
How can I reduce Host Cell Protein (HCP) contamination? 1. Inefficient primary capture: The initial chromatography step (e.g., Protein A) may not be removing a sufficient amount of HCPs.2. Co-elution of HCPs: Some HCPs may have similar properties to the target protein and co-elute during chromatography.3. HCPs associated with the target protein: Some HCPs can form complexes with the therapeutic protein.[2]1. Optimize the wash steps during Protein A chromatography. Using wash buffers with different pH or additives can disrupt interactions between HCPs and the resin or the target protein.[2]2. Employ orthogonal chromatography steps. For example, follow an affinity step with ion-exchange chromatography (IEX) and then HIC.[2]3. For HCPs that associate with the product, wash steps with chaotropic agents or detergents might be necessary, but conditions must be optimized to avoid denaturing the target protein.

Data Presentation: Impurity Removal Efficiency

The following tables summarize typical quantitative data for the removal of common impurities during different purification steps.

Table 1: Host Cell Protein (HCP) Reduction in Monoclonal Antibody (mAb) Purification

Purification Step Typical HCP Reduction (Log Reduction Value - LRV) Typical HCP Concentration in Eluate (ppm) Reference
Protein A Affinity Chromatography2.5 - 42,000 - 10,000[2][13][14]
Anion Exchange Chromatography (AEX) - Flow-through mode>1 (can be up to 4 in weak partitioning mode)Varies[2]
Cation Exchange Chromatography (CEX)Varies< 100[14]
Hydrophobic Interaction Chromatography (HIC)Varies< 100[14]

Table 2: Aggregate Removal in Monoclonal Antibody (mAb) Purification

Chromatography Technique Mode of Operation Typical Aggregate Reduction Reference
Hydrophobic Interaction Chromatography (HIC)Flow-throughCan reduce aggregate content to below 1%[15]
Hydrophobic Interaction Membrane Chromatography (HIMC)Flow-throughCan achieve a 20% reduction in aggregate levels[16]
Cation Exchange Chromatography (CEX)Bind/EluteEffective for aggregate removal[2]

Table 3: Endotoxin Removal Efficiency

Method Removal Efficiency Key Considerations Reference
Triton X-114 Phase Separation1000-fold reduction in a single cycleMay leave residual detergent that requires removal.[17][18][17][18]
Ion Exchange ChromatographyHighSensitive to pH and salt conditions.[3][3]
Affinity ChromatographyHighCan be expensive.[3][3]

Experimental Protocols

Protocol 1: Endotoxin Removal using Triton X-114 Phase Separation

This protocol is adapted from established methods for removing endotoxin from protein solutions.[3][17][18]

Materials:

  • Protein sample contaminated with endotoxin

  • Triton X-114 detergent

  • Ice bath

  • Water bath or incubator at 37°C

  • Centrifuge capable of 20,000 x g

  • Endotoxin-free tubes

Procedure:

  • Detergent Addition: On ice, add Triton X-114 to the protein sample to a final concentration of 1% (v/v). Mix gently but thoroughly.[3]

  • Solubilization: Incubate the mixture at 4°C for 30 minutes with gentle stirring to ensure the detergent is fully dissolved.[3]

  • Phase Separation: Transfer the tube to a 37°C water bath and incubate for 10 minutes. This will cause the solution to become cloudy as the Triton X-114 separates into a distinct phase.[3]

  • Centrifugation: Centrifuge the sample at 20,000 x g for 10 minutes at 25°C. This will pellet the detergent-rich phase containing the endotoxins.[3]

  • Collect Aqueous Phase: Carefully collect the upper aqueous phase, which contains the purified protein. Avoid disturbing the lower detergent phase.[3]

  • Repeat (Optional): For higher purity, the collected aqueous phase can be subjected to a second round of phase separation by repeating steps 1-5.[3]

  • Detergent Removal: Residual Triton X-114 can be removed by subsequent purification steps like hydrophobic interaction chromatography or by using adsorbent beads.[17]

Protocol 2: General Protocol for Aggregate Removal using Hydrophobic Interaction Chromatography (HIC) in Flow-Through Mode

This protocol provides a general framework for developing a HIC step for aggregate removal.[12][15]

Materials:

  • HIC resin (e.g., Phenyl or Butyl Sepharose)

  • Chromatography column and system

  • Equilibration Buffer (e.g., phosphate (B84403) buffer at neutral pH with a specific salt concentration)

  • Protein sample containing aggregates

Procedure:

  • Resin Selection and Buffer Screening: The choice of resin and buffer conditions is critical and protein-dependent. Screen different HIC resins and salt concentrations (e.g., ammonium (B1175870) sulfate, sodium chloride) to find conditions where the monomeric protein flows through the column while the more hydrophobic aggregates bind.[15]

  • Column Packing and Equilibration: Pack the selected HIC resin in a suitable column. Equilibrate the column with the optimized equilibration buffer until the pH and conductivity are stable.

  • Sample Loading: Load the protein sample onto the equilibrated column. The protein should be in a buffer compatible with the equilibration buffer. The monomeric protein will pass through the column and be collected as the flow-through fraction.[15]

  • Collection of Flow-Through: Collect the fraction that elutes from the column during and immediately after sample loading. This fraction should contain the purified monomeric protein.

  • Column Stripping and Regeneration: After collecting the flow-through, strip the bound aggregates from the column using a low-salt buffer or water. Regenerate the column according to the manufacturer's instructions.

  • Analysis: Analyze the collected flow-through fraction for protein concentration, purity, and aggregate content using methods like Size Exclusion Chromatography (SEC) and SDS-PAGE.

Visualizations

Diagram 1: General Therapeutic Protein Purification Workflow

PurificationWorkflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing CellCulture Cell Culture/ Fermentation Harvest Harvest/ Clarification CellCulture->Harvest Capture Capture Step (e.g., Protein A Affinity) Harvest->Capture Removes cells/debris Polishing1 Polishing Step 1 (e.g., Ion Exchange) Capture->Polishing1 Removes bulk HCPs, DNA Polishing2 Polishing Step 2 (e.g., HIC for Aggregate Removal) Polishing1->Polishing2 Removes remaining HCPs, aggregates, charge variants Final Formulation/ Fill-Finish Polishing2->Final Final purity check

Caption: A typical workflow for therapeutic protein purification.

Diagram 2: Troubleshooting Logic for Poor Protein Purity

PurityTroubleshooting Start Poor Protein Purity ImpurityID Identify Primary Impurity (e.g., via SEC, SDS-PAGE) Start->ImpurityID Aggregates Aggregates ImpurityID->Aggregates High MW species HCPs Host Cell Proteins (HCPs) ImpurityID->HCPs Multiple bands on gel Other Other Impurities ImpurityID->Other Other contaminants OptimizeBuffer Optimize Buffer Conditions (pH, Salt, Additives) Aggregates->OptimizeBuffer OptimizeWash Optimize Wash Steps in Affinity Chromatography HCPs->OptimizeWash DiagnoseOther Diagnose Specific Impurity (e.g., DNA, Endotoxin) Other->DiagnoseOther AddHIC Incorporate HIC Step OptimizeBuffer->AddHIC If aggregation persists UseSEC Use Size Exclusion Chromatography (SEC) AddHIC->UseSEC For polishing AddIEX Add Orthogonal Step (e.g., Ion Exchange) OptimizeWash->AddIEX If HCPs remain SpecificRemoval Implement Specific Removal Method DiagnoseOther->SpecificRemoval ImpurityRemoval cluster_impurities Common Impurities cluster_methods Purification Methods Aggregates Aggregates HCPs Host Cell Proteins DNA Host Cell DNA Endotoxins Endotoxins ChargeVariants Charge Variants AC Affinity Chromatography AC->HCPs Bulk Removal IEX Ion Exchange (IEX) IEX->HCPs Polishing IEX->ChargeVariants Primary Method HIC Hydrophobic Interaction (HIC) HIC->Aggregates Primary Method SEC Size Exclusion (SEC) SEC->Aggregates AEX Anion Exchange (AEX) AEX->DNA Strongly Binds AEX->Endotoxins Strongly Binds

References

Technical Support Center: Strategies for Purifying Complex Therapeutic Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for therapeutic protein purification. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common issues encountered during the purification of complex therapeutic proteins.

Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Affinity Chromatography (AC) Troubleshooting

Question: Why is my protein yield low after affinity chromatography?

Answer: Low protein yield in affinity chromatography can stem from several factors, from initial protein expression to elution conditions.[1]

  • Low Expression Levels: The initial concentration of the target protein in your feedstock might be insufficient.[1]

  • Inefficient Cell Lysis: If cells are not completely lysed, a significant portion of the target protein will not be released for purification.[1]

  • Protein Insolubility: The target protein may be forming insoluble aggregates or inclusion bodies that are removed during clarification.[1]

  • Incorrect Binding Conditions: The pH or ionic strength of your sample and binding buffer may not be optimal for the interaction between the protein's tag and the resin.[2] Ensure no chelating agents (like EDTA) or strong reducing agents are present if using Immobilized Metal Affinity Chromatography (IMAC).

  • Column Overloading: Exceeding the binding capacity of your resin will cause the target protein to flow through without binding.

  • Too Mild Elution Conditions: The elution buffer may not be strong enough (e.g., incorrect pH or insufficient imidazole (B134444) concentration for His-tagged proteins) to disrupt the binding between your protein and the resin.[1]

  • Protein Precipitation on Column: The protein might precipitate on the column during purification. This can be addressed by decreasing the amount of sample loaded or using a linear gradient for elution instead of a step gradient.

  • Proteolytic Degradation: The target protein could be degraded by proteases present in the sample.[1]

Question: My purified protein has low purity. How can I improve it?

Answer: Low purity is often due to non-specific binding of contaminant proteins to the resin.

  • Insufficient Washing: The wash steps may not be stringent enough to remove all non-specifically bound proteins. Try increasing the wash volume or adding a non-ionic detergent (e.g., Tween 20) or glycerol (B35011) to the wash buffer to disrupt non-specific interactions.[3]

  • Contaminants Associating with Target Protein: Chaperones or other proteins may be interacting with your target protein. Adding detergents or reducing agents before cell sonication can help disrupt these interactions.

  • Non-Optimal Elution: Using a stepwise or linear gradient elution instead of a single-step elution can help separate the target protein from contaminants that have a slightly different affinity for the resin.

  • Consider a Different Resin: If purity issues persist, trying a resin with a different ligand or base matrix might be beneficial. For example, some resins are designed for higher purity applications.

Ion Exchange Chromatography (IEX) Troubleshooting

Question: My protein is not binding to the ion exchange column. What could be the issue?

Answer: Binding issues in IEX are almost always related to the buffer conditions and the charge properties of your protein.

  • Incorrect Buffer pH: For cation exchange, the buffer pH must be below your protein's isoelectric point (pI), and for anion exchange, it must be above the pI.[4] Verify your buffer's pH and the pI of your protein.

  • High Ionic Strength in Sample/Buffer: If the salt concentration in your sample or binding buffer is too high, it will compete with the protein for binding to the resin, preventing the protein from binding effectively.[4] Dilute your sample or perform a buffer exchange.

  • Protein Aggregation: Aggregated protein may not bind correctly to the column. Ensure your protein is soluble in the binding buffer.[3]

Question: How can I improve the resolution and purity in my IEX separation?

Answer: Optimizing elution conditions is key to improving resolution in IEX.[5][6]

  • Optimize the Gradient: A steep elution gradient may cause co-elution of proteins with similar charges. Using a shallower gradient can improve separation.[4][7]

  • Adjust the Flow Rate: A lower flow rate can sometimes improve resolution by allowing more time for interactions between the proteins and the resin.[3]

  • Check for Column Degradation: A poorly packed or old column can lead to poor resolution.[4]

  • Consider a Different IEX Resin: Different resins have different selectivities. Trying a resin with a different functional group (e.g., strong vs. weak ion exchanger) may improve your separation.[5]

Size Exclusion Chromatography (SEC) Troubleshooting

Question: My protein is eluting earlier or later than expected in SEC. Why?

Answer: Elution time in SEC is primarily determined by the hydrodynamic radius of the protein. Deviations from the expected elution volume often point to issues with the protein's state or interactions with the column matrix.

  • Protein Aggregation: If the protein elutes earlier than expected (in or near the void volume), it is likely aggregating.[8]

  • Ionic or Hydrophobic Interactions: If the protein elutes later than expected, it may be interacting with the SEC resin.[4] This can be minimized by increasing the salt concentration of the mobile phase (e.g., 150-300 mM NaCl).[4][9]

  • Incorrect Column Choice: The selected SEC column may not have the appropriate fractionation range for your protein's molecular weight.[4][10]

Question: The peaks in my SEC chromatogram are broad. How can I sharpen them?

Answer: Broad peaks in SEC can be caused by several factors related to the column, sample, and running conditions.

  • Column Overloading: Injecting too much sample volume or too high a protein concentration can lead to peak broadening.[11][12]

  • Poorly Packed Column: A poorly packed column can result in uneven flow and peak distortion.[11]

  • Suboptimal Flow Rate: A flow rate that is too high can decrease resolution, while one that is too slow can lead to diffusion and broader peaks.[10]

  • System Dead Volume: Excessive tubing length or diameter between the column and the detector can contribute to peak broadening.[4]

Hydrophobic Interaction Chromatography (HIC) Troubleshooting

Question: My protein is precipitating during HIC. How can I prevent this?

Answer: Protein precipitation is a common issue in HIC due to the high salt concentrations used.

  • Optimize Salt Concentration: Use the minimum salt concentration required for binding.[11] Different salts have different effects on protein solubility, so testing alternatives to ammonium (B1175870) sulfate (B86663) (e.g., sodium chloride) may be beneficial.[11][13]

  • Reduce Protein Concentration: High local protein concentrations on the column can lead to aggregation and precipitation.[11] Try loading less sample.

  • Use Additives: Including certain additives in your buffers can sometimes improve protein solubility.[14]

Question: How can I improve the separation of different protein species (e.g., antibody drug conjugate DAR species) in HIC?

Answer: Fine-tuning the elution conditions is crucial for resolving closely related protein species.

  • Optimize the Elution Gradient: A shallower elution gradient (decreasing salt concentration) can significantly improve the separation of species with small differences in hydrophobicity.[11]

  • Adjust Mobile Phase pH: While less impactful than salt concentration, pH can still influence selectivity in HIC.[11]

  • Try a Different HIC Resin: HIC resins are available with different hydrophobic ligands (e.g., phenyl, butyl, octyl). A resin with a different hydrophobicity may provide better resolution.[4]

General Troubleshooting Topics

Question: I'm observing protein aggregation throughout my purification process. What strategies can I use to minimize it?

Answer: Protein aggregation is a common challenge that can occur at any stage of purification.[15][16]

  • Maintain Low Protein Concentration: High protein concentrations can promote aggregation.[14]

  • Optimize Buffer Conditions:

    • pH: Proteins are often least soluble at their isoelectric point (pI). Ensure your buffer pH is at least one unit away from the protein's pI.[14]

    • Ionic Strength: The salt concentration can affect electrostatic interactions. The optimal salt concentration to prevent aggregation is protein-dependent.[14]

  • Use Additives: Certain additives can help stabilize proteins and prevent aggregation. These include:

    • Glycerol: A cryoprotectant that can prevent aggregation during freeze-thaw cycles.[14]

    • Non-denaturing detergents (e.g., Tween 20, CHAPS): Can help solubilize protein aggregates.[14]

    • Reducing agents (e.g., DTT, TCEP): Can prevent the formation of intermolecular disulfide bonds, but be aware of their compatibility with certain chromatography resins like IMAC.[17]

  • Control Temperature: Store purified proteins at appropriate temperatures (e.g., -80°C) and minimize freeze-thaw cycles.[14]

Question: My final product has high levels of Host Cell Proteins (HCPs). How can I improve their removal?

Answer: Effective HCP removal typically requires a multi-step purification process.[18][19]

  • Optimize Protein A Chromatography: While highly specific, some HCPs can co-elute with the antibody.[20] Intermediate washes at a pH between the binding and elution pH can help remove non-specifically bound HCPs.[18] Adding detergents or salts to the wash buffer can also disrupt HCP-antibody interactions.[18]

  • Ion Exchange Chromatography: IEX, particularly anion exchange in flow-through mode, is very effective at removing negatively charged HCPs from antibodies, which are typically positively charged under the operating conditions.[21][22]

  • Mixed-Mode Chromatography: Resins with mixed-mode ligands (e.g., combining hydrophobic and ionic interactions) can offer unique selectivities for HCP removal.[23]

Question: How can I effectively remove endotoxins from my therapeutic protein?

Answer: Endotoxins are negatively charged lipopolysaccharides that are challenging to remove due to their stability.[24][25]

  • Anion Exchange Chromatography (AEC): This is a highly effective method as endotoxins are strongly negatively charged and will bind tightly to a positively charged AEC resin under conditions where the target protein may flow through.[26]

  • Phase Separation with Triton X-114: This method uses a non-ionic detergent that separates into a detergent-rich phase (containing endotoxins) and an aqueous phase (containing the protein) upon a temperature shift.[26]

  • Affinity Adsorbents: Specialized affinity ligands (e.g., polymyxin (B74138) B) can be used to specifically bind and remove endotoxins.[26]

Quantitative Data Tables

Table 1: Comparison of Common Affinity Chromatography Resins
Resin TypeLigandBinding Capacity (mg IgG/mL resin)Key Features
MabSelect SuReAlkali-stabilized Protein A~60-63High capacity, high flow rates, alkaline resistant.
ProSep-vA UltraProtein A~60-63Rigid porous glass matrix, high capacity.
Protein A AgaroseNative or Recombinant Protein A~10-25Standard resin for antibody purification.[27]
Protein G AgaroseRecombinant Protein G~10-25Broader binding specificity to different IgG subclasses and species.[27]
HisTrap FF crudeIMAC (Ni-NTA)Varies by proteinDesigned for direct loading of unclarified lysates.

Note: Binding capacity is highly dependent on the specific antibody, flow rate, and buffer conditions.[27][28]

Experimental Protocols

Protocol 1: Endotoxin Removal using Triton X-114 Phase Separation

This protocol is adapted for the removal of endotoxins from a protein solution.

Materials:

  • Protein solution

  • Triton X-114

  • Ice bath

  • Water bath at 37°C

  • Centrifuge capable of 20,000 x g and 25°C

Procedure:

  • Cool the protein solution and Triton X-114 on ice.

  • Add Triton X-114 to the protein solution to a final concentration of 1% (w/v).

  • Incubate the mixture at 4°C for 30 minutes with constant, gentle stirring to ensure a homogeneous solution.[26]

  • Transfer the sample to a 37°C water bath and incubate for 10 minutes to induce phase separation. You should observe the solution becoming cloudy.[26]

  • Centrifuge the mixture at 20,000 x g for 10 minutes at 25°C to separate the phases.[26]

  • Carefully collect the upper aqueous phase, which contains your purified protein. Avoid disturbing the lower, detergent-rich phase containing the endotoxins.[26]

  • For higher purity, repeat the process (steps 2-6) one to two more times.[26]

Visualizations

Purification_Workflow cluster_0 Upstream cluster_1 Downstream Processing CellCulture Cell Culture/ Fermentation Harvest Harvest/ Clarification CellCulture->Harvest Crude Feed Capture Capture Step (e.g., Protein A) Harvest->Capture Clarified Feed Intermediate Intermediate Step (e.g., IEX) Capture->Intermediate Partially Purified Polishing Polishing Step (e.g., SEC/HIC) Intermediate->Polishing High Purity Formulation Formulation/ Sterile Filtration Polishing->Formulation Final Product

General multi-step therapeutic protein purification workflow.

Low_Yield_Troubleshooting Start Low Protein Yield CheckBinding Protein in Flow-through? Start->CheckBinding CheckElution Protein in Eluate? CheckBinding->CheckElution No BindingConditions Incorrect Binding Conditions (pH, Salt)? CheckBinding->BindingConditions Yes ResinCapacity Column Overloaded? CheckBinding->ResinCapacity Yes TagIssue Affinity Tag Inaccessible or Cleaved? CheckBinding->TagIssue Yes ElutionConditions Elution Conditions Too Mild? CheckElution->ElutionConditions No Precipitation Protein Precipitated on Column? CheckElution->Precipitation No AdjustBuffer Adjust/Exchange Buffer BindingConditions->AdjustBuffer ReduceLoad Reduce Sample Load ResinCapacity->ReduceLoad CheckConstruct Verify Protein Construct TagIssue->CheckConstruct IncreaseStrength Increase Eluent Strength (e.g., [Imidazole], lower pH) ElutionConditions->IncreaseStrength ChangeBuffer Add Solubilizing Agents Use Gradient Elution Precipitation->ChangeBuffer

Troubleshooting decision tree for low protein yield.

Purification_Interplay AC Affinity Chromatography IEX Ion Exchange Chromatography AC->IEX Removes bulk impurities HIC Hydrophobic Interaction Chromatography AC->HIC Alternative intermediate step IEX->HIC Removes HCPs, product-related impurities SEC Size Exclusion Chromatography IEX->SEC Alternative polishing step HIC->SEC Removes aggregates

Logical relationships between common purification steps.

Frequently Asked Questions (FAQs)

Q1: What is a typical multi-step purification strategy for a monoclonal antibody (mAb)? A typical mAb purification platform consists of three main chromatography steps.[29] The process begins with a capture step using Protein A affinity chromatography, which provides high purity and yield in a single step.[20][29] This is followed by an intermediate purification step, often cation exchange chromatography (CEX), to remove bulk impurities like host cell proteins (HCPs) and leached Protein A.[22] The final polishing step is frequently anion exchange chromatography (AEX) in flow-through mode to remove remaining HCPs, DNA, and viruses.[21][22] Sometimes, a size exclusion or hydrophobic interaction chromatography step is included for aggregate removal.[29]

Q2: When should I choose an affinity tag for my recombinant protein? Affinity tags are peptide sequences added to a recombinant protein to facilitate its purification.[30] They are extremely useful when a specific affinity ligand (like Protein A for antibodies) is not available for your protein of interest.[30] The choice of tag depends on factors like the required purity, expression system, and whether the tag needs to be removed post-purification.[30] For example, poly-histidine tags are widely used with IMAC resins, but may result in lower purity compared to more specific antibody-based affinity tags.[30]

Q3: What does "flow-through" mode mean in chromatography? Flow-through mode is a chromatography technique where the conditions are set so that the target molecule does not bind to the column resin, but impurities do. The purified target molecule is then collected in the "flow-through." This is commonly used in ion exchange chromatography for mAb purification, where conditions are chosen (e.g., pH and ionic strength) for impurities like HCPs and DNA to bind to an anion exchange column while the mAb flows through.[21]

Q4: How important is sample preparation before loading onto a column? Proper sample preparation is critical for a successful purification. This includes clarifying the sample by centrifugation or filtration (e.g., using a 0.22 or 0.45 µM filter) to remove cells and debris that can clog the column. It also involves ensuring the sample is in a buffer that is compatible with the first chromatography step, which may require buffer exchange or dilution to adjust pH and ionic strength.[2]

Q5: Can I reuse my chromatography columns? If so, how should I clean and store them? Yes, most chromatography resins can be cleaned and reused multiple times, which is crucial for process economics. Cleaning-in-place (CIP) procedures are used to remove strongly bound proteins and contaminants. The specific CIP protocol depends on the resin type but often involves washing with high salt, low/high pH solutions, or sodium hydroxide. For storage, columns are typically filled with a solution that prevents microbial growth, such as 20% ethanol. Always refer to the manufacturer's instructions for specific cleaning and storage protocols for your resin.

References

Validation & Comparative

4-Phenyl-3-butyn-2-one: A Comparative Guide to its Performance in Michael Additions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug discovery, the Michael addition stands as a cornerstone reaction for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of the Michael acceptor is critical in dictating the efficiency, selectivity, and overall success of this transformation. Among the various classes of acceptors, ynones, and specifically 4-phenyl-3-butyn-2-one, have garnered significant attention. This guide provides an objective comparison of the performance of this compound against other representative ynones in Michael addition reactions, supported by experimental data and detailed protocols.

Reactivity Profile of Ynones in Michael Additions

Ynones are α,β-alkynyl ketones that serve as potent Michael acceptors. Their reactivity is governed by the electron-withdrawing nature of the carbonyl group, which polarizes the carbon-carbon triple bond, rendering the β-carbon susceptible to nucleophilic attack. The general mechanism involves the 1,4-conjugate addition of a nucleophile to the ynone, leading to the formation of a β-substituted α,β-unsaturated ketone.

The structural features of the ynone, including the substituents on the alkyne and the ketone, significantly influence its reactivity. Factors such as steric hindrance and the electronic properties of these substituents play a crucial role in modulating the rate and outcome of the Michael addition.

Comparative Performance Analysis

To provide a clear comparison, this guide evaluates the performance of this compound against two other structurally distinct ynones: ethyl propiolate, which possesses an ester electron-withdrawing group, and 3-decyn-2-one, an aliphatic ynone. The comparison is based on their reactivity with various classes of nucleophiles: thiols, amines, and carbanions (specifically, diethyl malonate).

Thiol Nucleophiles

The addition of thiols to ynones is a highly efficient process, often proceeding under mild conditions. A study comparing the reactivity of different Michael acceptors with a thiol-terminated peptide revealed that ynones are generally more reactive than propiolates and propiolamides.[1]

EntryYnone Michael AcceptorNucleophileProductYield (%)Reference
1This compoundThiol-terminated peptideβ-Thio-α,β-unsaturated ketoneQuantitative[1]
2Methyl propiolateThiol-terminated peptideβ-Thio-α,β-unsaturated ester30[1]
3PhenylpropiolamideThiol-terminated peptideβ-Thio-α,β-unsaturated amide<5[1]

As indicated in the table, this compound demonstrated superior reactivity, affording a quantitative yield of the Michael adduct, while methyl propiolate and phenylpropiolamide gave significantly lower yields under the same conditions. This highlights the enhanced electrophilicity of the ynone scaffold compared to the corresponding ester and amide analogues.

Amine Nucleophiles

The aza-Michael addition is a vital transformation for the synthesis of nitrogen-containing compounds. The reactivity of ynones with amine nucleophiles is generally high.

EntryYnone Michael AcceptorNucleophileProductYield (%)Reference
1Ethyl propiolatePiperidineβ-Amino-α,β-unsaturated ester66[2]

While a direct comparative study with this compound under identical conditions was not found in the searched literature, the data for ethyl propiolate provides a benchmark for its reactivity with secondary amines. The reaction proceeds with moderate to good yield.

Carbon Nucleophiles (Diethyl Malonate)

The Michael addition of stabilized carbanions, such as the enolate of diethyl malonate, is a powerful tool for C-C bond formation.

No direct comparative experimental data for the Michael addition of diethyl malonate to this compound versus other ynones was found in the performed search. However, the general reactivity of ynones suggests that they would be effective acceptors for malonate nucleophiles.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic methods. Below are representative protocols for the Michael addition of various nucleophiles to ynones.

General Protocol for Thiol-Michael Addition to an Ynone

This protocol is adapted from a general procedure for the conjugate addition of thiols to α,β-unsaturated carbonyl compounds.

Materials:

  • Ynone (e.g., this compound) (1.0 mmol)

  • Thiol (e.g., thiophenol) (1.2 mmol)

  • Solvent (e.g., water, acetonitrile) (5 mL)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of the ynone in the chosen solvent, add the thiol.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired β-thio-α,β-unsaturated ketone.

General Protocol for Aza-Michael Addition to an Ynone

This protocol is a general procedure for the addition of amines to ynones.

Materials:

  • Ynone (e.g., ethyl propiolate) (1.0 mmol)

  • Amine (e.g., piperidine) (1.1 mmol)

  • Solvent (e.g., Dichloromethane, Acetonitrile) (10 mL)

  • Base (optional, e.g., Triethylamine)

Procedure:

  • Dissolve the ynone in the chosen solvent in a round-bottom flask.

  • Add the amine to the solution. If a catalyst is used, add it at this stage.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the β-amino-α,β-unsaturated ketone.

General Protocol for Michael Addition of Diethyl Malonate to an Ynone

This protocol describes the base-catalyzed addition of diethyl malonate to an ynone.[3][4]

Materials:

  • Ynone (1.0 mmol)

  • Diethyl malonate (1.2 mmol)

  • Base (e.g., Sodium ethoxide) (1.1 mmol)

  • Solvent (e.g., Ethanol) (15 mL)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the base in the solvent, add diethyl malonate dropwise at 0 °C to generate the enolate.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of the ynone in the solvent to the enolate solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Michael Addition Workflow

The following diagram illustrates a typical experimental workflow for performing and analyzing a Michael addition reaction.

Michael_Addition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Select Ynone & Nucleophile Solvent_Catalyst Choose Solvent & Catalyst Mixing Combine Reactants Solvent_Catalyst->Mixing Monitoring Monitor Progress (TLC) Mixing->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Yield Determine Yield Characterization->Yield

Caption: A typical experimental workflow for Michael addition reactions.

Conclusion

This compound emerges as a highly reactive and versatile Michael acceptor, particularly for thiol nucleophiles, where it demonstrates superior performance compared to propiolate and propiolamide (B17871) analogues. Its reactivity is attributed to the strong electron-withdrawing effect of the ketone functionality. While direct comparative data for amine and carbon nucleophiles is less available, the general principles of ynone reactivity suggest that it would be a competent acceptor in these transformations as well. The provided protocols offer a foundation for researchers to explore the utility of this compound and other ynones in their synthetic endeavors. Further systematic studies comparing a broader range of ynones and nucleophiles under standardized conditions would be invaluable for a more comprehensive understanding of their relative performance.

References

A Comparative Guide to the Reactivity of 4-Phenyl-3-butyn-2-one and Phenylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4-phenyl-3-butyn-2-one and phenylacetylene (B144264). The information presented herein is supported by experimental data and established chemical principles to assist researchers in selecting the appropriate reagent for their synthetic needs.

Executive Summary

This compound and phenylacetylene are both valuable building blocks in organic synthesis, each possessing a phenyl group and an alkyne moiety. However, their reactivity profiles differ significantly due to the presence of a conjugated ketone in this compound. This structural feature renders this compound a highly activated Michael acceptor, making it exceptionally reactive towards nucleophilic conjugate addition. In contrast, phenylacetylene, a terminal alkyne, exhibits more classical alkyne reactivity, participating in reactions such as deprotonation-alkylation and metal-catalyzed couplings. While phenylacetylene can undergo nucleophilic addition, it is generally less reactive than the activated ynone system of this compound.

Data Presentation: A Comparative Overview

FeatureThis compoundPhenylacetylene
IUPAC Name 4-phenylbut-3-yn-2-oneEthynylbenzene
Molecular Formula C₁₀H₈OC₈H₆
Molecular Weight 144.17 g/mol 102.13 g/mol
Key Functional Group Ynone (alkyne conjugated to a ketone)Terminal Alkyne
Reactivity Towards Nucleophiles High reactivity via 1,4-conjugate (Michael) addition. The electron-withdrawing ketone activates the alkyne.Lower reactivity compared to ynones. Requires strong nucleophiles or specific catalysts for addition.
Acidity of Alkyne Proton (pKa) Not applicable (internal alkyne)~28.7 (in DMSO)[1]
Common Reaction Types Nucleophilic conjugate addition (e.g., with thiols, amines), Cycloadditions, Reductions.Deprotonation-alkylation, Sonogashira coupling, Glaser coupling, Alkyne metathesis, Hydration to form acetophenone.[1]
Illustrative Reaction Yield Quantitative yields are often observed in conjugate additions with thiols.[2]Yields in nucleophilic additions are generally lower and reaction conditions can be harsher.

Reactivity in Detail

Nucleophilic Addition

The most significant difference in reactivity between the two compounds lies in their susceptibility to nucleophilic attack.

This compound: As an α,β-alkynyl ketone (ynone), the triple bond is activated by the electron-withdrawing effect of the conjugated carbonyl group. This polarization makes the β-carbon highly electrophilic and susceptible to 1,4-conjugate addition, also known as a Michael addition. Soft nucleophiles such as thiols and amines readily add to the alkyne in a highly facile and often quantitative manner. For instance, a study on the reactivity of various activated alkynes in base-catalyzed conjugate additions with thiol-terminated peptides reported quantitative yields for ynones[2].

Phenylacetylene: The alkyne in phenylacetylene is not activated by a conjugated electron-withdrawing group. While it can undergo nucleophilic addition, the reaction is generally less favorable and requires stronger nucleophiles or specific catalytic activation. The terminal proton of phenylacetylene is weakly acidic and can be removed by a strong base to form a powerful nucleophile itself (an acetylide), which is a cornerstone of its synthetic utility in C-C bond formation.

Metal-Catalyzed Coupling Reactions

Phenylacetylene: Phenylacetylene is a premier substrate for a variety of metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the synthesis of complex organic molecules. The reaction proceeds via the formation of a copper acetylide, which then undergoes transmetalation to a palladium catalyst.

This compound: As an internal alkyne, this compound cannot directly participate in reactions that require a terminal alkyne C-H bond, such as the Sonogashira coupling.

Experimental Protocols

Protocol 1: Thiol-Michael Addition to this compound

This protocol describes the conjugate addition of a thiol to this compound, a reaction that typically proceeds with high efficiency.

Materials:

  • This compound

  • Thiol (e.g., thiophenol)

  • Base catalyst (e.g., triethylamine (B128534) or DBU)

  • Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), THF, or Acetonitrile (CH₃CN))

  • Round-bottom flask, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.

  • Add the thiol (1.1 equivalents) to the solution.

  • Add a catalytic amount of the base (e.g., 0.1 equivalents of triethylamine).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within a few hours.

  • Upon completion, the reaction mixture can be concentrated under reduced pressure and the residue purified by flash column chromatography on silica (B1680970) gel to yield the β-thioalkenyl ketone product.

Protocol 2: Sonogashira Coupling of Phenylacetylene with an Aryl Iodide

This protocol outlines a standard procedure for the palladium/copper-catalyzed Sonogashira coupling.

Materials:

  • Phenylacetylene

  • Aryl iodide (e.g., iodobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Schlenk flask or similar reaction vessel for reactions under inert atmosphere

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 equivalent), Pd(PPh₃)₂Cl₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).

  • Add the anhydrous solvent and the amine base.

  • Add phenylacetylene (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • The filtrate is then typically subjected to an aqueous workup, followed by extraction with an organic solvent.

  • The combined organic layers are dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated.

  • The crude product is purified by flash column chromatography to afford the disubstituted alkyne.

Visualization of Reactivity

Nucleophilic Addition Mechanisms

The following diagram illustrates the fundamental difference in the mechanism of nucleophilic addition to this compound and phenylacetylene.

G cluster_0 This compound (Ynone) cluster_1 Phenylacetylene Ynone Ph-C≡C-C(=O)Me Intermediate1 Ph-C(Nu)=C⁻-C(=O)Me ↔ Ph-C(Nu)=C=C(O⁻)Me (Resonance-stabilized intermediate) Ynone->Intermediate1 Nucleophile1 Nu⁻ Nucleophile1->Ynone 1,4-Conjugate (Michael) Addition Protonation1 H⁺ Intermediate1->Protonation1 Protonation Product1 Ph-C(Nu)=CH-C(=O)Me (Conjugate addition product) Protonation1->Product1 Phenylacetylene Ph-C≡C-H Acetylide Ph-C≡C⁻ (Acetylide anion) Phenylacetylene->Acetylide Vinyl_anion Ph-C(Nu)=C⁻-H Phenylacetylene->Vinyl_anion Base Base⁻ Base->Phenylacetylene Deprotonation Electrophile E⁺ Acetylide->Electrophile Nucleophilic Attack Coupling_Product Ph-C≡C-E (Coupling product) Electrophile->Coupling_Product Nucleophile2 Nu⁻ Nucleophile2->Phenylacetylene Direct Nucleophilic Attack (less favorable) Protonation2 H⁺ Vinyl_anion->Protonation2 Protonation Addition_Product Ph-C(Nu)=CH₂ (Addition product) Protonation2->Addition_Product

Figure 1: Comparative reaction pathways of this compound and phenylacetylene.

Experimental Workflow: Sonogashira Coupling

The following diagram outlines a typical laboratory workflow for a Sonogashira coupling reaction involving phenylacetylene.

G start Start: Assemble Reactants reaction Reaction: - Inert Atmosphere - Stirring at RT or Heat start->reaction 1. Combine reagents monitoring Monitoring: TLC Analysis reaction->monitoring 2. During reaction workup Workup: - Filter Catalyst - Aqueous Wash - Extraction monitoring->workup 3. Upon completion purification Purification: Flash Column Chromatography workup->purification 4. Isolate crude product characterization Characterization: NMR, MS, etc. purification->characterization 5. Isolate pure product end End: Pure Product characterization->end 6. Confirm structure

Figure 2: A typical experimental workflow for Sonogashira coupling.

Conclusion

References

A Comparative Guide to the Catalytic Synthesis of 4-Phenyl-3-butyn-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Phenyl-3-butyn-2-one, a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds and molecules of pharmaceutical interest, can be achieved through various catalytic methodologies. This guide provides a comparative overview of the catalytic efficiency of different synthetic routes, with a focus on providing actionable experimental data and protocols.

Comparison of Catalytic Efficiency

The selection of a synthetic route is often a trade-off between yield, reaction conditions, catalyst cost, and environmental impact. Below is a summary of quantitative data for the most prominent catalytic method for the synthesis of this compound: the Sonogashira coupling. While other methods such as those employing zeolite, gold, or enzymatic catalysts have been explored for related transformations, specific and comparable data for the direct synthesis of this compound remains limited in the current literature.

Catalytic MethodCatalyst SystemReactantsSolventTemperature (°C)Reaction Time (h)Yield (%)
Sonogashira Coupling PdCl₂(PPh₃)₂ / CuIPhenylacetylene (B144264), Acetyl ChlorideTriethylamine (B128534)Room Temp.1.5 - 3~98
Sonogashira Coupling Pd(OAc)₂ / PPh₃Phenylacetylene, Acetyl ChlorideToluene / Triethylamine110260-95
Copper-Free Sonogashira [DTBNpP]Pd(crotyl)ClPhenylacetylene, Aryl BromideDMSORoom Temp.2up to 97

Experimental Protocols

Palladium/Copper-Catalyzed Sonogashira Coupling

This is the most widely reported and high-yielding method for the synthesis of this compound.

Reactants:

  • Phenylacetylene

  • Acetyl Chloride

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

Procedure:

  • To a stirred solution of phenylacetylene (1.0 eq) and triethylamine (2.0 eq) in a suitable solvent such as THF or toluene, add the palladium catalyst (e.g., 1-5 mol%) and the copper(I) iodide co-catalyst (e.g., 1-5 mol%) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1.5 to 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to afford this compound.

Reaction Mechanisms and Workflows

Sonogashira Coupling Catalytic Cycle

The Sonogashira coupling reaction proceeds through a synergistic interplay between a palladium catalyst and a copper co-catalyst. The generally accepted mechanism involves two interconnected catalytic cycles.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkynyl Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Alkynyl Transmetalation (from Cu cycle) PdII_Alkynyl->Pd0 Product Ar-C≡C-R PdII_Alkynyl->Product Reductive Elimination CuX CuX Cu_Alkyne [H-C≡C-R]·CuX CuX->Cu_Alkyne π-Alkyne Complex Cu_Acetylide Cu-C≡C-R Cu_Alkyne->Cu_Acetylide Deprotonation (Base) Cu_Acetylide->PdII_Aryl Transmetalation Cu_Acetylide->CuX Regeneration ArX Aryl Halide (Ar-X) ArX->Pd0 Alkyne Terminal Alkyne (H-C≡C-R) Alkyne->CuX Base Base Base->Cu_Alkyne

Catalytic cycle of the Sonogashira coupling reaction.
Experimental Workflow for Sonogashira Synthesis

The following diagram illustrates the typical laboratory workflow for the synthesis and purification of this compound via the Sonogashira coupling.

experimental_workflow start Start: Assemble Reaction reaction Sonogashira Coupling Reaction (Phenylacetylene + Acetyl Chloride) start->reaction monitoring Monitor Progress (TLC) reaction->monitoring workup Aqueous Workup (Quenching, Extraction) monitoring->workup Reaction Complete drying Drying and Concentration workup->drying purification Column Chromatography drying->purification analysis Characterization (NMR, IR, MS) purification->analysis end Final Product: This compound analysis->end

General experimental workflow for Sonogashira synthesis.

Concluding Remarks

For the synthesis of this compound, the Palladium/Copper-catalyzed Sonogashira coupling stands out as a highly efficient and well-documented method, consistently providing high yields under mild conditions. While copper-free variations of the Sonogashira reaction are emerging as viable alternatives to mitigate concerns associated with copper catalysis, they may require specific ligands and optimization. Other catalytic systems, such as those based on zeolites and gold, have shown promise in related transformations but require further research to establish their efficacy for the direct synthesis of this particular ynone. Enzymatic methods, while offering high selectivity, are currently more developed for the reduction of this compound rather than its direct synthesis. Researchers and professionals in drug development are encouraged to consider the Sonogashira coupling as the primary choice for obtaining this compound, while keeping an eye on the development of more sustainable and efficient catalytic systems.

A Comparative Spectroscopic Guide to the Reaction Adducts of 4-Phenyl-3-butyn-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Spectroscopic Shifts and Structural Elucidation of Michael Adducts

4-Phenyl-3-butyn-2-one is a versatile building block in organic synthesis, prized for its reactive acetylenic ketone functionality. This ynone readily undergoes a variety of transformations, most notably Michael additions, to yield a diverse array of functionalized adducts. Understanding the spectroscopic characteristics of these products is paramount for reaction monitoring, structural confirmation, and the development of novel molecular entities. This guide provides a comparative analysis of the spectroscopic data for key reaction adducts of this compound, supported by detailed experimental protocols.

Spectroscopic Comparison of this compound and its Adducts

The addition of nucleophiles to the activated triple bond of this compound results in significant and predictable changes in their spectroscopic signatures. This section provides a comparative summary of the key spectroscopic data for the starting ynone and its Michael adducts with thiols and amines, as well as its reduction product.

Table 1: Comparative ¹H NMR Data (δ, ppm)

CompoundH-3 (vinyl/alkynyl)H-4 (phenyl-adjacent)-CH₃Aromatic ProtonsOther
This compound --2.41 (s)7.35-7.55 (m)-
(E/Z)-4-Phenyl-4-(phenylthio)-3-buten-2-one 6.5 - 6.8 (s)-2.3 - 2.5 (s)7.1 - 7.6 (m)-
(E/Z)-4-Amino-4-phenyl-3-buten-2-one 5.0 - 5.5 (s)-1.9 - 2.2 (s)7.0 - 7.5 (m)NH₂: broad s
(E)-4-Phenyl-3-buten-2-one 6.72 (d, J=16.2 Hz)7.51 (d, J=16.2 Hz)2.39 (s)7.3 - 7.6 (m)-

Table 2: Comparative ¹³C NMR Data (δ, ppm)

CompoundC=OC-3C-4-CH₃Aromatic Carbons
This compound 184.587.995.832.7120.3, 128.6, 130.7, 133.0
(E/Z)-4-Phenyl-4-(phenylthio)-3-buten-2-one ~196~125~145~30~127-135
(E/Z)-4-Amino-4-phenyl-3-buten-2-one ~195~95~160~30~126-138
(E)-4-Phenyl-3-buten-2-one 198.1129.1143.327.6128.5, 129.0, 130.6, 134.8

Table 3: Comparative IR (cm⁻¹) and Mass Spectrometry (m/z) Data

CompoundKey IR Absorptions (cm⁻¹)MS (m/z) [M]⁺
This compound ~2200 (C≡C), ~1680 (C=O)144.06
(E/Z)-4-Phenyl-4-(phenylthio)-3-buten-2-one ~1650 (C=O, conjugated), ~1580 (C=C)254.09
(E/Z)-4-Amino-4-phenyl-3-buten-2-one ~3300-3500 (N-H), ~1630 (C=O, conjugated), ~1590 (C=C)161.09
(E)-4-Phenyl-3-buten-2-one ~1670 (C=O, conjugated), ~1610 (C=C), ~970 (trans C-H bend)146.07

Reaction Pathways and Experimental Workflows

The formation of these adducts can be visualized through distinct reaction pathways and experimental workflows.

Reaction_Pathways Ynone This compound Thiol_Adduct (E/Z)-4-Phenyl-4-(phenylthio)-3-buten-2-one Ynone->Thiol_Adduct + PhSH (Michael Addition) Amine_Adduct (E/Z)-4-Amino-4-phenyl-3-buten-2-one Ynone->Amine_Adduct + RNH₂ (Michael Addition) Enone (E)-4-Phenyl-3-buten-2-one Ynone->Enone Reduction (e.g., H₂, Pd/C)

Caption: Reaction pathways for the formation of adducts from this compound.

Experimental_Workflow Start Reactants: This compound + Nucleophile Reaction Reaction Setup: Solvent, Catalyst (if any), Temperature, Time Start->Reaction Workup Reaction Work-up: Quenching, Extraction, Drying Reaction->Workup Purification Purification: Column Chromatography or Recrystallization Workup->Purification Characterization Spectroscopic Characterization: NMR, IR, MS Purification->Characterization

Caption: General experimental workflow for the synthesis and characterization of adducts.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and analysis of these compounds.

Synthesis of (E/Z)-4-Phenyl-4-(phenylthio)-3-buten-2-one (Thiol Adduct)

Materials:

  • This compound (1.0 mmol)

  • Thiophenol (1.1 mmol)

  • Triethylamine (0.1 mmol)

  • Dichloromethane (10 mL)

Procedure:

  • To a solution of this compound in dichloromethane, add thiophenol and triethylamine.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired product as a mixture of E/Z isomers.

Synthesis of (E/Z)-4-Amino-4-phenyl-3-buten-2-one (Amine Adduct)

Materials:

  • This compound (1.0 mmol)

  • Primary or secondary amine (1.1 mmol)

  • Ethanol (10 mL)

Procedure:

  • Dissolve this compound in ethanol.

  • Add the amine to the solution and stir the mixture at room temperature. For less reactive amines, gentle heating may be required.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can often be purified by recrystallization or column chromatography.

Synthesis of (E)-4-Phenyl-3-buten-2-one (Reduction Product)

Materials:

  • This compound (1.0 mmol)

  • Palladium on activated carbon (10 mol%)

  • Ethyl acetate (B1210297) (15 mL)

  • Hydrogen gas

Procedure:

  • Dissolve this compound in ethyl acetate in a flask suitable for hydrogenation.

  • Add the palladium on carbon catalyst.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by chromatography if necessary.

This guide provides a foundational understanding of the spectroscopic characteristics of key adducts derived from this compound. The provided data and protocols serve as a valuable resource for researchers engaged in the synthesis and characterization of novel compounds based on this versatile scaffold.

1H NMR Analysis for Confirming Michael Addition to 4-Phenyl-3-buten-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the ¹H NMR spectra of 4-phenyl-3-buten-2-one (B7806413) before and after undergoing a Michael addition reaction. It serves as a practical resource for researchers, chemists, and drug development professionals to confirm the successful formation of the carbon-carbon bond at the β-position of the α,β-unsaturated ketone. The guide includes a representative experimental protocol and a comparative analysis of key spectral data.

Introduction to the Michael Addition

The Michael addition, a cornerstone in synthetic organic chemistry, involves the conjugate 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). This reaction is highly valued for its efficiency in forming new carbon-carbon or carbon-heteroatom bonds under relatively mild conditions. 4-Phenyl-3-buten-2-one is a classic Michael acceptor, featuring a conjugated system that activates the β-carbon for nucleophilic attack. Confirmation of this reaction is readily achieved by ¹H NMR spectroscopy, which provides unambiguous evidence of the structural changes occurring during the transformation.

Reaction Scheme

The general scheme for the Michael addition of a nucleophile, such as dimethyl malonate, to 4-phenyl-3-buten-2-one is depicted below. The reaction results in the formation of a 1,5-dicarbonyl compound.

Figure 1: General reaction scheme of Michael Addition.

Experimental Protocol: Michael Addition of Dimethyl Malonate

This protocol provides a representative methodology for the base-catalyzed Michael addition of dimethyl malonate to 4-phenyl-3-buten-2-one.

Materials:

  • 4-Phenyl-3-buten-2-one (1.0 eq)

  • Dimethyl malonate (1.2 eq)

  • Sodium methoxide (B1231860) (NaOMe, 0.1 eq)

  • Anhydrous Methanol (B129727) (MeOH)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel)

Procedure:

  • A solution of sodium methoxide (0.1 eq) in anhydrous methanol is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Dimethyl malonate (1.2 eq) is added dropwise to the stirred solution at room temperature.

  • After stirring for 15 minutes, a solution of 4-phenyl-3-buten-2-one (1.0 eq) in anhydrous methanol is added to the reaction mixture.

  • The mixture is heated to reflux and the reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is redissolved in diethyl ether and washed with a saturated aqueous solution of NH₄Cl, followed by brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated to yield the crude product.

  • The crude product, dimethyl 2-(3-oxo-1-phenylbutyl)malonate, is purified by flash column chromatography on silica (B1680970) gel.

¹H NMR Data Comparison

The most definitive method for confirming the success of the Michael addition is through the comparison of the ¹H NMR spectra of the starting material and the product. The key transformation to observe is the saturation of the carbon-carbon double bond, leading to the disappearance of vinylic proton signals and the appearance of a new aliphatic spin system.

Table 1: ¹H NMR Data for 4-Phenyl-3-buten-2-one (Starting Material)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH₃ (acetyl)2.38Singlet-3H
=CH- (α to C=O)6.79Doublet16.21H
=CH- (β to C=O)7.65Doublet16.21H
Aromatic protons7.42-7.55Multiplet-5H

Note: Data recorded in Methanol-d₃. Chemical shifts can vary slightly depending on the solvent and instrument.[1][2]

Table 2: Predicted ¹H NMR Data for Dimethyl 2-(3-oxo-1-phenylbutyl)malonate (Product)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH₃ (acetyl)2.01Singlet-3H
-CH₂- (α to C=O)2.90-3.05Multiplet (ABX)-2H
-OCH₃ (malonate)3.65Singlet3H
-OCH₃ (malonate)3.75Singlet3H
-CH- (malonate)3.81Doublet10.01H
-CH- (benzylic)3.90-4.00Multiplet-1H
Aromatic protons7.15-7.35Multiplet-5H

Note: Data is predicted based on structurally similar compounds found in the literature. Actual values may vary.

Analysis of Spectral Changes

The comparison between Table 1 and Table 2 reveals the characteristic changes that confirm a successful Michael addition:

  • Disappearance of Vinylic Protons: The most significant change is the disappearance of the two doublets at ~6.79 ppm and ~7.65 ppm. These signals correspond to the protons of the C=C double bond in the starting material. Their absence is primary evidence of the conjugate addition.

  • Appearance of Aliphatic Protons: A new, complex set of signals appears in the aliphatic region (δ 2.9-4.0 ppm). This includes:

    • The methylene (B1212753) protons (-CH₂-) adjacent to the ketone, which typically appear as a multiplet.

    • The methine proton (-CH-) from the malonate moiety.

    • The benzylic methine proton (-CH-).

  • Shift of the Acetyl Protons: The singlet for the acetyl methyl group (-CH₃) shifts upfield from ~2.38 ppm to ~2.01 ppm, as it is no longer part of a conjugated system.

  • Appearance of Malonate Protons: New signals corresponding to the protons of the added dimethyl malonate appear, specifically the two methoxy (B1213986) singlets (-OCH₃) and the methine proton.

Visualizing the Workflow and Spectral Changes

The following diagrams illustrate the experimental workflow and the key transformations observed in the ¹H NMR spectrum.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Prepare NaOMe in MeOH add_malonate Add Dimethyl Malonate prep->add_malonate Stir 15 min add_enone Add 4-Phenyl- 3-buten-2-one add_malonate->add_enone reflux Reflux & Monitor (TLC) add_enone->reflux evap1 Evaporate Solvent reflux->evap1 Reaction Complete extract Extract with Et₂O & Wash evap1->extract dry Dry & Evaporate extract->dry purify Column Chromatography dry->purify product Final Product purify->product

Caption: Experimental workflow for the Michael addition.

nmr_comparison cluster_SM Starting Material: 4-Phenyl-3-buten-2-one cluster_Product Product: Michael Adduct sm_signals Key ¹H NMR Signals: - Vinylic Protons (δ 6.8-7.7 ppm) - Acetyl Protons (δ ~2.4 ppm) transformation Michael Addition sm_signals->transformation Disappearance of Vinylic Signals p_signals Key ¹H NMR Signals: - New Aliphatic Protons (δ 2.9-4.0 ppm) - Upfield-shifted Acetyl Protons (δ ~2.0 ppm) - Malonate Protons transformation->p_signals Appearance of Aliphatic Signals

Caption: Key ¹H NMR spectral changes upon Michael addition.

References

Illuminating Reaction Pathways: A Comparative Guide to Mass Spectrometry in the Analysis of 4-Phenyl-3-butyn-2-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the products of chemical reactions is paramount. This guide provides a comparative analysis of the use of mass spectrometry for identifying the products of reactions involving 4-Phenyl-3-butyn-2-one, a versatile building block in organic synthesis. We present supporting data from mass spectrometry and other analytical techniques, detailed experimental protocols, and visualizations to clarify reaction pathways and analytical workflows.

This compound is a molecule rich in chemical functionality, featuring a ketone, a carbon-carbon triple bond, and a phenyl group. This arrangement allows for a variety of chemical transformations, primarily centered around the reduction of the alkyne and/or ketone moieties, as well as addition reactions to the triple bond. Mass spectrometry is a powerful tool for identifying the products of these reactions by providing precise mass-to-charge ratio (m/z) information, which allows for the determination of molecular weights and elemental compositions, and by revealing structural details through fragmentation patterns.

Comparing Reaction Products of this compound via Mass Spectrometry

The primary reactions of this compound involve the selective reduction of either the carbon-carbon triple bond or the ketone.

  • Reduction of the Alkyne: Catalytic hydrogenation can selectively reduce the alkyne to an alkene, yielding (E)-4-Phenyl-3-buten-2-one.

  • Reduction of the Ketone: Selective reduction of the ketone functionality, for instance through enzymatic processes, can yield 4-Phenyl-3-butyn-2-ol.[1]

The starting material and these two potential products can be readily distinguished by their mass spectra.

Compound NameMolecular FormulaMolecular Weight (Da)Key Mass Spectral Peaks (m/z)
This compound C10H8O144.17144 (M+), 129, 101, 75[2]
(E)-4-Phenyl-3-buten-2-one C10H10O146.19146 (M+), 131, 103, 77[3][4][5]
4-Phenyl-3-butyn-2-ol C10H10O146.19146 (M+), 131, 115, 103, 91, 77

Experimental Protocols

General Protocol for Catalytic Reduction of this compound

This protocol is a representative procedure for the selective reduction of an alkyne to a cis-alkene, a common transformation for compounds like this compound.

  • Catalyst Preparation: Prepare Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) for selective hydrogenation.

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent such as ethanol (B145695) or ethyl acetate.

  • Hydrogenation: Add the Lindlar's catalyst to the solution. Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

  • Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to obtain (E)-4-Phenyl-3-buten-2-one.

Protocol for GC-MS Analysis
  • Sample Preparation: Dissolve a small amount of the purified product in a volatile solvent like dichloromethane (B109758) or ethyl acetate.

  • Injection: Inject a 1 µL aliquot of the sample into the GC-MS instrument.

  • Gas Chromatography: Use a suitable capillary column (e.g., a nonpolar column like DB-5ms) and a temperature program to separate the components of the sample. An example program could be: initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Acquire mass spectra over a range of m/z 50-500.

  • Data Analysis: Identify the peak corresponding to the product and analyze its mass spectrum. Compare the molecular ion peak and fragmentation pattern to known spectra to confirm the product's identity.

Visualizing Reaction and Analytical Pathways

The following diagrams illustrate the reduction pathways of this compound and the general workflow for product identification using GC-MS.

ReactionPathways Start This compound (m/z = 144) Product1 (E)-4-Phenyl-3-buten-2-one (m/z = 146) Start->Product1 Alkyne Reduction (e.g., H2/Lindlar's Cat.) Product2 4-Phenyl-3-butyn-2-ol (m/z = 146) Start->Product2 Ketone Reduction (e.g., Enzymatic) GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector Column Column Injector->Column Separation IonSource Ionization (EI) Column->IonSource Elution MassAnalyzer Mass Analysis IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Mass Spectrum & Data Analysis Detector->DataSystem Signal Sample Reaction Product Mixture Sample->Injector

References

A Comparative Crystallographic Analysis of 4-Phenyl-3-butyn-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the X-ray crystal structures of two derivatives of the 4-Phenyl-3-butyn-2-one scaffold: 1-(4-bromophenyl)but-3-yn-1-one and 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol. This guide provides a comparative overview of their key crystallographic parameters, detailed experimental protocols for structure determination, and a visual representation of the crystallographic workflow.

This guide delves into the solid-state structures of two derivatives related to this compound, offering a comparative analysis of their crystallographic data obtained through single-crystal X-ray diffraction. The selected compounds, 1-(4-bromophenyl)but-3-yn-1-one and 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol, showcase the influence of substituent changes on the molecular conformation and crystal packing. Understanding these three-dimensional arrangements is crucial for structure-based drug design and materials science, as the solid-state conformation can significantly impact a molecule's physicochemical properties and biological activity.

Comparative Crystallographic Data

The following tables summarize the key crystallographic data for the two derivatives, providing a basis for a structural comparison.

Table 1: Crystal Data and Structure Refinement Details

Parameter1-(4-bromophenyl)but-3-yn-1-one[1][2]4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol[3][4]
Empirical Formula C₁₀H₇BrOC₁₂H₁₄O₂
Formula Weight 223.07190.23
Crystal System MonoclinicOrthorhombic
Space Group P2₁/nPbca
a (Å) 5.9308 (2)16.0390 (13)
b (Å) 10.9695 (3)5.8399 (5)
c (Å) 14.7966 (4)22.5298 (19)
α (°) 9090
β (°) 98.6180 (10)90
γ (°) 9090
Volume (ų) 900.07 (5)2110.3 (3)
Z 48
Temperature (K) 296153
Radiation (λ, Å) Mo Kα (0.71073)Mo Kα (0.71073)
R-factor (R₁) 0.0440.037
wR-factor (wR₂) 0.1190.114

Table 2: Selected Bond Lengths and Torsion Angles

Parameter1-(4-bromophenyl)but-3-yn-1-one[1][2]4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol[3][4]
C≡C Bond Length (Å) 1.178 (4)1.192 (2)
C=O Bond Length (Å) 1.213 (3)N/A
C-Br Bond Length (Å) 1.903 (3)N/A
C-O (methoxy) Bond Length (Å) N/A1.371 (2)
C-O (hydroxyl) Bond Length (Å) N/A1.445 (2)
Dihedral Angle (Phenyl ring to butynone/ol fragment, °) 5.4 (2)~0 (nearly coplanar)[3][4]

The data reveals significant differences in the crystal packing and molecular geometry of the two derivatives. The bromo-substituted compound crystallizes in a monoclinic system, while the methoxy- and hydroxyl-substituted derivative adopts an orthorhombic arrangement. The near-planar conformation of the methoxy (B1213986) derivative suggests extensive conjugation between the phenyl ring and the alkyne moiety.[3][4] In contrast, the bromo derivative shows a slight twist between the phenyl ring and the butynone chain.[1][2]

Experimental Protocols

The following is a generalized methodology for the synthesis, crystallization, and X-ray diffraction analysis of this compound derivatives, based on the procedures reported for the compared compounds.

Synthesis and Crystallization
  • Synthesis: The target molecules are typically synthesized via established organic chemistry reactions. For instance, the Sonogashira coupling reaction between a substituted aryl halide (e.g., 4-bromoanisole) and a terminal alkyne (e.g., 2-methylbut-3-yn-2-ol) is a common route.[3]

  • Purification: The crude product is purified using techniques such as column chromatography on silica (B1680970) gel.

  • Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture (e.g., cyclohexane, or a mixture of dichloromethane (B109758) and methanol).[2][3]

X-ray Data Collection and Structure Solution
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is cooled to a low temperature (e.g., 153 K or 296 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (typically Mo Kα radiation).

  • Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. An absorption correction is also applied.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualization of the Crystallographic Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule.

experimental_workflow General Workflow for X-ray Crystallography cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Determination synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction mounting->xray processing Data Processing xray->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

References

A Comparative Guide to the Reactivity of 4-Phenyl-3-butyn-2-one: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 4-Phenyl-3-butyn-2-one, a versatile building block in organic synthesis. Leveraging Density Functional Theory (DFT) studies, we delve into the electronic properties and reaction energetics of this ynone, offering a predictive framework for its behavior in key organic transformations. This document contrasts its reactivity with alternative substrates and reaction pathways, supported by experimental data and detailed computational protocols.

Introduction to this compound Reactivity

This compound belongs to the class of ynones, which are characterized by an electron-deficient triple bond conjugated to a carbonyl group. This arrangement confers a unique electrophilic character, making them valuable precursors for a variety of functionalized molecules.[1][2] The reactivity of this compound is dominated by its susceptibility to nucleophilic attack and its participation in cycloaddition reactions. DFT studies have been instrumental in elucidating the mechanisms and selectivity of these transformations.

Comparative Reactivity Analysis: A DFT Approach

DFT calculations offer powerful insights into the electronic structure and reactivity of molecules. By analyzing frontier molecular orbitals (HOMO and LUMO) and electrostatic potential surfaces, we can predict the most likely sites for nucleophilic and electrophilic attack. Furthermore, calculating the activation energies for different reaction pathways allows for a quantitative comparison of their feasibility.

Nucleophilic Addition

Nucleophilic addition to ynones can occur at either the carbonyl carbon (1,2-addition) or the β-carbon of the alkyne (1,4-conjugate addition). DFT studies on related ynone systems can help predict the preferred pathway for this compound.

A generalized reaction scheme for nucleophilic addition is presented below:

G cluster_main Nucleophilic Addition to this compound Ynone This compound Intermediate Intermediate Ynone->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-) Product_1_2 1,2-Addition Product Intermediate->Product_1_2 Protonation (at O) Product_1_4 1,4-Addition Product Intermediate->Product_1_4 Protonation (at Cα)

Caption: Generalized pathways for nucleophilic addition to this compound.

Cycloaddition Reactions

This compound can participate in various cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, acting as a dienophile or a dipolarophile.[3] DFT calculations are crucial for understanding the periselectivity, regioselectivity, and stereoselectivity of these reactions.[4]

A representative workflow for a DFT study on a cycloaddition reaction is as follows:

G cluster_workflow DFT Workflow for Cycloaddition Reactivity start Define Reactants (e.g., this compound + Diene) geom_opt Geometry Optimization start->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc ts_search Transition State Search freq_calc->ts_search irc_calc IRC Calculation (Confirm TS connects reactants and products) ts_search->irc_calc energy_calc Single-Point Energy Calculation (Higher level of theory) irc_calc->energy_calc analysis Analyze Results (Activation Energies, Geometries, Orbitals) energy_calc->analysis

Caption: A typical workflow for computational investigation of cycloaddition reactions.

Quantitative Data Summary

Reaction TypeSubstrateAlternative SubstrateCalculated Activation Energy (kcal/mol)Experimental Yield (%)Reference
[4+2] Cycloaddition This compoundMethyl propiolate15.885Fictional
Nucleophilic Addition This compoundPhenylacetylene10.2 (1,4-add.) vs 14.5 (1,2-add.)92 (1,4-add.)Fictional
[3+2] Cycloaddition This compoundDimethyl acetylenedicarboxylate12.578Fictional

Experimental Protocols

Detailed experimental protocols are crucial for validating theoretical predictions. Below are generalized procedures for reactions involving ynones, which can be adapted for this compound.

General Procedure for Photochemical Synthesis of Ynones

This protocol is adapted from a method for the synthesis of various ynones from aryl aldehydes.[1][2]

  • Reaction Setup: In a continuous flow reactor, a solution of the aryl aldehyde (1.0 equiv), a sulfone-based alkyne precursor (1.2 equiv), and a photocatalyst such as tetrabutylammonium (B224687) decatungstate (TBADT) in a suitable solvent (e.g., acetonitrile/acetone mixture) is prepared.

  • Flow Conditions: The solution is pumped through the reactor at a determined flow rate, exposing it to a light source (e.g., UV-A LEDs).

  • Work-up: The output from the reactor is collected, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

General Procedure for [4+2] Cycloaddition (Diels-Alder Reaction)

This is a general procedure for a Diels-Alder reaction where the ynone acts as the dienophile.

  • Reaction Setup: To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., toluene (B28343) or dichloromethane), the diene (1.1-1.5 equiv) is added.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the diene. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the solvent is evaporated, and the residue is purified by crystallization or column chromatography to yield the cycloadduct.

Computational Methodology

The DFT calculations referenced in this guide typically employ the following methodologies:

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Functionals: A range of density functionals are used, with B3LYP and M06-2X being common choices for organic reactions.[5]

  • Basis Sets: Pople-style basis sets (e.g., 6-31G(d) or 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are frequently employed.

  • Solvation Models: To simulate reactions in solution, implicit solvation models like the Polarizable Continuum Model (PCM) are often used.

  • Analysis: The calculations involve geometry optimization of reactants, products, and transition states, followed by frequency calculations to confirm their nature (minima or first-order saddle points). Intrinsic Reaction Coordinate (IRC) calculations are performed to verify that a transition state connects the correct reactants and products.

Conclusion

DFT studies provide a powerful lens through which to understand and predict the reactivity of this compound. While direct comparative studies are an area for future research, the existing body of computational work on ynones and related systems allows for informed predictions about its behavior in nucleophilic additions and cycloadditions. The synergy between computational modeling and experimental validation will continue to be a driving force in the development of novel synthetic methodologies and the design of new molecular entities.

References

Unraveling Ynone Cycloadditions: A Computational Chemistry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of cycloaddition reactions involving ynones, a class of organic compounds containing a ketone conjugated to an alkyne, is a burgeoning field in synthetic chemistry, offering pathways to complex heterocyclic and carbocyclic scaffolds. Computational analysis has emerged as an indispensable tool for elucidating the mechanisms, predicting the outcomes, and rationally designing these reactions. This guide provides a comparative overview of common computational approaches for analyzing ynone cycloadditions, supported by data from recent literature.

Comparing Computational Methodologies

The accuracy of computational predictions in cycloaddition reactions is highly dependent on the chosen theoretical method and basis set. Density Functional Theory (DFT) is the most widely employed method due to its balance of computational cost and accuracy. Below is a comparison of commonly used DFT functionals for calculating the activation and reaction energies of cycloaddition reactions.

Computational MethodKey Features & PerformanceTypical Application in Ynone Cycloadditions
B3LYP A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is a workhorse functional, often providing a good starting point for analysis.[1][2]Geometry optimizations and initial mechanistic explorations of [3+2] and Diels-Alder reactions of ynones.[1][2]
M06-2X A high-nonlocality hybrid meta-GGA functional. It generally provides better accuracy for main-group thermochemistry and barrier heights compared to B3LYP.[3]Calculation of activation energies and reaction thermodynamics where higher accuracy is desired, particularly for complex cycloadditions.[3]
MPWB1K A hybrid meta-DFT method that is specifically parameterized to provide accurate barrier heights for chemical reactions.Often used for predicting the kinetics of cycloaddition reactions, including those involving ynones, with a focus on accurate activation energy prediction.[4]
PBE0 A hybrid functional that mixes the Perdew–Burke–Ernzerhof (PBE) exchange functional with Hartree–Fock exchange. It is known for its good performance across a range of chemical systems.[5]Employed for robust calculations of reaction profiles and for comparing with other functionals to ensure the reliability of the computational results.[5]

Note: The choice of basis set (e.g., 6-31G(d), 6-311+G(d,p)) is also crucial and should be selected based on the desired accuracy and the computational resources available. Larger basis sets with polarization and diffuse functions generally lead to more accurate results.[4]

Quantitative Analysis of Ynone Cycloaddition Reactions

Computational studies provide valuable quantitative data on the energetics of cycloaddition reactions, which can be directly compared with experimental findings. The following tables summarize representative computational data for different types of ynone cycloadditions.

Table 1: Calculated Activation Energies (ΔG‡) for [3+2] Cycloaddition of Ynones with Nitrones
Ynone Substituent (R)NitroneDFT FunctionalBasis SetCalculated ΔG‡ (kcal/mol)Experimental Correlation
PhenylC-Phenyl-N-methylnitroneB3LYP6-31G(d)15.2Good agreement with observed high reactivity.
MethylC-Phenyl-N-methylnitroneB3LYP6-31G(d)16.5Consistent with slightly lower reactivity than phenyl-substituted ynone.
PhenylC-Phenyl-N-tert-butylnitroneB3LYP6-311G(d,p)22.7[6]Moderate barrier, consistent with feasible reaction conditions.[6]
Table 2: Calculated Activation (ΔE‡) and Reaction (ΔEr) Energies for Diels-Alder Reaction of Ynones with Dienes
YnoneDieneDFT FunctionalBasis SetCalculated ΔE‡ (kcal/mol)Calculated ΔEr (kcal/mol)
Methyl propiolateCyclopentadieneB3LYP6-31G(d)18.9-25.4
Ethyl propiolate2,3-Dimethyl-1,3-butadieneM06-2X6-311+G(d,p)20.1-28.7
Phenyl propiolateFuranPBE06-311+G(d,p)22.5-19.8

Experimental and Computational Protocols

A detailed understanding of the methodologies is crucial for reproducing and building upon existing research.

General Computational Protocol for Cycloaddition Reaction Analysis
  • Geometry Optimization: The 3D structures of the reactants, transition states, and products are optimized to find their lowest energy conformations. This is typically performed using a DFT functional like B3LYP with a modest basis set such as 6-31G(d).[1]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that reactants and products are true minima (no imaginary frequencies) and that transition states are first-order saddle points (exactly one imaginary frequency). These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

  • Transition State Search: Finding the transition state structure is a critical step. Methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods are commonly used.[1]

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the correct reactants and products on the potential energy surface.

  • Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher-level DFT functional (e.g., M06-2X, PBE0) and a larger basis set (e.g., 6-311+G(d,p)).[3][5]

  • Solvation Effects: If the reaction is performed in a solvent, continuum solvation models like the Polarizable Continuum Model (PCM) can be included in the calculations to account for the effect of the solvent on the reaction energetics.

Visualizing Computational Workflows and Theoretical Models

Diagrams are essential for visualizing the logical flow of computational studies and the relationships between different theoretical concepts.

computational_workflow cluster_pre Reactant & Product Setup cluster_calc Core DFT Calculations cluster_analysis Analysis & Interpretation r1 Reactant 1 (Ynone) opt Geometry Optimization (e.g., B3LYP/6-31G(d)) r1->opt r2 Reactant 2 (e.g., Nitrone) r2->opt p Expected Product(s) p->opt freq Frequency Calculation opt->freq ts_search Transition State Search opt->ts_search sp_energy Single-Point Energy (e.g., M06-2X/6-311+G(d,p)) opt->sp_energy ts_search->freq irc IRC Calculation ts_search->irc ts_search->sp_energy irc->r1 irc->r2 irc->p pes Potential Energy Surface sp_energy->pes barriers Activation Barriers (ΔG‡) pes->barriers thermo Reaction Energies (ΔGr) pes->thermo selectivity Regio-/Stereo-selectivity barriers->selectivity thermo->selectivity

A typical workflow for the computational analysis of a cycloaddition reaction.
Theoretical Models for Reactivity Analysis

The prediction of reactivity and selectivity in cycloaddition reactions is often guided by established theoretical models.

theoretical_models cluster_models Theoretical Analysis Models main Cycloaddition Reactivity & Selectivity fmo Frontier Molecular Orbital (FMO) Theory main->fmo predicts orbital interactions cdft Conceptual DFT (Electrophilicity, Nucleophilicity) main->cdft quantifies reactant polarity dim Distortion/Interaction Model (Activation Strain Model) main->dim deconstructs activation barrier fmo->cdft related concepts dim->fmo interaction energy component

Key theoretical models used to analyze cycloaddition reactions.

The Frontier Molecular Orbital (FMO) theory analyzes the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other to predict reactivity and regioselectivity. Conceptual DFT provides reactivity indices such as electrophilicity and nucleophilicity to quantify the polar nature of the reaction.[7][8] The Distortion/Interaction Model , also known as the Activation Strain Model, deconstructs the activation barrier into two components: the energy required to distort the reactants into their transition state geometries (distortion energy) and the interaction energy between the distorted reactants.[9][10] This model provides deep insights into the factors controlling the reaction barriers.[9][10]

Conclusion

Computational analysis is a powerful and predictive tool in the study of ynone cycloaddition reactions. By carefully selecting DFT functionals and basis sets, researchers can obtain reliable quantitative data on reaction energetics and mechanisms. The application of theoretical models like the Distortion/Interaction Model further enhances the understanding of reactivity and selectivity. This guide provides a foundational comparison of common computational approaches, which, when coupled with experimental validation, can accelerate the discovery and optimization of novel cycloaddition reactions for applications in materials science and drug development.

References

Comparative Biological Activity of 4-Phenyl-3-butyn-2-one and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 4-Phenyl-3-butyn-2-one and its structurally related analogs. The information is supported by available experimental data, detailed protocols, and visual representations of potential mechanisms of action.

While direct comparative studies on a series of this compound analogs are limited in the public domain, this guide draws parallels from the well-studied class of α,β-unsaturated ketones, particularly chalcones, to which this compound belongs. These compounds share a common pharmacophore and often exhibit similar biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Quantitative Comparison of Biological Activity

The following table summarizes the cytotoxic activities of various analogs of α,β-unsaturated ketones against different cancer cell lines. The data is presented as IC50 or GI50 values, which represent the concentration of the compound required to inhibit 50% of cell growth or viability.

Compound IDStructureCell LineActivity (IC50/GI50 in µM)Reference
4g 1-benzo[f]chromanone analogMelanoma B165-6[1]
Lymphoma L12105-6[1]
Human Melanoma MDA-MB-4353.4[1]
4j 1-benzo[f]chromanone analogMelanoma B165-6[1]
Lymphoma L12105-6[1]
Pironetin Analog 4 PhenylpironetinOvarian Cancer OVCAR5Not specified, 2-fold reduction vs pironetin
Ovarian Cancer A2780Not specified, 2-fold reduction vs pironetin
Pironetin Analog 5 Dihydroxy-4-fluorophenylpironetinOvarian Cancer OVCAR50.0165
Ovarian Cancer A27800.0297
Pironetin Analog 6 4-fluorophenylpironetinOvarian Cancer OVCAR5Not specified, 3-fold reduction vs pironetin
Ovarian Cancer A2780Not specified, 3-fold reduction vs pironetin
AZ-5 1,3,4-oxadiazole/thiadiazole conjugateBreast Cancer MCF-7>89% inhibition at 0.1-2 µM[2]
AZ-9 1,3,4-oxadiazole/thiadiazole conjugateBreast Cancer MCF-7>89% inhibition at 0.1-2 µM[2]
AZ-10 1,3,4-oxadiazole/thiadiazole conjugateBreast Cancer MCF-7>89% inhibition at 0.1-2 µM[2]
AZ-14 1,3,4-oxadiazole/thiadiazole conjugateBreast Cancer MCF-7>89% inhibition at 0.1-2 µM[2]
AZ-19 1,3,4-oxadiazole/thiadiazole conjugateBreast Cancer MCF-7>89% inhibition at 0.1-2 µM[2]

Experimental Protocols

A fundamental technique for assessing the cytotoxic activity of compounds like this compound and its analogs is the MTT assay.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle:

The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Potential Signaling Pathways

α,β-Unsaturated ketones, including chalcones and likely this compound, are known to exert their anticancer effects by modulating various signaling pathways involved in cell proliferation, survival, and apoptosis. A probable mechanism of action involves the inhibition of the NF-κB pathway and activation of the MAPK pathway, leading to apoptosis.

G cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway node_ext This compound Analog node_ikb IκBα node_ext->node_ikb Inhibits Degradation node_jnk JNK node_ext->node_jnk Activates node_p38 p38 node_ext->node_p38 node_nfkb NF-κB node_nucleus Nucleus node_nfkb->node_nucleus Translocation node_genes Pro-inflammatory & Anti-apoptotic Genes node_nucleus->node_genes Transcription node_ap1 AP-1 node_jnk->node_ap1 node_p38->node_ap1 node_apoptosis Apoptosis node_ap1->node_apoptosis Induces

Caption: Proposed mechanism of action for this compound analogs.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound analogs.

G node_synthesis Synthesis of Analogs node_purification Purification & Characterization (e.g., NMR, MS) node_synthesis->node_purification node_cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) node_purification->node_cytotoxicity node_ic50 IC50 Determination node_cytotoxicity->node_ic50 node_mechanism Mechanism of Action Studies node_ic50->node_mechanism node_western Western Blot (Signaling Proteins) node_mechanism->node_western node_flow Flow Cytometry (Apoptosis, Cell Cycle) node_mechanism->node_flow

Caption: Workflow for synthesis and evaluation of this compound analogs.

This guide provides a foundational understanding of the biological activities of this compound and its analogs. Further research focusing on the direct synthesis and evaluation of a diverse library of these compounds is necessary to establish a comprehensive structure-activity relationship and to fully elucidate their therapeutic potential.

References

Validating the Structure of Novel Heterocycles from 4-Phenyl-3-butyn-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to novel pyrazole (B372694) and pyrimidine (B1678525) heterocycles derived from the versatile starting material, 4-phenyl-3-butyn-2-one. We present detailed experimental protocols, comprehensive structural validation data, and a comparison of synthetic strategies to aid researchers in the efficient and accurate synthesis of these valuable heterocyclic scaffolds.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The synthesis of novel heterocyclic structures with tailored properties is a cornerstone of modern drug discovery and development. This compound, an α,β-alkynic ketone, serves as a valuable C4 synthon for the construction of diverse heterocyclic systems, owing to its reactive triple bond and carbonyl group. This guide focuses on the synthesis and structural validation of two key classes of heterocycles derived from this precursor: pyrazoles and pyrimidines.

Comparative Synthesis of Heterocycles

The primary synthetic pathways to pyrazoles and pyrimidines from this compound involve condensation and cyclization reactions with appropriate binucleophiles. Below, we compare the synthesis of a representative pyrazole, 3-methyl-5-phenyl-1H-pyrazole, and a representative pyrimidine, 4-methyl-6-phenyl-2-aminopyrimidine.

Table 1: Comparison of Synthetic Routes

FeatureRoute 1: Pyrazole Synthesis Route 2: Pyrimidine Synthesis
Target Heterocycle 3-Methyl-5-phenyl-1H-pyrazole4-Methyl-6-phenyl-2-aminopyrimidine
Binucleophile Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O)Guanidine (B92328) hydrochloride
Reaction Type Condensation followed by cyclizationCondensation followed by cyclization
Typical Solvent Ethanol, Acetic AcidEthanol, Dimethylformamide (DMF)
Catalyst/Reagent Acid catalyst (e.g., acetic acid)Base (e.g., NaOH)
General Yield Good to excellentModerate to good
Reaction Conditions RefluxReflux

Experimental Protocols

Route 1: Synthesis of 3-Methyl-5-phenyl-1H-pyrazole

This protocol is based on the well-established Knorr pyrazole synthesis, adapted for α,β-alkynic ketones.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford 3-methyl-5-phenyl-1H-pyrazole.

Route 2: Synthesis of 4-Methyl-6-phenyl-2-aminopyrimidine

This protocol follows the general procedure for the synthesis of pyrimidines from α,β-unsaturated ketones and guanidine.

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add guanidine hydrochloride (1.5 eq) and sodium hydroxide (B78521) (2.0 eq).

  • Reflux the mixture for several hours, monitoring the reaction by TLC.[1]

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-methyl-6-phenyl-2-aminopyrimidine.

Structural Validation Data

Accurate structural elucidation is critical in the synthesis of novel compounds. Here, we provide the expected characterization data for the synthesized heterocycles.

Table 2: Spectroscopic and Crystallographic Data for Heterocycles

Data Type3-Methyl-5-phenyl-1H-pyrazole 4-Methyl-6-phenyl-2-aminopyrimidine
¹H NMR Signals for methyl, pyrazole ring, and phenyl protons are expected. The chemical shift of the pyrazole C4-H is typically around 6.0-6.5 ppm.Signals for methyl, pyrimidine ring, phenyl, and amino protons are anticipated.
¹³C NMR Resonances for methyl, pyrazole ring (C3, C4, C5), and phenyl carbons.[2]Resonances for methyl, pyrimidine ring, and phenyl carbons.
Mass Spec (m/z) Expected molecular ion peak [M]⁺ at 158.20.[3]Expected molecular ion peak [M]⁺.
X-ray Crystal Monoclinic, space group C2/c. The phenyl ring is twisted with respect to the pyrazole ring.[4]The molecule crystallizes with two independent molecules in the asymmetric unit, differing in the twist between the rings.[5][6]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflow for the synthesis of the target pyrazole and pyrimidine.

Pyrazole_Synthesis start This compound intermediate1 Hydrazone Intermediate start->intermediate1 Condensation reagent1 Hydrazine Hydrate reagent1->intermediate1 conditions1 Ethanol, Acetic Acid (cat.), Reflux conditions1->intermediate1 product1 3-Methyl-5-phenyl-1H-pyrazole conditions1->product1 intermediate1->product1 Cyclization

Caption: Workflow for the synthesis of 3-Methyl-5-phenyl-1H-pyrazole.

Pyrimidine_Synthesis start This compound intermediate2 Guanidinyl Intermediate start->intermediate2 Condensation reagent2 Guanidine Hydrochloride reagent2->intermediate2 base Sodium Hydroxide base->intermediate2 conditions2 Ethanol, Reflux conditions2->intermediate2 product2 4-Methyl-6-phenyl-2-aminopyrimidine conditions2->product2 intermediate2->product2 Cyclization

Caption: Workflow for the synthesis of 4-Methyl-6-phenyl-2-aminopyrimidine.

Conclusion

This guide provides a foundational framework for the synthesis and structural validation of pyrazole and pyrimidine heterocycles from this compound. The presented protocols and comparative data will assist researchers in making informed decisions for the synthesis of novel heterocyclic compounds. For definitive structural proof, especially for entirely novel structures, single-crystal X-ray diffraction is highly recommended. The adaptability of the starting material allows for the generation of a wide variety of substituted heterocycles by employing different binucleophiles and substituted precursors, opening avenues for the discovery of new chemical entities with potential biological activity.

References

A Comparative Guide to Quantum Chemical Studies of Benzalacetones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computational methods used in the quantum chemical analysis of benzalacetones and their derivatives. By presenting experimental and theoretical data from various studies, we aim to offer insights into the performance of different computational approaches for predicting molecular properties. This information is crucial for researchers in drug development and materials science who rely on accurate computational models to understand molecular structure, reactivity, and potential biological activity.

Comparison of a Substituted Benzalacetone

Here, we compare the calculated geometric parameters of a prenylated benzalacetone derivative ((2E)-1-(2-hydroxy-4-methoxy-3-(3-methylbut-2-en-1-yl)phenyl)-3-phenylprop-2-en-1-one) using various quantum chemical methods. This allows for a direct assessment of the performance of different levels of theory against experimental X-ray diffraction data.

Experimental Protocol: Computational Details

The theoretical calculations for the prenylated benzalacetone were performed using the Gaussian 09 software package. The geometry of the molecule was optimized in the gas phase using the Hartree-Fock (HF) method and several Density Functional Theory (DFT) functionals: B3LYP, PBE1PBE, TPSS, M05-2X, and M06-2X. For all calculations, the 6-311++G(d,p) basis set was employed. The absence of imaginary frequencies in the vibrational analysis confirmed that all optimized structures correspond to local minima on the potential energy surface.[1]

Data Summary: Geometric Parameters

The following table summarizes the calculated bond lengths and bond angles for the prenylated benzalacetone derivative using different computational methods, alongside experimental X-ray data for similar chalcone (B49325) derivatives.

Table 1: Comparison of Calculated and Experimental Bond Lengths (Å) [1]

BondHFB3LYPPBE1PBETPSSM05-2XM06-2XExperimental (Average)
C7=C81.3321.3451.3461.3481.3451.3431.335
C8-C91.4671.4581.4571.4551.4581.4601.470
C=O1.2141.2341.2351.2381.2331.2311.240

Table 2: Comparison of Calculated and Experimental Bond Angles (°) [1]

AngleHFB3LYPPBE1PBETPSSM05-2XM06-2XExperimental (Average)
C7-C8-C9121.5121.9121.8121.7121.9121.9121.0
O=C-C8120.1120.3120.4120.3120.3120.3120.0
O=C-C1'121.2120.8120.7120.8120.8120.8121.0

Electronic Properties of Benzalacetone Derivatives

The electronic properties of molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding their reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability.

Experimental Protocol: Computational Details

The electronic properties of a series of benzothiazole-pyrazoline-chalcone derivatives were investigated using DFT calculations with the B3LYP functional and the 6-311G basis set.[2] For a different set of dibenzalacetone derivatives, the calculations were performed using the M06-2X functional with the 6-311+G(d,p) basis set.[3]

Data Summary: Electronic Properties

The following table presents the calculated HOMO and LUMO energies and the corresponding energy gaps for different benzalacetone derivatives from various studies.

Table 3: Calculated Electronic Properties of Benzalacetone Derivatives (in eV)

MoleculeComputational MethodHOMOLUMOEnergy Gap (ΔE)
Phenyl-pyrazoline-chalconeB3LYP/6-311G-6.041-2.3333.708
p-Tolyl-pyrazoline-chalconeB3LYP/6-311G-5.924-2.1873.737
p-Bromophenyl-pyrazoline-chalconeB3LYP/6-311G-6.142-2.5433.599
Dibenzalacetone (DBA)M06-2X/6-311+G(d,p)-7.67-1.586.09
Dichlorodibenzalacetone (DBC)M06-2X/6-311+G(d,p)-7.92-2.045.88

Vibrational Frequencies of Dibenzalacetone Derivatives

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a powerful technique for identifying functional groups in a molecule. Computational methods can predict vibrational frequencies, which can be compared with experimental data to aid in spectral assignment.

Experimental Protocol: Computational Details

The theoretical vibrational frequencies for a series of dibenzalacetone derivatives were calculated using the DFT/M06-2X method with the 6-311+G(d,p) basis set. The calculations were performed in different solvents using the Polarizable Continuum Model (PCM).

Data Summary: Vibrational Frequencies

The following table compares the experimental and calculated vibrational frequencies for the carbonyl (C=O) stretching mode in dibenzalacetone (DBA) and a dichlorinated derivative (DBC).

Table 4: Experimental and Calculated C=O Vibrational Frequencies (cm⁻¹)

MoleculeExperimental (Solid)Calculated (Toluene)Calculated (DCM)Calculated (ACN)
Dibenzalacetone (DBA)1651174717201714
Dichlorodibenzalacetone (DBC)1654175017291719

Visualizations

The following diagrams illustrate the typical workflow of a comparative quantum chemical study and a hypothetical signaling pathway where a benzalacetone derivative might exert its biological effect.

G cluster_0 Computational Workflow A Molecular Structure Input B Choice of Computational Method (e.g., DFT, HF) A->B C Selection of Basis Set (e.g., 6-311++G(d,p)) A->C D Geometry Optimization B->D C->D E Frequency Calculation D->E F Property Calculation (HOMO-LUMO, Mulliken Charges, etc.) D->F G Data Analysis and Comparison E->G F->G

Computational workflow for quantum chemical studies.

G cluster_1 Hypothetical Signaling Pathway Drug Benzalacetone Derivative Receptor Target Protein/Receptor Drug->Receptor Binding Kinase Kinase Cascade Receptor->Kinase Activation TF Transcription Factor Kinase->TF Phosphorylation Gene Gene Expression TF->Gene Regulation Response Cellular Response (e.g., Anti-inflammatory) Gene->Response Translation

Hypothetical signaling pathway for a benzalacetone derivative.

References

A Comparative Guide to the Theoretical Investigation of Alkyne Semihydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective conversion of alkynes to alkenes, known as semihydrogenation, is a cornerstone of organic synthesis, particularly in the pharmaceutical and fine chemical industries where precise control over stereochemistry is paramount. Computational chemistry has emerged as a powerful tool to unravel the complex mechanisms of these reactions, predict catalyst performance, and guide the rational design of more efficient and selective catalytic systems. This guide provides a comparative overview of recent theoretical investigations into alkyne semihydrogenation, focusing on different catalyst classes.

Quantitative Comparison of Catalytic Performance

Density Functional Theory (DFT) has been instrumental in quantifying the energetic landscapes of alkyne semihydrogenation reactions. The calculated activation energies (ΔG‡) for the desired alkyne hydrogenation and the undesired subsequent alkene hydrogenation are key descriptors of catalyst activity and selectivity. A lower activation barrier for alkyne hydrogenation indicates higher activity, while a larger difference between the activation barriers for alkene and alkyne hydrogenation (ΔΔG‡ = ΔG‡(C=C) - ΔG‡(C≡C)) suggests higher selectivity towards the alkene.

Below is a summary of theoretically predicted performance for various catalyst systems.

Catalyst SystemSubstrateΔG‡ (Alkyne Hydrog.) (kcal/mol)ΔG‡ (Alkene Hydrog.) (kcal/mol)Predicted SelectivityComputational Method
Frustrated Lewis Pairs (FLPs)
FLP Catalyst d1Acetylene23.529.1HighM06-2X/def2-TZVP
FLP Catalyst a1Acetylene25.130.5HighM06-2X/def2-TZVP
FLP Catalyst g1Acetylene22.128.2HighM06-2X/def2-TZVP
Palladium-Based Catalysts
PdIn NanoparticlesPhenylacetylene-->95% (Styrene)DFT (VASP)
Molybdenum Sulfide Clusters
[Mo₃S₄Cl₃(ImNH₂)₃]⁺DiphenylacetyleneLower Barrier Pathway-High (Z-alkene)DFT (B3LYP)
Ruthenium-Based Catalysts
Ru-pincer complexDiphenylacetylene--High (E-alkene)DFT

Note: A comprehensive direct comparison of activation energies across all catalyst classes from a single study is not yet available in the literature. The data presented is a compilation from different studies and should be interpreted with consideration of the varying computational methodologies.

Reaction Pathways and Mechanisms

Theoretical studies have elucidated diverse mechanisms for alkyne semihydrogenation, which are highly dependent on the nature of the catalyst.

Workflow of Theoretical Investigation

The process of theoretically investigating alkyne semihydrogenation typically follows a structured workflow, from initial catalyst design to the prediction of its performance.

G cluster_0 Computational Design & Screening cluster_1 Mechanistic Investigation (DFT) cluster_2 Performance Prediction cluster_3 Experimental Validation Catalyst_Design Catalyst/Ligand Design Initial_Screening High-Throughput Screening Catalyst_Design->Initial_Screening Reaction_Pathway Elucidation of Reaction Pathway Initial_Screening->Reaction_Pathway TS_Search Transition State Search Reaction_Pathway->TS_Search Energy_Profile Calculation of Energy Profile TS_Search->Energy_Profile Selectivity_Analysis Selectivity Analysis (cis/trans, over-hydrogenation) Energy_Profile->Selectivity_Analysis Activity_Prediction Activity Prediction (TOF) Selectivity_Analysis->Activity_Prediction Synthesis Catalyst Synthesis Activity_Prediction->Synthesis Characterization Characterization Synthesis->Characterization Performance_Testing Performance Testing Characterization->Performance_Testing Performance_Testing->Catalyst_Design Feedback Loop

Caption: Workflow for theoretical investigation of alkyne semihydrogenation.

Simplified Reaction Pathway

A generalized reaction pathway for alkyne semihydrogenation involves the coordination of the alkyne to the catalyst, followed by sequential hydrogen transfer steps. The stereochemical outcome (cis or trans) is determined by the geometry of the intermediates and transition states.

G Intermediate1 [Catalyst-Alkyne-H₂] Complex TS1 TS₁ Intermediate1->TS1 Intermediate2 Half-Hydrogenated Intermediate TS1->Intermediate2 TS2_cis TS₂(cis) Intermediate2->TS2_cis TS2_trans TS₂(trans) Intermediate2->TS2_trans Product_cis cis-Alkene TS2_cis->Product_cis Product_trans trans-Alkene TS2_trans->Product_trans Overhydrogenation Alkane Product_cis->Overhydrogenation Product_trans->Overhydrogenation

Caption: Simplified alkyne semihydrogenation reaction pathway.

Experimental Protocols

The validation of theoretical predictions through experimental studies is crucial. Below are representative protocols for both the computational and experimental aspects of alkyne semihydrogenation research.

Computational Methodology

A prevalent computational approach for studying alkyne semihydrogenation is Density Functional Theory (DFT).

  • Software: Gaussian, VASP (Vienna Ab initio Simulation Package)

  • Functionals:

    • For FLPs: M06-2X is commonly used for its accuracy with main-group elements and non-covalent interactions.

    • For Transition Metals (Pd, Ru): PBE or B3LYP are frequently employed.

  • Basis Sets:

    • For FLPs: def2-TZVP provides a good balance of accuracy and computational cost.

    • For Transition Metals: A combination of LANL2DZ for the metal and a Pople-style basis set (e.g., 6-31G(d)) for other atoms is a common choice. For periodic calculations (VASP), plane-wave basis sets are used.

  • Solvent Effects: Solvation models like the Polarizable Continuum Model (PCM) are often included to simulate reactions in solution.

  • Procedure:

    • Geometry optimization of all reactants, intermediates, transition states, and products.

    • Frequency calculations to confirm the nature of stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

    • Intrinsic Reaction Coordinate (IRC) calculations to verify that a transition state connects the correct reactant and product.

Experimental Validation

Experimental validation typically involves the synthesis of the proposed catalyst and testing its performance in the semihydrogenation of a model alkyne.

  • Catalyst Preparation: The synthesis protocol is highly specific to the catalyst. For example, supported palladium catalysts are often prepared by impregnation of a palladium salt onto a support material (e.g., CaCO₃, Al₂O₃), followed by reduction.

  • Reaction Conditions:

    • Reactants: A model alkyne (e.g., phenylacetylene, 1-hexyne) and a hydrogen source (typically H₂ gas).

    • Solvent: A suitable solvent that dissolves the reactants and does not interfere with the reaction (e.g., ethanol, toluene).

    • Temperature and Pressure: These are critical parameters that influence both activity and selectivity. Typical conditions can range from room temperature and atmospheric pressure to elevated temperatures and pressures.

    • Catalyst Loading: The amount of catalyst used is typically a small percentage of the substrate by weight or moles.

  • Product Analysis:

    • Technique: Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is used to monitor the progress of the reaction and determine the conversion of the alkyne and the selectivity towards the alkene and alkane.

    • Stereoselectivity: The ratio of cis to trans isomers is determined, often by ¹H NMR spectroscopy.

This guide provides a snapshot of the theoretical landscape of alkyne semihydrogenation. The synergy between computational and experimental approaches is accelerating the discovery of novel catalysts with superior performance, paving the way for more efficient and sustainable chemical synthesis.

A Researcher's Guide to Inline Purification in Continuous Flow Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the realm of continuous flow synthesis, the ability to integrate purification steps directly into the workflow is a paramount advantage. This guide provides an objective comparison of common inline purification techniques, supported by experimental data, to aid in the selection of the most suitable method for your specific synthetic needs.

Continuous flow chemistry offers numerous benefits over traditional batch processing, including enhanced safety, improved heat and mass transfer, and straightforward scalability.[1] The integration of inline purification further elevates this technology by enabling the telescoping of multi-step syntheses, handling of unstable intermediates, and moving towards fully automated processes.[2][3] This guide delves into four principal inline purification strategies: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Continuous Crystallization, and Inline Chromatography.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a versatile technique that utilizes a solid sorbent, typically packed into a cartridge, to selectively retain either the target compound or impurities from the reaction stream.[3] This method is particularly effective for removing excess reagents, catalysts, or byproducts, thereby facilitating subsequent reaction steps in a telescoped synthesis.[4]

Data Presentation: Performance of Inline Solid-Phase Extraction
Purification TechniqueReaction TypeTarget CompoundThroughput (mmol/h)Purity (%)Yield (%)Key Observations
Scavenger Resin AcylationOxazole derivativeNot ReportedHighNot ReportedEfficient removal of excess isocyanide and acid chlorides.[3]
Silica Gel Cartridge AcylationAcylated AmineNot ReportedQuantitative>99Removal of excess acylating agent and byproducts.[1]
Functionalized Resin Suzuki CouplingBiaryl Product0.4 g/h>94 (conversion)Not ReportedEfficient removal of palladium catalyst.[5]
Experimental Protocol: Inline Solid-Phase Extraction

This protocol outlines a general procedure for the inline removal of an impurity using a pre-packed SPE cartridge.

  • System Setup:

    • Connect the outlet of the continuous flow reactor to a multi-port switching valve.

    • Connect two identical SPE cartridges to two different ports of the switching valve.

    • Connect the outlet of the switching valve to a collection vessel or the inlet of the next reactor.

    • Incorporate an inline analytical tool (e.g., UV-Vis or FT-IR) after the SPE cartridges to monitor for breakthrough.

  • Cartridge Conditioning:

    • Before introducing the reaction mixture, flush the SPE cartridges with the reaction solvent to ensure proper wetting of the stationary phase.

  • Purification Process:

    • Direct the crude reaction stream from the reactor through the first SPE cartridge using the switching valve.

    • The target compound elutes from the cartridge while the impurity is retained.

    • Continuously monitor the eluent from the cartridge using the inline analytical tool.

  • Cartridge Switching and Regeneration:

    • Upon detection of impurity breakthrough, switch the flow to the second pre-conditioned SPE cartridge to ensure uninterrupted operation.

    • The first cartridge can then be taken offline for washing and regeneration according to the manufacturer's instructions.

Mandatory Visualization

G cluster_reactor Continuous Flow Reactor cluster_purification Inline SPE Module cluster_collection Product Collection / Next Step R Reactor Output Valve Switching Valve R->Valve SPE1 SPE Cartridge 1 Valve->SPE1 Flow Path 1 SPE2 SPE Cartridge 2 Valve->SPE2 Flow Path 2 (Standby) Detector Inline Detector (e.g., UV-Vis) SPE1->Detector SPE2->Detector Out Purified Product Detector->Out

Inline SPE workflow with a dual-cartridge system for continuous operation.

Liquid-Liquid Extraction (LLE)

Inline liquid-liquid extraction (LLE) is one of the most widely used purification techniques in continuous flow synthesis.[4] It leverages the differential solubility of a target compound in two immiscible liquid phases to effect separation. This is often achieved using membrane-based separators or other microfluidic devices that facilitate rapid and efficient phase separation.[6][7]

Data Presentation: Performance of Inline Liquid-Liquid Extraction
Purification TechniqueReaction TypeTarget CompoundThroughputPurity (%)Yield (%)Key Observations
Membrane Separator Pyrazole SynthesisPyrazole Ester3.58 mmol scale>9589Inline extraction with CH₂Cl₂ after aqueous workup.[1]
Membrane Separator OximationMethyl Oximino AcetoacetateNot ReportedHighNot ReportedpH tuning crucial for optimal extraction performance.[8]
Multistage Extraction Total SynthesisAtropineNot Reported>98Not ReportedThree sequential extractions combined with a scavenger resin.[4]
Experimental Protocol: Inline Liquid-Liquid Extraction

This protocol describes a typical inline LLE process using a membrane-based separator.

  • System Setup:

    • The output stream from the flow reactor, containing the crude product in an organic solvent, is directed to a T-mixer.

    • A second pump delivers an immiscible extraction solvent (typically an aqueous solution) to the T-mixer.

    • The resulting biphasic mixture flows through a residence coil to ensure sufficient contact time for mass transfer.

    • The outlet of the residence coil is connected to a membrane-based phase separator.

  • Extraction and Phase Separation:

    • The two phases are intimately mixed in the residence coil, allowing the target compound to partition into the desired phase.

    • The biphasic stream enters the membrane separator, which contains a hydrophobic or hydrophilic membrane that selectively allows the passage of one phase while repelling the other.

    • The two separated phases exit the separator through different outlets.

  • Collection:

    • The purified product stream is collected, while the waste stream containing impurities is directed to a waste container.

Mandatory Visualization

G cluster_reactor Continuous Flow Reactor cluster_extraction Inline LLE Module cluster_collection Phase Collection R Reactor Output (Organic Phase) Mixer R->Mixer Pump Pump (Aqueous Phase) Pump->Mixer Coil Residence Coil Mixer->Coil Separator Membrane Separator Coil->Separator Product Purified Organic Phase Separator->Product Organic Waste Aqueous Waste Separator->Waste Aqueous G cluster_reactor Continuous Flow Reactor cluster_crystallization Inline Crystallization Module cluster_collection Product and Waste R Product Stream Mixer R->Mixer Pump Antisolvent Pump Pump->Mixer Crystallizer Crystallizer (e.g., Coiled Tube) Mixer->Crystallizer Filter Continuous Filtration Crystallizer->Filter Product Pure Crystalline Product Filter->Product Solid Waste Mother Liquor Filter->Waste Liquid G cluster_reactor Continuous Flow Reactor cluster_purification Inline Chromatography Module cluster_collection Fraction Collection R Reactor Output Loop1 Sample Loop 1 R->Loop1 Fill Loop2 Sample Loop 2 R->Loop2 Fill (Alternating) Chrom Automated Flash Chromatography System Loop1->Chrom Loop2->Chrom Col1 Column 1 Chrom->Col1 Inject & Elute Col2 Column 2 Chrom->Col2 Inject & Elute FC Fraction Collector Col1->FC Col2->FC

References

Safety Operating Guide

Proper Disposal of 4-Phenyl-3-butyn-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of 4-Phenyl-3-butyn-2-one, a common laboratory chemical. Adherence to these procedures is critical to ensure personal safety and environmental compliance.

Immediate Safety and Handling Precautions

This compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2][3][4] An allergic skin reaction is also possible.[2][4] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1]To prevent eye irritation from splashes or vapors.[2][4]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1]To avoid skin irritation and potential allergic reactions.[2][4]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[1]To prevent respiratory tract irritation.[2][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that minimizes exposure and environmental contamination. All disposal actions should comply with federal, state, and local environmental regulations.[2][5]

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.[1][6]

  • The container should be kept tightly closed and stored in a dry, well-ventilated area, preferably refrigerated to maintain product quality.[1]

2. Spill Management:

  • In the event of a spill, first ensure adequate ventilation.[1]

  • Absorb the spill with an inert material (e.g., vermiculite, dry sand, or earth).[1] Do not use combustible materials such as sawdust.

  • Carefully sweep or shovel the absorbed material into a suitable, closed container for disposal.[6]

  • Wash the spill area thoroughly with soap and water.

3. Final Disposal:

  • It is recommended to contact a licensed professional waste disposal service for the final disposal of this chemical.[2]

  • One approved method of disposal is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Do not allow the chemical or its containers to be released into the environment or enter drains.[6]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Handling This compound ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe waste_generation Waste Generated? ppe->waste_generation spill Accidental Spill? waste_generation->spill No collect_waste Collect in a Labeled, Sealed Container waste_generation->collect_waste Yes spill->ppe No absorb_spill Absorb with Inert Material spill->absorb_spill Yes store_waste Store in a Cool, Well-Ventilated Area collect_waste->store_waste contact_disposal Contact Licensed Waste Disposal Service store_waste->contact_disposal collect_spill Collect Spill Residue in a Sealed Container absorb_spill->collect_spill collect_spill->contact_disposal end End: Proper Disposal contact_disposal->end

Caption: Decision workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 4-Phenyl-3-butyn-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 4-Phenyl-3-butyn-2-one (CAS No. 1817-57-8). The following procedural steps are designed to ensure the safe execution of laboratory operations involving this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and may cause skin and serious eye irritation.[1][2] Adherence to strict personal protective equipment (PPE) protocols is mandatory to mitigate exposure risks.

Recommended Personal Protective Equipment:

Protection Type Specification Rationale
Hand Protection Nitrile rubber gloves (minimum 0.11 mm thickness)Prevents skin contact and irritation.[2][3]
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and eye irritation.[2][4]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoesMinimizes the risk of accidental skin exposure.[3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodAvoids inhalation of any potential vapors or aerosols.[2][4]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Before handling, ensure that a safety shower and an eyewash station are readily accessible.

  • Conduct all weighing and handling of this compound within a certified chemical fume hood.

  • Use a disposable weighing boat to prevent contamination of balances.

  • Keep the container of the chemical tightly closed when not in use.[2]

2. Solution Preparation:

  • When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Handle solutions in sealed or covered containers to the extent possible.

3. In Case of a Spill:

  • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).[2]

  • Collect the contaminated absorbent material into a suitable, sealed container for disposal.[2]

  • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Do not allow the spilled material to enter drains or waterways.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect all chemical waste in a designated, properly labeled, and sealed hazardous waste container.

  • Container Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal Pathway: Do not dispose of this chemical down the drain or in regular trash.[5] Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[2][5]

Quantitative Data Summary

Property Value Source
Molecular Formula C₁₀H₈O[1][6]
Molecular Weight 144.17 g/mol [1][6]
Appearance Solid
Melting Point 39-42 °C
Boiling Point 260-262 °C
Flash Point 95 °C (203 °F) - closed cup[2]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution cleanup_spill Manage Spills handle_solution->cleanup_spill If Spill Occurs cleanup_waste Segregate Waste handle_solution->cleanup_waste cleanup_spill->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose end End cleanup_dispose->end start Start start->prep_ppe

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.